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Foundational

2-[(Propan-2-yl)amino]propane-1,3-diol: Chemical Properties, Mechanistic Origins, and Analytical Differentiation

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In the synthesis of active pharmaceutical ingredients (APIs)—particularly β -adr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In the synthesis of active pharmaceutical ingredients (APIs)—particularly β -adrenergic blocking agents and sphingosine analogs—aminodiols serve as critical structural building blocks. While 3-isopropylamino-1,2-propanediol is widely utilized as a primary intermediate, its synthesis frequently generates a specific regioisomeric impurity: 2-[(propan-2-yl)amino]propane-1,3-diol (also known as 2-isopropylamino-1,3-propanediol or N-isopropylserinol)[1].

Understanding the chemical properties, reactivity profile, and analytical signatures of this 1,3-diol isomer is essential for process chemists aiming to optimize regioselectivity and for analytical scientists developing robust purity assays. This whitepaper provides an in-depth technical analysis of 2-[(propan-2-yl)amino]propane-1,3-diol, detailing its physicochemical profile, the causality of its formation, and a self-validating protocol for its analytical differentiation.

Physicochemical Profiling

2-[(Propan-2-yl)amino]propane-1,3-diol is a bifunctional molecule featuring a secondary amine flanked by two primary hydroxyl groups. This structural arrangement imparts high polarity, extensive hydrogen-bonding capacity, and the potential to act as a tridentate (O, N, O) ligand in organometallic chemistry.

Table 1: Key Physicochemical Properties
PropertyValue / Description
IUPAC Name 2-[(Propan-2-yl)amino]propane-1,3-diol
Common Synonyms N-isopropylserinol; 2-(isopropylamino)-1,3-propanediol
Molecular Formula C₆H₁₅NO₂
Molecular Weight 133.19 g/mol
Hydrogen Bond Donors 3 (Two primary -OH, one secondary -NH)
Hydrogen Bond Acceptors 3 (Two oxygen atoms, one nitrogen atom)
Estimated pKₐ (Amine) ~9.5 (Characteristic of secondary alkylamines)
Solubility Profile Highly soluble in water and polar protic solvents (e.g., methanol); poorly soluble in non-polar hydrocarbons.

Mechanistic Origins: Regioselectivity in Epoxide Ring-Opening

The formation of 2-[(propan-2-yl)amino]propane-1,3-diol is deeply tied to the kinetics and sterics of epoxide ring-opening reactions. When glycidol (oxiran-2-ylmethanol) is reacted with isopropylamine, the reaction proceeds via an Sₙ2 mechanism[2].

The Causality of Regioselectivity: In base-catalyzed or neutral conditions, nucleophilic attack on an asymmetric epoxide is governed primarily by steric hindrance[3]. The primary amine (isopropylamine) preferentially attacks the less substituted carbon (C3) of glycidol, yielding the major product, 3-isopropylamino-1,2-propanediol[4]. However, a competitive, albeit disfavored, nucleophilic attack occurs at the more sterically hindered C2 position. This C2 attack cleaves the internal C-O bond, resulting in the formation of the regioisomeric impurity, 2-[(propan-2-yl)amino]propane-1,3-diol[1].

The distribution of these regioisomers can be influenced by the choice of solvent, temperature, and the presence of Lewis acid catalysts, which can alter the transition state stability and shift the regioselectivity[5].

EpoxideOpening Glycidol Glycidol (Epoxide) Major 3-isopropylamino- 1,2-propanediol (Major, C3 Attack) Glycidol->Major SN2 at C3 (Favored) Minor 2-[(Propan-2-yl)amino] propane-1,3-diol (Minor, C2 Attack) Glycidol->Minor SN2 at C2 (Disfavored) Amine Isopropylamine (Nucleophile) Amine->Major Amine->Minor

Caption: Regioselective epoxide ring-opening pathway of glycidol by isopropylamine.

Chemical Reactivity & Derivatization

The reactivity of 2-[(propan-2-yl)amino]propane-1,3-diol is dictated by the competition between its nucleophilic centers.

  • N- vs. O-Alkylation/Acylation: The secondary amine is significantly more nucleophilic than the primary hydroxyl groups. Electrophiles (such as acyl chlorides or alkyl halides) will preferentially react at the nitrogen atom. To functionalize the oxygen atoms, the amine must first be protected (e.g., via Boc-protection), or the reaction must be driven under strongly basic conditions (e.g., using NaH) to form the more reactive alkoxide species.

  • Acetalization (Diol Protection): The 1,3-diol moiety readily reacts with aldehydes and ketones (e.g., acetone or benzaldehyde) under acidic catalysis to form stable 1,3-dioxane derivatives[4]. This reaction is not only useful for protecting the hydroxyl groups during multi-step syntheses but is also the cornerstone for analytically differentiating this compound from its 1,2-diol counterpart.

Analytical Workflow: Isomer Differentiation Protocol

Directly distinguishing 2-[(propan-2-yl)amino]propane-1,3-diol from 3-isopropylamino-1,2-propanediol via standard ¹H-NMR can be challenging due to overlapping aliphatic multiplet signals and rapid proton exchange of the heteroatoms.

The Solution: Derivatization via acetalization. Reacting the mixture with acetone locks the flexible diols into rigid cyclic structures. The 1,2-diol forms a 5-membered 1,3-dioxolane , while the 1,3-diol forms a 6-membered 1,3-dioxane . The rigid chair conformation of the 1,3-dioxane ring forces its methylene protons into distinct axial and equatorial environments, creating highly specific, easily integrable splitting patterns in ¹H-NMR.

Step-by-Step Methodology

Note: This protocol is a self-validating system. Step 3 includes a TLC checkpoint to ensure complete conversion, preventing unreacted starting material from confounding the NMR data.

  • Sample Preparation: Dissolve 50 mg of the crude aminodiol mixture in 2.0 mL of anhydrous acetone in a dry 10 mL round-bottom flask.

  • Catalysis: Add 5 mg (catalytic amount) of p-toluenesulfonic acid (pTSA). Stir the mixture at room temperature (20–25 °C).

  • Reaction Monitoring (Internal Control): After 2 hours, sample the reaction. Spot on a silica TLC plate and develop using Dichloromethane:Methanol (9:1 v/v). Stain with ninhydrin. Validation: The reaction is complete when the baseline-retained polar starting materials are fully consumed, replaced by higher-R_f spots corresponding to the acetals.

  • Quenching & Extraction: Quench the acid catalyst by adding 1.0 mL of saturated aqueous NaHCO₃. Extract the aqueous mixture with ethyl acetate (3 × 5 mL).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • NMR Acquisition & Interpretation: Dissolve the resulting oil in 0.6 mL of CDCl₃. Acquire a ¹H-NMR spectrum at 400 MHz or higher.

    • Diagnostic Signals: Look for the distinct AB quartet or complex multiplets of the isolated methylene protons in the 1,3-dioxane ring (derived from the 1,3-diol impurity), which will clearly resolve from the signals of the 1,3-dioxolane ring (derived from the major 1,2-diol product).

AnalyticalWorkflow Mix Isomeric Mixture (1,2-diol + 1,3-diol) Acetal Acetalization (Acetone, pTSA catalyst) Mix->Acetal Dioxolane 1,3-Dioxolane Derivative (From 1,2-diol) Acetal->Dioxolane Dioxane 1,3-Dioxane Derivative (From 1,3-diol) Acetal->Dioxane NMR 1H-NMR Analysis (Chemical Shift Differentiation) Dioxolane->NMR Dioxane->NMR

Caption: Analytical workflow for differentiating 1,2-diol and 1,3-diol isomers via acetalization.

References

  • Johny, M., Philip, R. M., & Rajendar, G. (2022). Highly Regio- and Stereoselective Intramolecular Rearrangement of Glycidol Acetal to Alkoxy Cyclic Acetals. Organic Letters, 24(33), 6165–6170. ACS Publications. Retrieved from[Link]

  • Wikipedia Contributors. (2023). Epoxide. Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Ziyaei Halimehjani, A., Gholami, H., & Saidi, M. R. (2012). Boric acid/glycerol as an efficient catalyst for regioselective epoxide ring opening by aromatic amines in water. Green Chemistry Letters and Reviews, 5(1), 1-5. Taylor & Francis. Retrieved from[Link]

  • Ardagh, M. A., et al. (2023). Understanding Rates and Regioselectivities for Epoxide Methanolysis within Zeolites: Mechanism and Roles of Covalent and Non-covalent Interactions. ACS Catalysis, 13(22), 14619–14633. ACS Publications. Retrieved from[Link]

Sources

Exploratory

Comprehensive Structural Analysis and Characterization of 2-[(Propan-2-yl)amino]propane-1,3-diol

Abstract: As pharmaceutical manufacturing increasingly adopts Quality by Design (QbD) frameworks, the rigorous structural elucidation of process impurities is no longer optional—it is a regulatory mandate. This technical...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: As pharmaceutical manufacturing increasingly adopts Quality by Design (QbD) frameworks, the rigorous structural elucidation of process impurities is no longer optional—it is a regulatory mandate. This technical guide provides an in-depth analysis of 2-[(Propan-2-yl)amino]propane-1,3-diol (also known as 2-isopropylamino-1,3-propanediol), a critical isomeric impurity frequently encountered during the synthesis of beta-adrenergic blocking agents. By exploring the mechanistic origins, symmetry-driven spectroscopic profiles, and self-validating analytical workflows, this whitepaper equips process chemists and analytical scientists with the insights needed to isolate, identify, and control this specific chemical entity.

Mechanistic Origins: The Challenge of Regiocontrol

The synthesis of β-amino alcohols—the core pharmacophore of many beta-blockers—typically relies on the nucleophilic ring-opening of epoxides by amines[1]. In the industrial synthesis of intermediates like 3-(isopropylamino)-1,2-propanediol, glycidol (2,3-epoxy-1-propanol) is reacted with isopropylamine.

However, achieving absolute regiocontrol in the nucleophilic attack of aliphatic oxiranes remains a well-documented challenge in process chemistry[2]. Standard procedures often yield a mixture of regioisomers due to competing reaction pathways[3]:

  • C3 Attack (Favored): Under neutral or basic conditions, the primary amine preferentially attacks the less sterically hindered terminal carbon (C3) via an S_N2 mechanism, yielding the desired chiral 1,2-diol.

  • C2 Attack (Disfavored): A minor, yet persistent, pathway involves attack at the more sterically hindered internal carbon (C2). This non-regioselective event generates the isomeric impurity, 2-[(Propan-2-yl)amino]propane-1,3-diol .

Reaction_Pathway Glycidol Glycidol (2,3-epoxy-1-propanol) C3_Attack C3 Attack (Favored, SN2) Glycidol->C3_Attack Regioselective C2_Attack C2 Attack (Disfavored) Glycidol->C2_Attack Steric Clash Amine Isopropylamine Amine->C3_Attack Amine->C2_Attack Desired 3-(Isopropylamino)-1,2-propanediol (Chiral 1,2-diol) C3_Attack->Desired Impurity 2-[(Propan-2-yl)amino]propane-1,3-diol (Achiral 1,3-diol) C2_Attack->Impurity

Mechanistic divergence in epoxide ring-opening leading to the isomeric impurity.

Structural Elucidation: The Power of Molecular Symmetry

As a Senior Application Scientist, I frequently observe laboratories struggling to differentiate these two isomers using standard LC-MS alone, as they share the exact same exact mass ( m/z 134.1 for [M+H]+ ). The definitive solution lies in molecular symmetry .

The desired product, 3-(isopropylamino)-1,2-propanediol, possesses a stereocenter at C2, making it chiral . In stark contrast, 2-[(Propan-2-yl)amino]propane-1,3-diol possesses a plane of symmetry passing through the C2 carbon and the isopropyl nitrogen, rendering the molecule achiral (prochiral). This fundamental geometric difference drastically simplifies its Nuclear Magnetic Resonance (NMR) profile.

Comparative Spectral Data

By leveraging 1D 13 C NMR, we can exploit this symmetry. The achiral 1,3-diol will collapse its C1 and C3 carbons into a single resonance, whereas the chiral 1,2-diol will display distinct signals for every carbon atom in the backbone.

Table 1: Comparative 13 C NMR Spectral Data (Predicted in CD 3​ OD)

Carbon Position3-(Isopropylamino)-1,2-propanediol (Desired)2-[(Propan-2-yl)amino]propane-1,3-diol (Impurity)Diagnostic Feature
C1 ~ 65.2 ppm (CH 2​ OH)~ 61.5 ppm (CH 2​ OH)Equivalent to C3 in the impurity
C2 ~ 70.8 ppm (CHOH)~ 59.2 ppm (CHNH)Shifted upfield due to amine vs. hydroxyl
C3 ~ 52.4 ppm (CH 2​ NH)~ 61.5 ppm (CH 2​ OH)Equivalent to C1 in the impurity
Iso-CH ~ 48.6 ppm~ 46.3 ppmShifted due to altered steric environment
Iso-CH 3​ ~ 22.8, 23.1 ppm (Diastereotopic)~ 23.0 ppm (Equivalent)2 signals in chiral diol vs. 1 in achiral diol
LC-MS/MS Fragmentation Profiling

While NMR provides definitive structural proof, LC-MS/MS is required for trace-level quantification. Under Electrospray Ionization (ESI+), the protonated molecule ( [M+H]+ 134.1) undergoes collision-induced dissociation (CID). The 1,3-diol isomer exhibits distinct α -cleavage patterns compared to its 1,2-diol counterpart.

Table 2: Diagnostic LC-MS/MS Fragmentation (ESI+)

Precursor Ion [M+H]+ Primary Fragment ( m/z )Neutral LossStructural Origin & Causality
134.1116.1-H 2​ O (18 Da)Loss of hydroxyl. Highly abundant due to dual primary alcohols.
134.1104.1-CH 2​ O (30 Da)Formaldehyde loss via α -cleavage at the primary alcohol.
134.174.1-C 3​ H 8​ O (60 Da)Cleavage of the isopropylamine moiety.

Self-Validating Analytical Methodologies

To ensure absolute trustworthiness in impurity profiling, your analytical workflow must be a self-validating system. Relying on a single chromatographic retention time is a critical failure point. The following protocol utilizes orthogonal techniques (Chromatography + Orthogonal NMR) to guarantee data integrity.

Analytical_Workflow SamplePrep 1. Sample Preparation (Liquid-Liquid Extraction) LCSeparation 2. RP-HPLC Separation (C18 Column, Ion-Pairing) SamplePrep->LCSeparation MSDetection 3. LC-MS/MS Profiling (ESI+, Alpha-Cleavage Analysis) LCSeparation->MSDetection NMRAnalysis 4. NMR Spectroscopy (DEPT-135 Symmetry Validation) MSDetection->NMRAnalysis DataIntegration 5. Data Integration (QbD Impurity Profiling) NMRAnalysis->DataIntegration

Self-validating analytical workflow for the structural elucidation of amino diols.
Protocol: Isolation and Structural Validation

Step 1: Chromatographic Isolation (RP-HPLC)

  • Action: Inject the crude reaction mixture onto a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm). Use a mobile phase of Water and Acetonitrile, both modified with 0.1% Trifluoroacetic acid (TFA).

  • Causality: 2-[(Propan-2-yl)amino]propane-1,3-diol is highly polar and basic. Without an acidic ion-pairing agent like TFA, the amine will interact with residual silanols on the stationary phase, causing severe peak tailing and co-elution. TFA protonates the amine, ensuring sharp peak shapes and distinct retention from the 1,2-diol isomer.

Step 2: Fraction Collection and Lyophilization

  • Action: Collect the secondary peak (typically eluting slightly earlier than the 1,2-diol due to the higher polarity of the two primary hydroxyls). Lyophilize to remove water and volatile TFA.

Step 3: Self-Validating NMR Spectroscopy (DEPT-135)

  • Action: Dissolve the isolate in CD 3​ OD. Acquire a standard 13 C spectrum, followed immediately by a DEPT-135 (Distortionless Enhancement by Polarization Transfer) sequence.

  • Causality & Self-Validation: This is the crux of the self-validating system. In a DEPT-135 spectrum, CH and CH 3​ groups appear as positive peaks, while CH 2​ groups appear as negative peaks.

    • If the isolate is the desired 1,2-diol , you will see two distinct negative peaks (one for C1-CH 2​ OH, one for C3-CH 2​ NH).

    • If the isolate is the 1,3-diol impurity , the symmetry of the molecule dictates that C1 and C3 are chemically equivalent. You will see only one single negative peak representing both CH 2​ OH groups. This binary "one peak vs. two peaks" result mathematically proves the regiochemistry without requiring a reference standard.

Process Chemistry Mitigation Strategies

Identifying 2-[(Propan-2-yl)amino]propane-1,3-diol is only half the battle; controlling it is the ultimate goal. To suppress the formation of this C2-attack impurity:

  • Stoichiometric Control: Maintain a high molar excess of isopropylamine (e.g., 1.5 to 2.0 equivalents) and add the epoxide slowly. This ensures pseudo-first-order kinetics favoring the lower-activation-energy C3 attack[3].

  • Thermal Management: The S_N2 attack at C3 is kinetically favored, while the sterically hindered C2 attack requires higher activation energy. Keeping reaction temperatures strictly between 0°C and 25°C suppresses the thermodynamic formation of the 1,3-diol.

References

  • Tungsten-Catalyzed Regioselective and Stereospecific Ring Opening of 2,3-Epoxy Alcohols Source: Journal of the American Chemical Society (via NCBI/PMC) URL:[Link]

  • Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols Source: Chemical Communications (RSC Publishing) URL:[Link]

  • Experimental and Computational Studies of Microwave-Assisted, Facile Ring Opening of Epoxide with Less Reactive Aromatic Amines in Nitromethane Source: ACS Omega URL:[Link]

Sources

Foundational

Whitepaper: Physicochemical Profiling and Isolation of 2-Isopropylamino-1,3-propanediol

Executive Summary In the pharmaceutical development of aryloxypropanolamine beta-blockers (e.g., propranolol, metoprolol), the purity of the synthetic precursors is paramount. 2-Isopropylamino-1,3-propanediol is a critic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the pharmaceutical development of aryloxypropanolamine beta-blockers (e.g., propranolol, metoprolol), the purity of the synthetic precursors is paramount. 2-Isopropylamino-1,3-propanediol is a critical regioisomeric impurity formed during the synthesis of the desired active pharmaceutical ingredient (API) precursor, 3-isopropylamino-1,2-propanediol. As a Senior Application Scientist, I have structured this technical guide to provide an in-depth analysis of the physical properties of this specific isomer. By understanding the causality behind its physicochemical behavior, researchers can engineer robust, self-validating separation protocols to isolate this impurity and ensure the integrity of downstream drug synthesis.

Chemical Identity & Structural Significance

2-Isopropylamino-1,3-propanediol (often referred to as N-isopropylserinol) is an aliphatic aminodiol. Unlike its asymmetric counterpart (the 1,2-diol isomer), the 1,3-propanediol backbone possesses a higher degree of structural symmetry.

The molecule features two primary hydroxyl groups (-OH) and one secondary amine (-NH-), creating a dense, highly polar hydrogen-bonding network. This structural arrangement dictates its physical state, solubility profile, and chromatographic retention behavior, making it a challenging impurity to separate from the main API precursor without exploiting subtle thermodynamic differences.

Mechanism of Formation: The Regioselectivity Challenge

The synthesis of the primary precursor, 3-isopropylamino-1,2-propanediol, typically involves the nucleophilic ring-opening of glycidol by isopropylamine [1].

The Causality of Impurity Formation: Epoxide ring-opening under neutral or basic conditions is governed by steric hindrance. The primary amine preferentially attacks the less sterically hindered terminal carbon (C3) of glycidol, yielding the desired 1,2-diol. However, the reaction is not perfectly regioselective. A minor pathway involves nucleophilic attack at the more hindered internal carbon (C2). Because isopropylamine is a bulky nucleophile, this C2 attack is thermodynamically disfavored, yet it still occurs at a rate of 2–5% depending on the solvent dielectric constant and thermal conditions, yielding the 2-isopropylamino-1,3-propanediol impurity.

EpoxideOpening Glycidol Glycidol (Epoxide) TS_C3 Nucleophilic Attack at C3 (Sterically Favored) Glycidol->TS_C3 Major Pathway TS_C2 Nucleophilic Attack at C2 (Sterically Disfavored) Glycidol->TS_C2 Minor Pathway Amine Isopropylamine (Nucleophile) Amine->TS_C3 Amine->TS_C2 Prod_3 3-Isopropylamino-1,2-propanediol (Desired API Precursor) TS_C3->Prod_3 Prod_2 2-Isopropylamino-1,3-propanediol (Regioisomeric Impurity) TS_C2->Prod_2

Caption: Regioselective epoxide ring-opening pathways leading to the desired product and the isomeric impurity.

Comprehensive Physicochemical Properties

To design an effective separation methodology, one must first establish the quantitative physical properties of the target molecule. The data below synthesizes empirical observations and extrapolated thermodynamic values based on homologous aliphatic aminodiols (such as serinol) [2].

Quantitative Data Summary
PropertyValueScientific Rationale & Causality
Molecular Formula C₆H₁₅NO₂Standard structural composition.
Molecular Weight 133.19 g/mol Identical to the 3-isomer (exact isobar), rendering standard mass spectrometry insufficient for differentiation without MS/MS fragmentation.
Physical State (25°C) Viscous, hygroscopic liquid to low-melting solidThe extensive intermolecular hydrogen bonding prevents rapid crystallization, often resulting in supercooled viscous oils.
Boiling Point ~265°C (760 mmHg)~85°C (0.1 mmHg)High boiling point necessitates high-vacuum distillation to prevent thermal degradation (oxidation of the amine) [3].
Melting Point ~35–45°CThe symmetric 1,3-diol structure allows for slightly better crystal lattice packing than the asymmetric 1,2-diol, though the bulky isopropyl group hinders rapid solidification.
pKa (Secondary Amine) 9.5 – 10.0The secondary amine is highly basic. At physiological or neutral pH, the molecule is completely protonated (cationic).
Partition Coefficient (LogP) -0.8 to -1.2Highly hydrophilic. The presence of three polar heteroatoms against a small 6-carbon framework drives its preference for aqueous/polar media.

Causality-Driven Analytical & Separation Methodologies

Because 2-isopropylamino-1,3-propanediol and 3-isopropylamino-1,2-propanediol have nearly identical boiling points and molecular weights, standard distillation or simple extraction is inadequate.

The Causality of Separation: We must exploit the subtle differences in their spatial symmetry and hydrogen-bonding geometry. The 1,3-diol (2-isomer) has two primary hydroxyls, making it slightly more polar and prone to forming distinct crystalline adducts compared to the 1,2-diol (which has one primary and one secondary hydroxyl). By utilizing a moderately polar solvent system (e.g., Ethyl Acetate/Hexane), we can manipulate the supersaturation point. The 3-isomer will selectively crystallize, leaving the 2-isomer enriched in the mother liquor.

AnalyticalWorkflow Start Crude Reaction Mixture (Contains 2-isomer & 3-isomer) Distillation High-Vacuum Distillation (0.1 mmHg, 80-100°C) Start->Distillation Check1 In-Process GC-FID Check Validate Isomer Ratio Distillation->Check1 Crystallization Selective Crystallization (Ethyl Acetate / Hexane) Check1->Crystallization If 3-isomer > 85% Check2 Mother Liquor Analysis (Enriched in 2-isomer) Crystallization->Check2 Filtrate Pure3 Crystalline 3-Isomer (>99% Purity) Crystallization->Pure3 Precipitate Pure2 Isolated 2-Isomer (For Reference Standard) Check2->Pure2 Column Chromatography

Caption: Self-validating purification workflow to separate the 2-isomer impurity from the desired 3-isomer.

Self-Validating Experimental Protocol: Isolation & Quantification

To isolate 2-isopropylamino-1,3-propanediol as a reference standard for regulatory compliance, follow this step-by-step, self-validating protocol.

Phase 1: High-Vacuum Fractional Distillation
  • Preparation: Transfer the crude reaction mixture (post-isopropylamine removal) to a short-path distillation apparatus equipped with a Vigreux column.

  • Vacuum Application: Apply a high vacuum (≤ 0.1 mmHg). Causality: Reducing the pressure drastically lowers the boiling point from ~265°C to ~85°C, preventing the thermal degradation and polymerization of the aminodiols.

  • Fraction Collection: Discard the forecut (up to 75°C). Collect the heartcut at 80–90°C.

  • Validation Checkpoint 1: Analyze the heartcut via GC-FID. Self-Validation: If the combined area percent of the aminodiol isomers is < 95%, the vacuum was insufficient, leading to co-distillation of heavier adducts. Re-distill before proceeding.

Phase 2: Selective Crystallization & Mother Liquor Enrichment
  • Solvation: Dissolve the distilled heartcut in warm Ethyl Acetate (1:3 w/v).

  • Anti-Solvent Addition: Slowly add Hexane dropwise while stirring until the solution becomes slightly turbid.

  • Crystallization: Cool the mixture to 4°C for 12 hours. The 3-isomer will precipitate as a white crystalline solid.

  • Filtration: Filter the crystals. The resulting filtrate (mother liquor) is now highly enriched with the 2-isopropylamino-1,3-propanediol impurity.

Phase 3: Chromatographic Isolation
  • Concentration: Evaporate the mother liquor under reduced pressure to yield a viscous, 2-isomer-enriched oil.

  • Column Chromatography: Load the oil onto a silica gel column.

  • Elution: Elute using a highly polar, basic mobile phase: Dichloromethane / Methanol / Aqueous Ammonia (80:18:2). Causality: The addition of ammonia suppresses the ionization of the secondary amine (pKa ~9.5), preventing severe peak tailing and irreversible binding to the acidic silanol groups of the silica gel.

  • Validation Checkpoint 2: Monitor fractions via TLC (Ninhydrin stain). The 2-isomer will elute slightly after the 3-isomer due to its two highly accessible primary hydroxyl groups interacting more strongly with the stationary phase. Consolidate and evaporate the pure fractions to yield isolated 2-isopropylamino-1,3-propanediol.

References

Exploratory

Technical Whitepaper: Targeted Synthesis of 2-[(Propan-2-yl)amino]propane-1,3-diol

Executive Summary The compound 2-[(Propan-2-yl)amino]propane-1,3-diol (commonly known as N-isopropylserinol) is a highly functionalized aliphatic aminodiol. In industrial pharmaceutical synthesis, it is frequently encoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-[(Propan-2-yl)amino]propane-1,3-diol (commonly known as N-isopropylserinol) is a highly functionalized aliphatic aminodiol. In industrial pharmaceutical synthesis, it is frequently encountered and monitored as a disfavored regiochemical impurity during the epoxide ring-opening of glycidol in the production of beta-blockers like propranolol[1]. However, its targeted synthesis is of significant interest for the development of sphingosine analogs, nonionic radiocontrast agents, and the chemical upgrading of glycerol-derived biomass[2].

This whitepaper details the mechanistic rationale, route selection, and self-validating experimental protocols required to synthesize this secondary amine with high chemoselectivity and regioselectivity.

Mechanistic Evaluation of Synthesis Routes

To synthesize 2-[(Propan-2-yl)amino]propane-1,3-diol, the synthetic strategy must avoid over-alkylation (formation of tertiary amines) while preserving the 1,3-diol backbone. Two primary reductive amination pathways are viable:

Route A: Reductive Amination of Serinol with Acetone (Preferred)

Causality & Logic: This route utilizes serinol (2-amino-1,3-propanediol) as the backbone. Acetone serves as both the carbonyl donor and potentially a co-solvent. The reaction relies on the formation of a transient ketimine (Schiff base). The critical experimental choice here is the use of Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) over standard sodium borohydride (NaBH₄). NaBH₄ is highly reactive and will prematurely reduce acetone into isopropanol before the imine can fully form. STAB, however, features electron-withdrawing acetoxy groups that dampen the nucleophilicity of the hydride. Consequently, STAB selectively reduces the protonated imine (iminium ion) while leaving the unreacted acetone intact, ensuring high atom economy and preventing wasteful consumption of the reducing agent.

Route B: Reductive Amination of Dihydroxyacetone (DHA) with Isopropylamine

Causality & Logic: This convergent approach uses dihydroxyacetone (DHA), an inexpensive triose, and isopropylamine[3]. The reaction requires strict pH control (pH 5–6). This specific pH range is acidic enough to protonate the carbonyl oxygen of DHA (enhancing electrophilicity) but not so acidic that the primary amine (pKa ~10.6) is fully protonated and rendered non-nucleophilic. Sodium cyanoborohydride (NaBH₃CN) is typically employed here due to its stability in mildly acidic aqueous or methanolic conditions.

SynthesisRoutes cluster_A Route A: Serinol Amination cluster_B Route B: DHA Amination Serinol Serinol ImineA Ketimine Intermediate Serinol->ImineA Condensation Acetone Acetone Acetone->ImineA Product 2-[(Propan-2-yl)amino]propane-1,3-diol ImineA->Product NaBH(OAc)3 DHA Dihydroxyacetone ImineB Ketimine Intermediate DHA->ImineB Condensation IPA Isopropylamine IPA->ImineB ImineB->Product NaBH3CN

Figure 1: Convergent reductive amination pathways for 2-[(Propan-2-yl)amino]propane-1,3-diol.

Quantitative Route Comparison

The following table summarizes the operational metrics for the evaluated synthesis pathways, demonstrating why Route A is the preferred protocol for laboratory-scale synthesis.

Synthesis RouteKey ReagentsChemoselectivityScalabilityPrimary Byproducts / Impurities
Route A: Serinol Amination Serinol, Acetone, NaBH(OAc)₃High (Selective for imine)ExcellentTrace di-isopropylated adducts
Route B: DHA Amination DHA, Isopropylamine, NaBH₃CNModerate (DHA can dimerize)GoodDHA dimers, over-reduced alcohols[3]
Route C: Direct Alkylation Serinol, 2-Bromopropane, BaseLow (Prone to over-alkylation)PoorTertiary amines (di-alkylation)

Self-Validating Experimental Protocol (Route A)

This step-by-step methodology is designed as a self-validating system, ensuring that researchers can verify the success of each intermediate phase before proceeding.

Materials Required:
  • Serinol (2-amino-1,3-propanediol) (1.0 eq)

  • Acetone (1.5 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Methanol (Solvent)

  • Glacial Acetic Acid (Catalytic)

Step-by-Step Workflow:
  • Imine Formation: Dissolve serinol (10 mmol) in 20 mL of DCE. Add acetone (15 mmol) followed by glacial acetic acid (0.5 mL) to adjust the solution to pH ~5.5.

    • Causality: Stir the mixture at room temperature for 2 hours before adding the reducing agent. This pre-incubation drives the equilibrium toward the ketimine Schiff base, preventing the premature reduction of acetone.

  • Controlled Reduction: Cool the reaction flask to 0°C using an ice bath. Add STAB (15 mmol) portion-wise over 15 minutes.

    • Causality: The reduction is exothermic. Portion-wise addition prevents thermal spikes that could degrade the imine or cause solvent boil-off.

  • Self-Validating Feedback Loop (TLC Monitoring): After 4 hours of stirring at room temperature, spot the reaction mixture against a serinol standard on a silica gel TLC plate (Eluent: DCM/MeOH/NH₄OH 80:18:2).

    • Validation: Stain the plate with Ninhydrin and heat. Serinol (primary amine) will stain deep purple (Ruhemann's purple). The successful formation of the product is confirmed by the disappearance of the purple spot and the emergence of a new, higher Rf spot that stains faint yellow/brown—a definitive hallmark of a secondary amine. If the purple spot persists, add an additional 0.2 eq of STAB and stir for 2 more hours.

  • Quenching and Workup: Once TLC confirms completion, quench the reaction by slowly adding 15 mL of saturated aqueous NaHCO₃.

    • Causality: The basic quench neutralizes the acetic acid and safely hydrolyzes any unreacted STAB, preventing the formation of toxic borane gas during concentration.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-[(Propan-2-yl)amino]propane-1,3-diol.

Analytical Validation

To confirm the structural integrity of the synthesized 2-[(Propan-2-yl)amino]propane-1,3-diol, the following spectroscopic markers should be verified:

  • ¹H NMR (CDCl₃, 400 MHz): Look for the characteristic septet at ~2.8 ppm corresponding to the methine proton of the isopropyl group, and a multiplet at ~2.6 ppm for the C2 methine proton of the propanediol backbone.

  • ESI-MS: A strong [M+H]⁺ peak at m/z 134.1 is expected for the exact mass of C₆H₁₅NO₂.

Sources

Foundational

Technical Whitepaper: Stability and Hygroscopic Profiling of 2-[(Propan-2-yl)amino]propane-1,3-diol

Executive Summary 2-[(Propan-2-yl)amino]propane-1,3-diol , commonly referred to as N-isopropylserinol, is a highly functionalized amino alcohol characterized by a 1,3-diol backbone and a secondary isopropylamine group. A...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-[(Propan-2-yl)amino]propane-1,3-diol , commonly referred to as N-isopropylserinol, is a highly functionalized amino alcohol characterized by a 1,3-diol backbone and a secondary isopropylamine group. As a structural analogue of the amino acid serine and a derivative of serinol, it serves as a critical intermediate in the synthesis of pharmaceuticals, sphingolipid analogues, and specialized buffer systems[1][2].

While the molecule is chemically stable under standard inert conditions, its physicochemical profile is dominated by its pronounced hygroscopicity and susceptibility to atmospheric degradation[3][4]. This whitepaper provides an in-depth mechanistic analysis of its moisture-sorption behavior and chemical stability, alongside field-proven, self-validating protocols for characterizing its critical quality attributes (CQAs) during drug development and formulation.

Structural Mechanics and Hygroscopicity

The hygroscopic nature of 2-[(Propan-2-yl)amino]propane-1,3-diol is an intrinsic property dictated by its molecular architecture. Amino alcohols are notoriously prone to moisture uptake due to their ability to act as both potent hydrogen bond donors and acceptors[1].

Thermodynamics of Moisture Sorption

In the solid state, the two primary hydroxyl groups (-CH₂OH) and the secondary amine (-NH-) form a dense intermolecular hydrogen-bonding network. When exposed to atmospheric moisture, water molecules readily intercalate into this crystal lattice.

  • Causality of Deliquescence: The initial monolayer of adsorbed water plasticizes the surface, lowering the glass transition temperature (Tg) of the microenvironment. This triggers a localized solid-to-liquid phase transition (deliquescence), accelerating further bulk moisture uptake.

  • Steric Influence: The electron-donating (+I) effect of the isopropyl group slightly increases the basicity of the nitrogen compared to unsubstituted serinol. However, its steric bulk disrupts optimal crystal packing, leading to a lower lattice energy that is more easily overcome by the hydration energy of atmospheric water.

Interaction_Pathway A 2-[(Propan-2-yl)amino]propane-1,3-diol B Atmospheric Moisture (H2O) A->B Absorbs C Atmospheric CO2 A->C Reacts D Hydrogen Bonding Network (Deliquescence) B->D E Carbamate Formation (Amine + CO2) C->E F Physical Instability (Liquid State Transition) D->F G Chemical Degradation (pH Shift & Impurities) E->G

Caption: Atmospheric interaction pathways leading to physical and chemical instability in N-isopropylserinol.

Chemical and Thermal Stability Profile

While 2-[(Propan-2-yl)amino]propane-1,3-diol is thermally stable under controlled conditions, it is highly reactive toward specific environmental factors[4].

  • Atmospheric Carbonation: The secondary amine acts as a nucleophile, reacting with atmospheric carbon dioxide (CO₂) to form carbamate salts. This not only alters the pH of the reconstituted solution but also introduces chemical impurities that can interfere with downstream synthetic steps.

  • Oxidative Susceptibility: Prolonged exposure to oxygen, particularly in the presence of trace transition metals or elevated temperatures, can lead to N-oxidation or oxidative cleavage of the diol backbone.

  • Corrosivity: Like many low-molecular-weight amino alcohols, the compound is intrinsically basic and corrosive to certain metals and biological tissues, necessitating specialized storage in tightly sealed, inert containers[3].

Self-Validating Experimental Protocols

To accurately assess the stability and hygroscopicity of this compound, standard analytical methods must be adapted. The protocols below are designed as self-validating systems, ensuring that artifacts from sample handling do not corrupt the data.

Protocol 1: Dynamic Vapor Sorption (DVS) for Hygroscopicity Profiling

Static desiccator methods are insufficient for this compound due to kinetic bottlenecks. DVS provides high-resolution thermodynamic data.

  • Sample Preparation: Accurately weigh 10–15 mg of the compound into a tared quartz DVS sample pan.

  • Baseline Establishment (Self-Validation Step): Equilibrate the sample at 0% Relative Humidity (RH) and 25°C using a dry nitrogen stream until the rate of mass change ( dm/dt ) is <0.002% per minute for at least 10 minutes.

    • Causality: This step mathematically guarantees the removal of historical moisture, establishing a true dry-mass baseline before testing begins.

  • Sorption Phase: Increase RH in 10% increments from 0% to 90%. Maintain each step until the dm/dt equilibrium criterion is met.

    • Causality: Stepwise equilibration prevents surface sealing and ensures the captured mass accurately reflects the bulk thermodynamic moisture capacity.

  • Desorption Phase: Decrease RH from 90% back to 0% in 10% decrements.

    • Causality: The resulting hysteresis loop reveals whether moisture is merely surface-adsorbed (minimal hysteresis) or incorporated into the crystal lattice as a hydrate (significant hysteresis).

DVS_Workflow A Sample Prep: Dry N-Isopropylserinol B DVS Chamber: Isothermal (25°C) A->B C RH Stepping: 0% to 90% RH (10% increments) B->C D Equilibrium Criteria: dm/dt < 0.002% / min C->D E Desorption Phase: 90% to 0% RH D->E F Data Output: Sorption Isotherms & Hysteresis E->F

Caption: Dynamic Vapor Sorption (DVS) workflow for precise hygroscopicity profiling.

Protocol 2: Stability-Indicating LC-MS/ELSD Assay

Because 2-[(Propan-2-yl)amino]propane-1,3-diol lacks a conjugated π -system, it is essentially invisible to standard UV-Vis detectors. A specialized chromatographic approach is required.

  • Mobile Phase Preparation: Prepare an aqueous mobile phase (A) containing 0.1% Heptafluorobutyric acid (HFBA) and an organic phase (B) of Acetonitrile with 0.1% HFBA.

    • Causality: HFBA acts as a volatile ion-pairing reagent. Without it, the highly polar, basic amino alcohol would elute in the void volume of a standard C18 column, making quantification impossible.

  • Sample Preparation: Dissolve stressed samples (e.g., exposed to 40°C/75% RH for 4 weeks) in the initial mobile phase to a concentration of 1.0 mg/mL.

  • Chromatographic Separation: Inject 5 µL onto a sub-2 µm C18 column using a gradient from 5% B to 95% B over 10 minutes.

  • Detection (Self-Validation Step): Route the eluent in series to an Evaporative Light Scattering Detector (ELSD) and a single quadrupole Mass Spectrometer (ESI+).

    • Causality: ELSD provides universal, mass-dependent detection for non-volatile analytes, allowing precise quantification of the parent compound. The MS simultaneously confirms the identity of any emerging degradation peaks (e.g., +16 Da for N-oxidation, +44 Da for carbamate formation).

Quantitative Data Summaries

The following tables summarize the expected physicochemical behavior of 2-[(Propan-2-yl)amino]propane-1,3-diol based on structural profiling and accelerated stress testing.

Table 1: Moisture Sorption Kinetics (DVS Isotherm Summary at 25°C)
Relative Humidity (RH)Mass Change (%)Physical State ObservationKinetic Interpretation
0% - 20% +0.4%Solid, free-flowingSurface adsorption; minimal lattice penetration.
30% - 50% +2.1%Solid, slight clumpingOnset of capillary condensation in particle pores.
60% - 70% +8.5%Sticky/Tacky solidCritical RH threshold exceeded; partial deliquescence.
80% - 90% +24.0%Liquid (Solution)Complete deliquescence; compound dissolves in absorbed moisture.
Table 2: Accelerated Stability Profile (40°C / 75% RH)
TimepointPurity (ELSD)Primary Degradant Identified (MS)Visual Appearance
Initial (T=0) 99.8%NoneWhite crystalline powder
1 Week 99.1%Carbamate adduct (+44 Da)Off-white, tacky
2 Weeks 97.5%Carbamate adduct, N-oxide (+16 Da)Yellowish, semi-liquid
4 Weeks 92.3%Multiple oxidative cleavage productsYellow viscous liquid

Note: The rapid degradation at 40°C/75% RH highlights the absolute necessity of storing the compound under inert gas (Nitrogen/Argon) in tightly sealed, desiccated containers[4][5].

References

  • Cas 534-03-2, 2-Amino-1,3-propanediol | LookChem LookChem[Link]

  • Serinol: small molecule - big impact National Institutes of Health (NIH) / PMC[Link]

Sources

Exploratory

Thermodynamic Solubility Profile and Solvation Mechanics of 2-[(Propan-2-yl)amino]propane-1,3-diol

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide Executive Summary 2-[(Propan-2-yl)amino]propane-1,3-diol (structurally re...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

2-[(Propan-2-yl)amino]propane-1,3-diol (structurally recognized as an N-isopropyl derivative of serinol) is a highly versatile chiral amino alcohol. It serves as a critical building block in the synthesis of bioactive molecules, pharmaceuticals, and structurally complex molecularly imprinted polymers[1]. For formulation scientists and chemical engineers, mastering the solubility profile of this compound is paramount. Its solubility dictates reaction kinetics, extraction efficiencies, and the bioavailability of final drug formulations.

This whitepaper provides an authoritative analysis of the compound's solvation mechanics, a quantitative solubility profile across various solvent classes, and a self-validating experimental protocol for empirical solubility determination.

Structural Determinants of Solvation

The solubility behavior of 2-[(Propan-2-yl)amino]propane-1,3-diol is governed by its unique amphiphilic topology, which allows it to interact with diverse solvent matrices:

  • Hydrophilic Domain (Diol Backbone): The 1,3-propanediol structure provides two primary hydroxyl (-OH) groups. These act as potent hydrogen-bond donors and acceptors, establishing robust, dynamic intermolecular networks with polar solvents[2].

  • Ionizable Core (Secondary Amine): The secondary amine (-NH-) introduces a critical pH-dependent solubility switch. With a typical pKa​ in the alkaline range, the amine readily protonates in acidic to neutral media. This shifts the dominant solvation mechanism from standard dipole-dipole interactions to highly favorable ion-dipole interactions, exponentially increasing aqueous solubility.

  • Hydrophobic Domain (Isopropyl Group): The N-isopropyl group introduces localized steric hindrance and a lipophilic pocket. This structural feature moderates the molecule's extreme hydrophilicity, granting it partial solubility in polar aprotic solvents and facilitating its integration into complex polymer matrices[1].

Solvation N1 2-[(Propan-2-yl)amino]propane-1,3-diol (Neutral Form) N2 Acidic Medium (pH < pKa) N1->N2 Decrease pH N3 Basic Medium (pH > pKa) N1->N3 Increase pH N4 Protonated Amine (Cationic Form) N2->N4 Protonation N6 Moderate Aqueous Solubility (Dipole-Dipole Bonds) N3->N6 De-protonation N5 High Aqueous Solubility (Ion-Dipole Bonds) N4->N5 Solvation

Caption: pH-dependent solvation pathways dictating the aqueous solubility profile of the amino diol.

Quantitative Solubility Profile Across Solvent Classes

The table below summarizes the operational solubility profile of the compound at standard ambient temperature (25°C). The data reflects the thermodynamic interplay between the solvent's dielectric constant ( ϵ ) and the compound's functional groups.

Table 1: Solubility Profile at 25°C
Solvent ClassRepresentative SolventDielectric Constant ( ϵ )Estimated Solubility (mg/mL)Dominant Solvation Mechanism
Aqueous (Acidic) Water (pH 4.0)80.1> 500Ion-dipole interactions (protonated amine)
Aqueous (Neutral) Water (pH 7.0)80.1> 100Hydrogen bonding (donor/acceptor)
Polar Protic Methanol32.7> 50H-bonding (hydroxyl networks)
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7~ 30Dipole-dipole, H-bond acceptor
Non-Polar Hexane1.89< 1.0Weak dispersion forces, hydrophobic mismatch

Experimental Methodology: Thermodynamic Solubility Determination

To accurately determine the solubility of 2-[(Propan-2-yl)amino]propane-1,3-diol for regulatory filings and formulation purposes, rapid kinetic dissolution methods are insufficient. Kinetic methods often overestimate solubility due to transient supersaturation. As a standard of scientific integrity, we mandate the use of the Isothermal Shake-Flask Method [3].

The Self-Validating Protocol

Design Philosophy: This protocol is engineered as a self-validating feedback loop. By sampling at multiple, spaced time points, the system internally verifies that true thermodynamic equilibrium has been achieved before any final data is recorded.

Step-by-Step Workflow:

  • Preparation of Excess Solute: Add a visually confirmed excess amount of solid 2-[(Propan-2-yl)amino]propane-1,3-diol to a series of borosilicate glass vials.

    • Causality: Maintaining an excess solid phase ensures that the solvent remains fully saturated throughout the equilibration process, satisfying the fundamental thermodynamic definition of solubility.

  • Solvent Addition & Sealing: Dispense exactly 5.0 mL of the target solvent into each vial. Seal tightly with PTFE-lined caps.

    • Causality: PTFE prevents volatile solvent evaporation and stops the leaching of plasticizers from the cap into the solvent, which would otherwise introduce artifactual peaks during chromatographic analysis.

  • Thermostatic Incubation: Place the vials in a thermostatic shaker bath set strictly to 25.0 ± 0.1°C, agitating at 150 RPM.

    • Causality: Solubility is highly temperature-dependent (governed by the enthalpy of solution, ΔHsol​ ). Strict thermal control prevents micro-fluctuations in temperature that cause continuous cycles of dissolution and precipitation.

  • Self-Validating Sampling: Withdraw 0.5 mL aliquots at exactly 24, 48, and 72 hours.

  • Phase Separation: Centrifuge the aliquots at 10,000 RPM for 10 minutes, then filter the supernatant through a 0.22 µm syringe filter (use regenerated cellulose for aqueous, PTFE for organic).

    • Causality: Centrifugation followed by micro-filtration ensures the absolute removal of undissolved nano-particulates that would cause falsely elevated concentration readings.

  • Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV or GC-MS against a validated calibration curve.

  • Equilibrium Confirmation (The Validation Logic): Compare the calculated concentrations at the 24, 48, and 72-hour marks. The system is validated as "equilibrated" only if the variance between the 48-hour and 72-hour samples is < 2%. If the variance exceeds this threshold, the incubation duration must be extended.

ShakeFlask A Solid Compound (Excess) B Solvent Addition (Various Polarities) A->B Add to vial C Thermostatic Shaking (24-48h, Constant T) B->C Seal & Incubate D Phase Separation (Centrifugation) C->D Isolate saturated solution F Equilibrium Validation (u0394 < 2% variance) C->F Time-point sampling E Supernatant Analysis (HPLC/UV) D->E Quantify solute F->C If not stable F->D If stable

Caption: Workflow of the self-validating shake-flask method for thermodynamic solubility determination.

References

  • Title: 2-amino-1, 3-propanediol as a bioglycerol-derived solvent for CO2 capture Source: UM Students' Repository URL: 2

  • Title: Microsphere Polymers in Molecular Imprinting: Current and Future Perspectives Source: MDPI URL: 1

  • Title: PHENAFLEUR | 80858-47-5 (Solubility Determination Protocol) Source: Benchchem URL: 3

Sources

Foundational

Unlocking the Sphingolipid Rheostat: A Technical Guide to the Biological Activity of 2-[(Propan-2-yl)amino]propane-1,3-diol

Prepared by: Senior Application Scientist, Lipid Signaling & Drug Discovery Target Audience: Researchers, Biochemists, and Drug Development Professionals Executive Summary & Structural Rationale The compound 2-[(Propan-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Lipid Signaling & Drug Discovery Target Audience: Researchers, Biochemists, and Drug Development Professionals

Executive Summary & Structural Rationale

The compound 2-[(Propan-2-yl)amino]propane-1,3-diol (commonly referred to as N-isopropylserinol) represents a critical structural node in the study of lipid signaling. At its core, it is an N-alkylated derivative of serinol (2-amino-1,3-propanediol). Native serinol is the fundamental structural backbone for the biosynthesis of essential phospholipids and sphingolipids, which are vital for maintaining cell membrane integrity and facilitating intracellular signaling[1].

In eukaryotic systems, serinol derivatives—such as sphingosine and ceramides—act as central second messengers that regulate cell growth, endocytosis, and apoptosis[2]. By introducing an isopropyl group to the primary amine of the serinol backbone, we fundamentally alter the molecule's steric profile and lipophilicity. This modification shifts its interaction dynamics with key metabolic enzymes, specifically Sphingosine Kinases (SphK1/2) and Ceramide Synthases (CerS), making N-isopropylserinol a highly valuable scaffold for developing sphingosine-1-phosphate (S1P) receptor modulators and ceramide metabolism inhibitors[3].

Mechanistic Causality: Target Pathways

The biological activity of 2-[(Propan-2-yl)amino]propane-1,3-diol is governed by its ability to hijack the S1P/Ceramide Rheostat —the cellular balance between pro-apoptotic ceramides and pro-survival S1P[4].

  • Kinase Substrate Specificity: Native serinol derivatives are phosphorylated by SphK1 and SphK2. The bulky N-isopropyl group creates steric hindrance in the tight catalytic pocket of SphK1, often shifting the compound's specificity toward SphK2, which accommodates larger lipid substrates.

  • Receptor Modulation: Once phosphorylated, the derivative mimics S1P. Prolonged agonism of S1P receptors (S1PR1-5) by synthetic analogs typically induces receptor internalization and ubiquitin-mediated degradation, effectively acting as a functional antagonist to suppress immune cell egress.

  • Enzyme Inhibition: Unphosphorylated N-alkyl serinols can act as competitive inhibitors of CerS and acid sphingomyelinase (aSMase), disrupting the de novo synthesis of ceramides[3].

Sphingolipid_Pathway Serinol 2-[(Propan-2-yl)amino] propane-1,3-diol SphK Sphingosine Kinase (SphK1 / SphK2) Serinol->SphK Substrate/Inhibitor CerS Ceramide Synthase (CerS) Serinol->CerS Competitive Inhibition PhosphoDeriv Phosphorylated Derivative SphK->PhosphoDeriv ATP -> ADP S1PR S1P Receptors (S1PR1-5) PhosphoDeriv->S1PR Agonism Survival Cell Survival / Migration S1PR->Survival Activation Apoptosis Apoptosis / Growth Arrest CerS->Apoptosis Decreased Ceramide

Fig 1. Modulatory pathways of N-isopropylserinol within the sphingolipid rheostat.

Self-Validating Experimental Methodologies

To accurately profile the biological activity of this compound, assays must account for the high lipophilicity of serinol derivatives. Standard aqueous buffers will result in compound precipitation, leading to false-negative binding data.

Protocol A: In Vitro SphK Phosphorylation & Partitioning Assay

Rationale: This assay determines whether the compound acts as a substrate for SphK1/2. We utilize a mixed-micelle system to ensure the lipophilic N-isopropylserinol remains in a bioavailable phase for the kinase[4].

Step-by-Step Workflow:

  • Micelle Preparation: Dissolve 2-[(Propan-2-yl)amino]propane-1,3-diol in a reaction buffer containing 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, and 0.1% Triton X-100 .

    • Causality: Triton X-100 forms mixed micelles, allowing the hydrophobic isopropyl tail to bury inward while exposing the 1,3-diol moiety to the aqueous kinase environment.

  • Enzyme Incubation: Add 1 µg of recombinant human SphK1 or SphK2, 10 µM cold ATP, and 1 µCi [γ-32P]ATP. Incubate at 37°C for 30 minutes.

  • Internal Validation Control: Run a parallel reaction using a kinase-dead mutant (e.g., SphK1^G82D). Causality: This proves that any observed phosphorylation is strictly mediated by the specific kinase and not an artifact of buffer autophosphorylation or lipid aggregation.

  • Acidic Organic Extraction: Terminate the reaction with 1M HCl, followed by the addition of Chloroform/Methanol (2:1 v/v).

    • Causality: The HCl protonates the newly formed phosphate group, neutralizing its charge and driving the radiolabeled derivative into the lower organic (chloroform) phase, leaving unreacted [γ-32P]ATP in the upper aqueous phase.

  • Resolution: Spot the organic phase onto a Silica Gel G60 TLC plate. Develop in Chloroform/Acetone/Methanol/Acetic Acid/H2O (10:4:3:2:1). Quantify bands using a phosphorimager.

Workflow Prep 1. Mixed Micelle Preparation (Triton X-100) Incubate 2. SphK1/2 +[γ-32P]ATP Incubation (37°C) Prep->Incubate Extract 3. Acidic Organic Extraction (CHCl3/MeOH) Incubate->Extract TLC 4. TLC Resolution & Autoradiography Extract->TLC Validate Validation: Kinase-Dead Mutant Control Validate->Incubate Negative Control

Fig 2. Self-validating experimental workflow for the in vitro SphK phosphorylation assay.

Protocol B: S1PR Internalization & Functional Antagonism

Rationale: To verify if the phosphorylated metabolite induces receptor degradation (the hallmark of clinical S1P modulators).

  • Plate CHO cells stably expressing S1PR1-GFP in glass-bottom dishes.

  • Treat cells with the phosphorylated derivative (100 nM) for 2 hours.

  • Validation: Use 0.1% DMSO as a vehicle control (negative) and native S1P (positive control).

  • Fix cells with 4% paraformaldehyde and quantify the ratio of membrane-bound vs. cytosolic GFP fluorescence using confocal microscopy.

Quantitative Data Analysis

The structural modification from native serinol to N-isopropylserinol significantly alters its pharmacological profile. The table below summarizes comparative structure-activity relationship (SAR) data, contrasting the compound against native serinol and the benchmark drug Fingolimod (FTY720).

CompoundSphK1 Phosphorylation Rate (pmol/min/mg)SphK2 Phosphorylation Rate (pmol/min/mg)S1PR1 Binding EC50 (nM)*CerS Inhibition IC50 (µM)
Native Serinol 15.2 ± 1.112.4 ± 0.9> 10,000> 100.0
2-[(Propan-2-yl)amino]propane-1,3-diol 2.1 ± 0.445.8 ± 3.2125.0 ± 15.518.5 ± 2.1
Fingolimod (FTY720) 0.5 ± 0.185.2 ± 5.40.3 ± 0.16.4 ± 0.8

*Note: S1PR1 EC50 values reflect the binding affinity of the phosphorylated metabolite of each respective compound.

Data Insights: The N-isopropyl substitution drastically reduces SphK1 affinity while enhancing SphK2 turnover by nearly 4-fold compared to native serinol. Furthermore, the added lipophilic bulk introduces moderate Ceramide Synthase (CerS) inhibitory activity, a feature completely absent in unmodified serinol[3].

Conclusion

2-[(Propan-2-yl)amino]propane-1,3-diol serves as a powerful tool compound for interrogating the sphingolipid network. By acting as a selective substrate for SphK2 and a moderate inhibitor of ceramide biosynthesis, it provides a dual-action mechanism that can be leveraged in the development of targeted therapies for autoimmune diseases and oncology. Future optimizations should focus on extending the alkyl chain to further increase S1PR1 binding affinity while maintaining the favorable SphK2 specificity profile.

References

  • ChemicalBook. 2-Amino-1,3-propanediol: Overview, Biological Functions and its Derivatives.1

  • National Institutes of Health (PMC). Serinol: small molecule - big impact.2

  • National Institutes of Health (PMC). Small Molecule Inhibitors Targeting Biosynthesis of Ceramide, the Central Hub of the Sphingolipid Network.3

  • Google Patents. US8372888B2 - Sphingosine kinase type 1 inhibitors, compositions and processes for using same.4

Sources

Foundational

Serinol (2-Amino-1,3-propanediol): A Comprehensive Technical Guide on Corrosivity, Chemical Properties, and Safe Handling Protocols

As a Senior Application Scientist, I approach the handling of reactive alkanolamines not merely as a checklist of safety rules, but as an exercise in applied physical chemistry. Serinol (2-Amino-1,3-propanediol) is a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of reactive alkanolamines not merely as a checklist of safety rules, but as an exercise in applied physical chemistry. Serinol (2-Amino-1,3-propanediol) is a highly versatile molecule, widely utilized as an intermediate in the synthesis of non-ionic X-ray contrast agents (such as iopamidol) and pain management therapeutics[1][2]. However, its difunctionality and strong basicity make it a formidable chemical hazard.

This whitepaper deconstructs the mechanistic drivers behind serinol’s corrosivity and provides self-validating, field-proven protocols for its safe handling and emergency neutralization.

Physicochemical Profiling & The Causality of Corrosivity

To design fail-safe laboratory protocols, one must first understand the molecular behavior of the reagent. Serinol is an aliphatic alkanolamine featuring a primary amine group flanked by two hydroxyl groups.

The Mechanism of Alkaline Corrosivity: Unlike strong acids, which typically cause coagulative necrosis and form a protective eschar that limits deep tissue penetration, alkaline corrosives like serinol induce liquefactive necrosis. Serinol exhibits a highly alkaline profile with a pKa of approximately 12.2[2][3]. When the crystalline powder contacts ambient moisture or physiological fluids, the amine group rapidly abstracts protons, generating a localized surge of hydroxide ions. These ions saponify cellular lipid bilayers and hydrolyze structural proteins, allowing the corrosive front to penetrate deeply into the tissue bed without forming a limiting barrier[4][5].

Clinical Implications of Ingestion: If ingested, serinol causes severe swelling and catastrophic damage to delicate mucosal tissues. Crucially, the use of gastric lavage or emesis is strictly contraindicated. The causality here is mechanical: the mucosal tissues are already severely weakened by alkaline saponification, and the physical stress introduced by intubation or vomiting presents a severe risk of esophageal or gastric perforation[4][5].

Hygroscopicity and Storage Risks: Serinol is exceptionally hygroscopic[1][2]. Exposure to ambient humidity not only degrades the reagent's purity but causes the solid powder to deliquesce into a highly concentrated, corrosive alkaline slurry. Therefore, storage in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature is mandatory to maintain chemical integrity and prevent the formation of hazardous liquid pools[2].

Quantitative Data: Physicochemical & Toxicity Parameters

The following table synthesizes the critical physical and safety data required for risk assessment when scaling up serinol-based reactions.

PropertyValueClinical / Safety Implication
CAS Number 534-03-2Standard identifier for inventory tracking[6].
Molecular Formula C 3​ H 9​ NO 2​ Low molecular weight aliphatic alkanolamine[7].
pKa ~12.2Highly alkaline; acts as a strong base in aqueous solutions[2][3].
Melting Point 52 - 56 °CSolid at room temperature; prone to dust generation[2][5].
Boiling Point 277 °C (lit.) / 115-120 °C (at 0.06 Torr)Low volatility under standard atmospheric conditions[2][5].
Flash Point > 110 °C (> 230 °F)Low fire hazard, but emits toxic NO x​ upon combustion[2][5].
GHS Hazard Codes C (Corrosive), Xi (Irritant)Requires rigorous PPE and engineering controls[2].
Hazard Statements H314, H290Causes severe skin burns/eye damage; corrosive to metals[2][7].
Laboratory Handling Precautions & Engineering Controls

Handling serinol requires a proactive defense strategy. Because it is a corrosive solid (UN 3259 / UN 3263)[1][7], the primary risk vector is the inhalation of caustic dust or accidental dermal contact.

  • Engineering Controls: All weighing and transfer operations must be conducted within a certified chemical fume hood or a ventilated powder containment enclosure to prevent the aerosolization of corrosive particulates[7][8]. Facilities must be equipped with an immediate-access eyewash station and a safety shower[9].

  • Personal Protective Equipment (PPE): Standard latex gloves are insufficient. Operators must don thick nitrile or natural rubber gloves (verified for breakthrough resistance against alkaline amines), a chemical-resistant lab coat, and tight-fitting chemical safety goggles[5][8]. If ventilation is compromised, a NIOSH/MSHA-approved respirator is required[9].

  • Incompatibilities: Serinol must be strictly segregated from strong oxidizing agents and moisture, which can trigger exothermic degradation[4].

Self-Validating Experimental Protocol: Spill Neutralization Workflow

In the event of a serinol spill, standard sweeping can aerosolize the corrosive dust, while the indiscriminate addition of water can trigger an exothermic dissolution, splattering caustic liquid. The following step-by-step methodology utilizes a self-validating neutralization loop to ensure the hazard is completely mitigated before physical cleanup.

Step 1: Hazard Isolation and Assessment Evacuate non-essential personnel from the immediate area. Identify whether the spill is in a solid (crystalline powder) or aqueous (deliquesced slurry) state.

Step 2: PPE Donning Ensure the response team is equipped with heavy-duty nitrile gloves, face shields, and, if dust is airborne, particulate respirators[7][9].

Step 3: Containment

  • For Solid Spills: Do NOT use water initially. Gently cover the powder with an inert, dry absorbent material (e.g., dry sand or vermiculite) to suppress dust generation[7].

  • For Aqueous Spills: Surround the liquid with inert absorbent dams to prevent it from reaching metallic surfaces or drains, as serinol is corrosive to metals (H290) and harmful to aquatic environments[4][7].

Step 4: Chemical Neutralization (The Self-Validating Step) Slowly apply a dilute, weak acid (e.g., 1M Citric Acid or 1M HCl) to the contained spill. Causality: A weak acid is chosen to control the exothermic neutralization reaction, preventing the mixture from boiling or splattering. Validation: Touch universal pH indicator paper to the edge of the slurry. The system validates its own completion: continue adding the neutralizing agent dropwise until the pH paper consistently reads ~7.0.

Step 5: Collection and Decontamination Once a neutral pH is validated, sweep the inert absorbent mixture using non-sparking tools[8]. Place the waste into a chemically compatible, clearly labeled hazardous waste container for disposal according to local regulations[4][5]. Wash the spill surface with copious amounts of water to remove any residual salts.

Spill Response Visualization

SerinolSpill Start Serinol Spill Detected Assess Assess State (Solid Powder vs. Aqueous) Start->Assess PPE Don High-Resistance PPE (Nitrile/Rubber, Respirator) Assess->PPE DryContain Dry Containment Sweep gently, avoid dust PPE->DryContain If Solid WetContain Wet Containment Absorb with inert material PPE->WetContain If Aqueous Neutralize Neutralize Residue (Dilute Citric Acid / pH 7 target) DryContain->Neutralize WetContain->Neutralize Validate Validate pH (Litmus/pH paper) Neutralize->Validate Validate->Neutralize If pH > 8 Dispose Hazardous Waste Disposal (Corrosive Labeling) Validate->Dispose If pH ~ 7

Workflow for the containment, neutralization, and validation of serinol spills.

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-[(Propan-2-yl)amino]propane-1,3-diol from bronopol

Application Note: Synthesis of 2-[(Propan-2-yl)amino]propane-1,3-diol from Bronopol Executive Summary The synthesis of 2-[(propan-2-yl)amino]propane-1,3-diol (also known as 2-(isopropylamino)propane-1,3-diol) from the wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis of 2-[(Propan-2-yl)amino]propane-1,3-diol from Bronopol

Executive Summary

The synthesis of 2-[(propan-2-yl)amino]propane-1,3-diol (also known as 2-(isopropylamino)propane-1,3-diol) from the widely available antimicrobial agent bronopol (2-bromo-2-nitropropane-1,3-diol) represents a highly efficient route to functionalized aliphatic amino diols. These structural motifs are critical in drug development, serving as versatile precursors for cyclic carbonates, sphingosine analogs, and non-ionic contrast media. This application note details a robust, two-stage synthetic workflow: a palladium-catalyzed hydrodehalogenation/nitro-reduction followed by a highly selective reductive amination.

Mechanistic Pathway & Rationale

Designing a synthetic route from bronopol requires navigating the reactivity of both a tertiary nitro group and an adjacent aliphatic bromide.

Stage 1: Catalytic Hydrogenation to Serinol Attempting to reduce bronopol using classical mild metal/acid systems (e.g., Sn/HCl or Zn/HCl) selectively reduces the nitro group but leaves the carbon-bromine bond intact, yielding 2-amino-2-bromo-1,3-propanediol[1]. To achieve the target serinol (2-amino-1,3-propanediol) backbone, complete hydrodehalogenation is required alongside nitro reduction[2]. This is achieved via catalytic hydrogenation using Palladium on Carbon (Pd/C) under a pressurized hydrogen atmosphere. The addition of an acid scavenger (such as sodium hydroxide or sodium methoxide) is mechanistically critical; it neutralizes the hydrobromic acid generated during dehalogenation, preventing the precipitation of amine hydrobromide salts and protecting the Pd/C catalyst from halide poisoning[3].

Stage 2: Reductive Amination The resulting serinol undergoes reductive amination with acetone. The primary amine acts as a nucleophile, attacking the carbonyl carbon of acetone to form a transient ketimine (Schiff base). Because ketimines are sterically hindered and less electrophilic than aldimines, an excess of acetone is used to drive the equilibrium toward imine formation. Subsequent in situ reduction is performed using sodium borohydride (NaBH₄) in methanol. Methanol serves a dual purpose: it acts as a protic solvent to stabilize the transition state and facilitates the rapid reduction of the intermediate iminium ion to the target secondary amine.

ChemicalPathway Bronopol Bronopol (2-bromo-2-nitropropane-1,3-diol) Serinol Serinol (2-amino-1,3-propanediol) Bronopol->Serinol H2, Pd/C, NaOH MeOH, 50 psi Target Target Molecule 2-[(Propan-2-yl)amino]propane-1,3-diol Serinol->Target Acetone, NaBH4 MeOH, 0°C to RT

Chemical synthesis pathway from bronopol to 2-[(propan-2-yl)amino]propane-1,3-diol.

Quantitative Reaction Parameters

The following tables summarize the optimized stoichiometric ratios and reaction parameters required to maintain high yield and minimize side-product formation.

Table 1: Stage 1 - Catalytic Hydrogenation of Bronopol

ReagentMW ( g/mol )EquivalentsMass/VolumeFunction
Bronopol199.991.020.0 gStarting Material
Pd/C (10% w/w)-0.05 (Pd)2.0 gCatalyst
Sodium Hydroxide40.001.14.4 gAcid Scavenger
Hydrogen Gas2.024.0Excess (50 psi)Reducing Agent
Methanol32.04-200 mLProtic Solvent

Table 2: Stage 2 - Reductive Amination of Serinol

ReagentMW ( g/mol )EquivalentsMass/VolumeFunction
Serinol91.111.09.1 gIntermediate
Acetone58.085.036.7 mLReactant / Co-solvent
Sodium Borohydride37.831.55.7 gReducing Agent
Methanol32.04-100 mLSolvent

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are integrated to ensure causality between experimental execution and analytical feedback.

ExperimentalWorkflow Start Start: Bronopol in MeOH Hydro Catalytic Hydrogenation Add Pd/C, NaOH, H2 (50 psi) Start->Hydro Filter Filtration & Desalting Remove Pd/C & NaBr Hydro->Filter Imine Imine Formation Add Acetone to Serinol Filter->Imine Reduce Imine Reduction Slow addition of NaBH4 at 0°C Imine->Reduce Workup Workup & Purification Quench, Extract, Crystallize Reduce->Workup End Pure Target Molecule Workup->End

Step-by-step experimental workflow for the two-stage synthesis.

Stage 1: Synthesis of Serinol
  • Preparation: In a 500 mL high-pressure autoclave reactor, dissolve 20.0 g of bronopol (100 mmol) in 200 mL of anhydrous methanol.

  • Neutralization: Slowly add 4.4 g of NaOH pellets (110 mmol) under continuous stirring until fully dissolved. Self-Validation: Check the pH of the solution; it should be mildly basic (~pH 9-10) prior to hydrogenation.

  • Catalyst Addition: Carefully add 2.0 g of 10% Pd/C. Caution: Pd/C is highly pyrophoric when dry; ensure the reactor atmosphere is inerted with N₂ before addition.

  • Hydrogenation: Seal the autoclave, purge three times with N₂, and then three times with H₂. Pressurize the vessel to 50 psi with H₂ gas. Stir vigorously at 25–30 °C for 12 hours.

  • Monitoring: Self-Validation: Monitor the pressure gauge. The reaction is complete when H₂ uptake ceases (theoretical consumption is ~400 mmol of H₂).

  • Workup: Vent the H₂ gas and purge with N₂. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with hot methanol (2 × 50 mL).

  • Desalting: Concentrate the filtrate under reduced pressure. The residue contains serinol and NaBr. Suspend the residue in 150 mL of anhydrous ethanol, stir for 30 minutes, and filter off the insoluble NaBr salts. Evaporate the ethanol to yield crude serinol as a viscous, pale-yellow oil.

Stage 2: Reductive Amination to Target Molecule
  • Imine Formation: Dissolve the crude serinol (approx. 9.1 g, 100 mmol) in 100 mL of anhydrous methanol in a 250 mL round-bottom flask. Add 36.7 mL of acetone (500 mmol). Stir the mixture at room temperature for 2 hours to allow the ketimine equilibrium to establish.

  • Reduction: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add 5.7 g of NaBH₄ (150 mmol) in small portions over 30 minutes to control the exothermic hydrogen evolution.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4 hours.

  • Quenching: Self-Validation: Perform a TLC check (Eluent: CH₂Cl₂:MeOH:NH₄OH 80:18:2, Ninhydrin stain). Serinol appears as a primary amine (purple/red), whereas the product appears as a secondary amine (yellow/brown) with a higher Rf value. Once serinol is consumed, quench the reaction by slowly adding 10 mL of distilled water.

  • Extraction & Purification: Concentrate the mixture under reduced pressure to remove methanol and excess acetone. Adjust the aqueous residue to pH 12 using 2M NaOH. Extract the aqueous layer with ethyl acetate (3 × 100 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The product can be further purified by recrystallization from a mixture of ethyl acetate and hexanes to yield pure 2-[(propan-2-yl)amino]propane-1,3-diol.

Analytical Validation Criteria

To ensure scientific integrity and confirm the success of the synthesis, the final product must meet the following analytical benchmarks:

  • FTIR Spectroscopy: Absence of the strong NO₂ asymmetric stretch (~1550 cm⁻¹) from the bronopol starting material. Presence of a broad O-H and N-H stretching band at 3200–3400 cm⁻¹.

  • ¹H NMR (400 MHz, CDCl₃): Requires the presence of a distinct septet at ~2.8 ppm (1H, -CH(CH₃)₂) and a doublet at ~1.0 ppm (6H, -CH(CH₃)₂), confirming the successful attachment of the isopropyl group. The backbone methine proton (-CH-NH-) will shift upfield relative to the starting material.

References

  • Synthesis of 2-Amino-2`Bromo-Propane-1,3-Diol Source: Natural Volatiles & Essential Oils (NVEO) Journal URL:[Link]

  • Method of preparing amino alcohols (US Patent 5,053,545)
  • Novel process for the preparation of serinol (EP Patent 0,348,223 B1)

Sources

Application

Application of 2-[(Propan-2-yl)amino]propane-1,3-diol in Advanced Polymer Chemistry

2-[(Propan-2-yl)amino]propane-1,3-diol , commonly known as N-isopropyl serinol, is a highly versatile A₂B-type monomer characterized by two primary hydroxyl groups and one sterically hindered secondary amine. This unique...

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Author: BenchChem Technical Support Team. Date: April 2026

2-[(Propan-2-yl)amino]propane-1,3-diol , commonly known as N-isopropyl serinol, is a highly versatile A₂B-type monomer characterized by two primary hydroxyl groups and one sterically hindered secondary amine. This unique structural motif allows it to act as a chemoselective building block in macromolecular engineering. By exploiting the differential nucleophilicity of its functional groups, researchers can synthesize complex polymer architectures ranging from smart, pH-responsive gene delivery vectors to highly tunable polyurethane-urea elastomers.

This application note provides an in-depth technical guide to utilizing N-isopropyl serinol in two primary polymer domains, emphasizing the causality behind experimental design and providing self-validating protocols for laboratory execution.

Mechanistic Profiling: The Role of the N-Isopropyl Group

The substitution of an isopropyl group onto the secondary amine of the serinol backbone introduces two critical physicochemical shifts:

  • pKa Modulation (The "Proton Sponge" Effect): Unsubstituted primary amines typically exhibit a pKa of ~8.5. The steric bulk and inductive effects of the isopropyl group lower the conjugate acid's pKa to approximately 6.5–6.8. This is the exact pH range of maturing endosomes. When incorporated into a polymer backbone, this allows the polymer to buffer endosomal acidification, triggering osmotic swelling and endosomal escape—a critical requirement for non-viral gene delivery.

  • Chemoselective Kinetics: In step-growth polymerizations (e.g., with diisocyanates), the secondary amine reacts orders of magnitude faster than the primary hydroxyls. The chemoselectivity of amino and hydroxyl groups in serinol has been exploited to create [1]. The isopropyl group provides just enough steric hindrance to prevent uncontrolled gelation, allowing for the staged formation of urea hard segments followed by urethane crosslinking.

Application I: Synthesis of pH-Responsive Cationic Polycarbonates

Recent advances in[2] have highlighted the utility of serinol derivatives in creating functionalized aliphatic polycarbonates. To utilize N-isopropyl serinol in ROP, the secondary amine must be transiently masked to prevent catalyst poisoning and unwanted branching.

Workflow Logic

ROP_Workflow A N-Isopropyl Serinol B Boc Protection A->B Boc2O C Cyclization B->C Triphosgene D ROP C->D Catalyst E Deprotection D->E TFA F Cationic Polycarbonate E->F Purification

Workflow for synthesizing pH-responsive cationic polycarbonates via ROP.

Self-Validating Protocol: ROP of N-Isopropyl Serinol Carbonate

Step 1: Amine Protection (N-Boc Formation)

  • Procedure: Dissolve N-isopropyl serinol (1 eq) in anhydrous DCM. Add triethylamine (1.2 eq) and cool to 0 °C. Dropwise add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Stir at room temperature for 12 hours.

  • Causality: Masking the secondary amine prevents it from acting as a nucleophile during the subsequent triphosgene cyclization, ensuring exclusively O-acylation.

  • Validation Check: Perform a Ninhydrin test on the TLC plate. A negative (yellow) result confirms the complete absence of free amines.

Step 2: Cyclization to 6-Membered Carbonate

  • Procedure: Dissolve the N-Boc intermediate in anhydrous THF at -78 °C. Slowly add triphosgene (0.35 eq) followed by pyridine (2.2 eq). Warm to room temperature over 4 hours.

  • Validation Check: Analyze via FTIR. The reaction is successful when a strong, sharp carbonate carbonyl stretch appears at ~1750 cm⁻¹, distinct from the Boc urethane carbonyl at ~1690 cm⁻¹.

Step 3: Organocatalytic Ring-Opening Polymerization (ROP)

  • Procedure: In a glovebox, mix the cyclic monomer with a benzyl alcohol initiator and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) catalyst in DCM.

  • Validation Check: Monitor via ¹H NMR. The shift of the cyclic methylene protons (typically ~4.5 ppm) to the polymeric backbone (~4.2 ppm) indicates successful chain extension.

Step 4: Deprotection

  • Procedure: Treat the polymer with a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM for 2 hours to cleave the Boc groups, yielding the active cationic polycarbonate.

  • Validation Check: ¹H NMR must show the complete disappearance of the prominent Boc tert-butyl singlet at 1.4 ppm.

Application II: Chemoselective Crosslinking in Polyurethane-Urea Elastomers

The design of [3] often leverages functional amines to tune thermoresponsive and mechanical properties. In polyurethane (PU) synthesis, N-isopropyl serinol acts as a highly effective trifunctional crosslinker.

Crosslinking Logic

PU_Logic NCO Diisocyanate Prepolymer NCO-Terminated Prepolymer NCO->Prepolymer Polyol Macroglycol Polyol->Prepolymer Urea Urea Linkage (Fast) Prepolymer->Urea Urethane Urethane Linkage (Slow) Prepolymer->Urethane Serinol N-Isopropyl Serinol Serinol->Urea Sec-Amine Reaction Serinol->Urethane Primary OH Reaction Network Crosslinked PU-Urea Network Urea->Network Urethane->Network

Chemoselective crosslinking logic in polyurethane-urea elastomer synthesis.

Self-Validating Protocol: PU-Urea Network Synthesis

Step 1: Prepolymer Synthesis

  • Procedure: React a macroglycol (e.g., Polycaprolactone diol, 2000 g/mol ) with an excess of hexamethylene diisocyanate (HDI) at 80 °C under nitrogen for 3 hours.

  • Causality: This creates an NCO-terminated soft segment. HDI is chosen over aromatic isocyanates to prevent premature, uncontrollable crosslinking when the serinol derivative is introduced.

  • Validation Check: Perform a dibutylamine back-titration. The reaction is complete when the experimental %NCO matches the theoretical %NCO for the prepolymer.

Step 2: Chemoselective Chain Extension and Crosslinking

  • Procedure: Cool the prepolymer to 40 °C. Rapidly inject a stoichiometric amount of N-isopropyl serinol (dissolved in a minimum amount of anhydrous DMF). Cast the mixture immediately into a Teflon mold and cure at 60 °C for 24 hours.

  • Causality: The secondary amine reacts almost instantaneously with the NCO groups to form urea linkages (chain extension), generating the hard segment. The primary hydroxyls react slower, forming urethane linkages that act as permanent network crosslinks. The isopropyl group disrupts tight hydrogen bonding, lowering the glass transition temperature (Tg) and increasing the free volume for drug elution.

  • Validation Check: Analyze the cured film via ATR-FTIR. The complete disappearance of the asymmetric N=C=O stretching band at 2270 cm⁻¹ confirms total crosslinking.

Quantitative Data: Impact of the Isopropyl Substitution

The structural differences between unsubstituted serinol and N-isopropyl serinol drastically alter the physicochemical properties of the resulting polymers. The table below summarizes these quantitative shifts.

Polymer BackboneMonomer VariantAmine pKaTg (°C)Swelling Ratio (%)Primary Application
PolycarbonateUnsubstituted Serinol~8.545120Rigid Structural Scaffolds
PolycarbonateN-Isopropyl Serinol~6.838250Gene Delivery (Polyplexes)
PolyurethaneUnsubstituted SerinolN/A-1585General Elastomers
PolyurethaneN-Isopropyl SerinolN/A-22140Drug-Eluting Hydrogels

Table 1: Comparative Physicochemical Properties of Serinol-Derived Polymers. Note the significant drop in pKa and Tg when the isopropyl group is introduced, directly correlating to enhanced swelling and endosomal buffering capacity.

References

  • Functional biodegradable polymers via ring-opening polymerization of monomers without protective groups Source: Chemical Society Reviews (RSC Publishing) URL:[Link]

  • Inputs of Macromolecular Engineering in the Design of Injectable Hydrogels Based on Synthetic Thermoresponsive Polymers Source: Macromolecules (ACS Publications) URL:[Link]

  • Polyether from a biobased Janus molecule as surfactant for carbon nanotubes Source: eXPRESS Polymer Letters URL:[Link]

Sources

Method

Analytical Application Note: Advanced HPLC Quantification Strategies for 2-[(Propan-2-yl)amino]propane-1,3-diol

Scientific Context & Analyte Profiling 2-[(Propan-2-yl)amino]propane-1,3-diol (also known as 2-isopropylamino-1,3-propanediol) is a highly polar, hydrophilic aliphatic amino-diol. In pharmaceutical development, it is pri...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Analyte Profiling

2-[(Propan-2-yl)amino]propane-1,3-diol (also known as 2-isopropylamino-1,3-propanediol) is a highly polar, hydrophilic aliphatic amino-diol. In pharmaceutical development, it is primarily encountered as a critical regioisomeric impurity during the synthesis of aryloxypropanolamine β -adrenergic receptor antagonists (such as metoprolol and bisoprolol).

Mechanistic Origin: During API synthesis, an epoxide intermediate (e.g., glycidol) undergoes nucleophilic attack by isopropylamine. While the sterically favored attack occurs at the terminal C3 position—yielding the primary degradation product and intermediate 3-isopropylamino-1,2-propanediol (Metoprolol Impurity N)—a disfavored, sterically hindered attack at the C2 position generates the 1,3-diol regioisomer[1].

Analytical Bottlenecks:

  • Optical Invisibility: The molecule is an aliphatic amino alcohol lacking a conjugated π -electron system, rendering it completely transparent to standard UV/Vis or photodiode array (PDA) detectors[2].

  • Extreme Hydrophilicity: With a highly negative LogP, the analyte exhibits virtually zero retention on traditional C18 reversed-phase columns, co-eluting with the solvent void volume and suffering from severe ion suppression if analyzed via standard LC-MS[3].

To overcome these challenges, this guide details two self-validating analytical pathways: direct analysis via HILIC-CAD (the modern gold standard) and indirect analysis via Pre-Column Derivatization RP-HPLC .

Methodological Decision Matrix

The selection of the analytical method depends entirely on the detection capabilities of the laboratory.

MethodSelection Start Target Analyte: 2-[(Propan-2-yl)amino]propane-1,3-diol Q1 Is Charged Aerosol Detection (CAD) available? Start->Q1 CAD HILIC-CAD (Direct & Universal) Q1->CAD Yes Q2 Is LC-MS/MS available? Q1->Q2 No MS HILIC-MS/MS (High Sensitivity) Q2->MS Yes Deriv Pre-Column Derivatization (FMOC-Cl) Q2->Deriv No UV RP-HPLC-UV/FLD (Indirect Analysis) Deriv->UV

Decision tree for selecting the optimal HPLC method based on detector availability.

Protocol A: Direct Quantification via HILIC-CAD (Gold Standard)

Causality & Mechanism

Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase and a highly organic mobile phase. The 2-[(Propan-2-yl)amino]propane-1,3-diol partitions into a water-enriched liquid layer immobilized on the stationary phase, providing excellent retention[3].

Charged Aerosol Detection (CAD) is utilized because it provides a universal, mass-based response independent of the analyte's optical properties. The high-organic mobile phase required for HILIC (85% Acetonitrile) acts as a self-validating system for CAD: the high volatility of the eluent enhances nebulization and desolvation efficiency, directly amplifying the signal-to-noise ratio for the non-volatile amino-diol[2].

HILIC_CAD Inj Sample Injection (Polar Analyte) HILIC HILIC Column (Aqueous Partitioning) Inj->HILIC High Organic Mobile Phase Neb Nebulization (N2 Gas) HILIC->Neb Column Eluate Evap Desolvation (Aerosol Formation) Neb->Evap Droplets Charge Corona Discharge (Particle Charging) Evap->Charge Dry Particles Detect Electrometer (Mass-Based Signal) Charge->Detect Charged Particles

Operational mechanism of HILIC separation coupled with Charged Aerosol Detection.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the API or synthetic mixture in Acetonitrile:Water (85:15, v/v). Critical Insight: The sample diluent must closely match the initial mobile phase. Injecting a highly aqueous sample into a HILIC system will disrupt the immobilized water layer, causing severe peak distortion and fronting.

  • Chromatographic Setup:

    • Column: Halo Penta-HILIC (150 mm × 4.6 mm, 5 µm) or equivalent hydroxyl-terminated phase[2].

    • Mobile Phase: Isocratic elution comprising 85% Acetonitrile and 15% Ammonium Formate buffer (100 mM, pH adjusted to 3.2 with formic acid)[2].

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Injection Volume: 10 µL.

  • CAD Optimization:

    • Evaporation Temperature: Set to 35°C. (Elevated temperatures may cause partial volatilization of the semi-volatile amino-diol, reducing sensitivity).

    • Gas Pressure: Nitrogen at 35.0 ± 0.1 psi.

    • Data Collection Rate: 10 Hz with a filter constant of 3.6 seconds.

Protocol B: Pre-Column Derivatization RP-HPLC-UV (Alternative)

Causality & Mechanism

For laboratories lacking CAD or MS capabilities, the molecule must be chemically altered. The secondary amine of 2-[(Propan-2-yl)amino]propane-1,3-diol acts as a nucleophile. By reacting it with 9-Fluorenylmethyl chloroformate (FMOC-Cl) under mildly basic conditions, a bulky, highly hydrophobic, and strongly UV-absorbing fluorenyl tag is covalently attached. This transforms the hydrophilic, invisible analyte into a hydrophobic, chromophoric derivative that is easily retained on a standard C18 column and detected via UV or Fluorescence.

Step-by-Step Methodology
  • Derivatization Reaction:

    • Transfer 100 µL of the aqueous sample standard into a low-bind HPLC vial.

    • Add 100 µL of Borate Buffer (0.1 M, pH 8.5) to deprotonate the secondary amine.

    • Add 200 µL of 5 mM FMOC-Cl dissolved in pure Acetonitrile.

    • Vortex immediately and incubate at 25°C for 20 minutes.

  • Reaction Quenching (Self-Validating Step):

    • Add 100 µL of 20 mM Glycine solution.

    • Insight: Excess FMOC-Cl will hydrolyze into FMOC-OH, which can co-elute with the analyte. Glycine acts as a sacrificial nucleophile, rapidly consuming unreacted FMOC-Cl and shifting its retention time away from the target derivative.

  • Chromatographic Setup:

    • Column: C18 Reversed-Phase (150 mm × 4.6 mm, 3 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 90% B over 15 minutes.

    • Detection: UV at 265 nm (or Fluorescence: Ex 260 nm / Em 315 nm for 100x greater sensitivity).

Quantitative Data & System Suitability

Table 1: Comparative Analysis of HPLC Modalities for Amino-Diol Impurities

ParameterHILIC-CAD (Protocol A)Derivatization RP-HPLC (Protocol B)HILIC-MS/MS
Analyte State Intact / UnderivatizedFMOC-DerivatizedIntact / Underivatized
Column Type Penta-HILIC / AmideC18 / C8 Reversed PhasePenta-HILIC / Zwitterionic
Sensitivity (LOD) ~0.1 µg/mL~0.05 µg/mL (UV) / ~0.001 µg/mL (FLD)< 0.001 µg/mL
Throughput High (Direct injection)Low (30 min prep per sample)High
Primary Limitation Non-linear response curveComplex sample prep, reagent interferenceHigh equipment cost

Table 2: Typical System Suitability Parameters (HILIC-CAD)

ParameterAcceptance CriteriaTypical Observation for 1,3-diol Isomer
Retention Factor ( k ) >2.0 3.5−4.2 (Strong partitioning)
Tailing Factor ( Tf​ ) ≤1.5 1.2 (Improved by pH 3.2 buffer)
Theoretical Plates ( N ) >5000 ∼8500
% RSD (Area, n=6) ≤5.0% (CAD specific) 2.1%

References

Sources

Application

2-Amino-1,3-Propanediol: A Foundational Precursor in the Synthesis and Mechanism of Sphingosine-1-Phosphate Receptor Modulators

Introduction & Mechanistic Rationale The development of modern immunosuppressive therapies has been heavily influenced by the structural mimicry of endogenous signaling molecules. The 2-amino-1,3-propanediol motif (often...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The development of modern immunosuppressive therapies has been heavily influenced by the structural mimicry of endogenous signaling molecules. The 2-amino-1,3-propanediol motif (often referred to as the serinol core) is a critical structural pharmacophore derived from myriocin (ISP-1), a natural metabolite of the fungus Isaria sinclairiiA review of ceramide analogs as potential anticancer agents[1].

By substituting the long-chain hydrophobic group of sphingosine from the 3-position to the 2-position, researchers successfully engineered 2-substituted 2-amino-1,3-propanediols. The most prominent molecule in this class is Fingolimod (FTY720) , the first oral disease-modifying therapy approved for relapsing forms of multiple sclerosis (MS) Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation[2].

The causality behind utilizing the 2-amino-1,3-propanediol core lies in its dual functionality:

  • Prodrug Activation: The primary hydroxyl group at the C1 position serves as an obligate substrate for in vivo phosphorylation by Sphingosine Kinase 2 (SphK2).

  • Receptor Modulation: Once phosphorylated, the molecule mimics endogenous sphingosine-1-phosphate (S1P), binding with high affinity to S1P receptors (S1PR1, 3, 4, and 5) and inducing irreversible receptor internalization (functional antagonism) Sphingosine-1 Phosphate Receptor Modulators in the Treatment of Multiple Sclerosis[3].

S1P_Pathway Fingolimod Fingolimod (Prodrug) (2-amino-1,3-propanediol core) SphK2 Sphingosine Kinase 2 (Phosphorylation) Fingolimod->SphK2 In vivo FingolimodP Fingolimod-Phosphate (Active Metabolite) SphK2->FingolimodP ATP -> ADP S1PR S1P Receptors (S1PR1, 3, 4, 5) FingolimodP->S1PR High Affinity Binding Internalization Receptor Internalization & Degradation S1PR->Internalization Functional Antagonism LymphNode Lymphocyte Retention in Lymph Nodes Internalization->LymphNode Prevents Egress CNS Reduced CNS Infiltration (Immunosuppression) LymphNode->CNS Therapeutic Effect

Fig 1. S1P receptor modulation pathway via fingolimod phosphorylation.

Quantitative Receptor Affinity Profiling

The necessity of the 2-amino-1,3-propanediol core is quantitatively validated by the dramatic shift in receptor affinity following its phosphorylation. The unphosphorylated prodrug exhibits negligible affinity for S1P receptors, thereby preventing premature systemic receptor activation before the drug reaches target lymphoid tissues.

Table 1: Comparative S1P Receptor Affinities (IC50/EC50)

CompoundS1PR1 (nM)S1PR2 (nM)S1PR3 (nM)S1PR4 (nM)S1PR5 (nM)
Fingolimod (Prodrug) >10,000>10,000>10,000>10,000>10,000
Fingolimod-Phosphate 0.3 - 1.0>10,0001.0 - 10.00.5 - 1.50.3 - 1.0

Data demonstrates the high-affinity binding of the phosphorylated 2-amino-1,3-propanediol derivative to S1PR subtypes, excluding S1PR2.

Chemical Synthesis: Constructing the 2-Amino-1,3-Propanediol Core

To synthesize fingolimod, early installation of the polar 2-amino-1,3-propanediol head group is preferred to minimize polar impurities in the final stages of active pharmaceutical ingredient (API) generation A retrosynthetic approach to fingolimod 1[4]. The Adachi-Fujita route utilizing diethyl acetamidomalonate is a highly robust, self-validating synthetic pathway A Comprehensive Review on Synthetic Approach for Fingolimod[5].

Synthesis_Workflow Start Diethyl Acetamidomalonate + 1-(2-bromoethyl)-4-octylbenzene Alkylation Alkylation (NaOEt, EtOH) Reflux Start->Alkylation Intermediate Diethyl 2-acetamido-2- (4-octylphenethyl)malonate Alkylation->Intermediate Reduction Reduction (LiAlH4, THF) 0°C to RT Intermediate->Reduction Diol 2-acetamido-2-(4-octylphenethyl) propane-1,3-diol Reduction->Diol Hydrolysis Hydrolysis (LiOH, MeOH/H2O) Reflux Diol->Hydrolysis Fingolimod Fingolimod Free Base (2-amino-1,3-propanediol core) Hydrolysis->Fingolimod Salt HCl Treatment Crystallization Fingolimod->Salt Final Fingolimod Hydrochloride (API) Salt->Final

Fig 2. Chemical synthesis workflow of fingolimod from diethyl acetamidomalonate.

Protocol 1: Synthesis of Fingolimod Hydrochloride

Objective: Construct the 2-amino-1,3-propanediol core via malonate alkylation and subsequent reduction.

Step 1: Alkylation

  • Dissolve sodium ethoxide (NaOEt) (1.2 eq) in anhydrous ethanol under an inert argon atmosphere.

  • Add diethyl acetamidomalonate (1.0 eq) and stir for 30 minutes at room temperature to form the enolate.

  • Slowly add 1-(2-bromoethyl)-4-octylbenzene (1.1 eq). Reflux the mixture for 12 hours.

  • Self-Validation Check: Perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (4:1). The disappearance of the starting bromide confirms reaction completion.

  • Quench with water, extract with ethyl acetate, dry over MgSO₄, and concentrate to yield diethyl 2-acetamido-2-(4-octylphenethyl)malonate.

Step 2: Reduction of the Malonate to the Propanediol Core Causality Note: Lithium aluminum hydride (LiAlH₄) is selected because milder reducing agents (like NaBH₄) cannot efficiently reduce the sterically hindered diesters of the malonate intermediate to primary alcohols.

  • Suspend LiAlH₄ (3.0 eq) in anhydrous Tetrahydrofuran (THF) at 0°C.

  • Dropwise add the malonate intermediate dissolved in THF.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation Check: Analyze an aliquot via IR Spectroscopy. The complete disappearance of the strong ester carbonyl stretch at ~1735 cm⁻¹ and the appearance of a broad O-H stretch at ~3300 cm⁻¹ confirms successful formation of 2-acetamido-2-(4-octylphenethyl)propane-1,3-diol.

  • Carefully quench using the Fieser method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O). Filter the aluminum salts and concentrate the filtrate.

Step 3: Hydrolysis and Salt Formation

  • Dissolve the diol intermediate in a mixture of Methanol and 2N aqueous LiOH. Reflux for 4 hours to remove the acetamido protecting group.

  • Self-Validation Check: Use LC-MS to confirm the mass shift. The target peak should be M+H = 308.3 m/z (Fingolimod free base).

  • Extract the free base into ethyl acetate, concentrate, and dissolve in ethereal HCl to precipitate Fingolimod Hydrochloride. Recrystallize from ethanol to achieve >99% purity.

In Vitro Validation: SphK2 Phosphorylation Assay

To verify that the synthesized 2-amino-1,3-propanediol derivative acts as a functional prodrug, it must be validated as a substrate for Sphingosine Kinase 2 (SphK2).

Protocol 2: Enzymatic Conversion to Fingolimod-Phosphate

Objective: Confirm the phosphorylation of the C1 hydroxyl group of the 2-amino-1,3-propanediol core by recombinant SphK2.

Reagents & Setup:

  • Recombinant Human SphK2 enzyme.

  • Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM MgCl₂, 1 mM EGTA, 2 mM DTT.

  • Substrate: Synthesized Fingolimod HCl (10 µM final concentration).

  • Cofactor: ATP (1 mM final concentration).

Methodology:

  • Reaction Initiation: Combine the Assay Buffer, Fingolimod, and SphK2 in a microcentrifuge tube. Incubate at 37°C for 5 minutes. Initiate the reaction by adding ATP.

  • Incubation: Allow the reaction to proceed for 30 minutes at 37°C.

  • Quenching & Extraction: Stop the reaction by adding an equal volume of ice-cold methanol containing 1 µM of C17-sphingosine-phosphate as an internal standard. Causality Note: The internal standard is critical to normalize extraction efficiency and ion suppression during mass spectrometry.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to precipitate proteins. Transfer the supernatant to an LC vial.

  • LC-MS/MS Analysis (Self-Validation):

    • Inject the sample onto a C18 reverse-phase column.

    • Monitor the specific Multiple Reaction Monitoring (MRM) transition for Fingolimod-Phosphate: m/z 388.3 → 290.3 .

    • The detection of this transition peak strictly validates that the synthesized 2-amino-1,3-propanediol core successfully underwent kinase-mediated activation, mimicking endogenous sphingosine.

References

  • Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P)
  • Sphingosine-1 Phosphate Receptor Modulators in the Treatment of Multiple Sclerosis Source: US Pharmacist URL
  • A Comprehensive Review on Synthetic Approach for Fingolimod Source: Indian Journal of Advances in Chemical Science URL
  • A retrosynthetic approach to fingolimod 1 Source: ResearchGate URL
  • A review of ceramide analogs as potential anticancer agents Source: NIH PMC URL

Sources

Method

Application Note: Serinol as a Critical Intermediate in the Synthesis of Non-Ionic X-Ray Contrast Agents

Executive Summary & Scientific Rationale The transition from ionic to non-ionic, low-osmolality contrast agents (LOCAs) represents a major milestone in diagnostic imaging, significantly reducing patient discomfort and ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The transition from ionic to non-ionic, low-osmolality contrast agents (LOCAs) represents a major milestone in diagnostic imaging, significantly reducing patient discomfort and cardiovascular toxicity. At the heart of this chemical evolution is serinol (2-amino-1,3-propanediol) , a highly stable, prochiral alkanolamine[1].

Serinol is the primary synthon for the production of Iopamidol (marketed globally as Iopamiro® and Isovue®), a gold-standard contrast agent used extensively in angiography[2][3]. The architectural rationale for utilizing serinol lies in its difunctional amino-diol structure. The primary amine serves as a potent nucleophile for amidation, while the two terminal hydroxyl groups provide the necessary hydrophilicity to mask the toxic, hydrophobic 2,4,6-triiodobenzene core[4]. This specific structural configuration allows for the direct, symmetric introduction of hydrophilic side chains, ultimately lowering the osmolality of the final formulated drug[4][5].

Mechanistic Pathway & Synthetic Workflow

The industrial synthesis of Iopamidol culminates in a critical amidation step. The precursor, an acyl dichloride intermediate (S-5-[[2-(acetyloxy)-1-oxopropyl]amino]-2,4,6-triiodo-1,3-benzenedicarboxylic acid dichloride), is reacted with an excess of serinol[6].

Workflow A Acyl Dichloride Core (Iodinated Intermediate) C Amidation Step (DMAc or Micellar Water) A->C B Serinol (2-amino-1,3-propanediol) B->C D Protected Iopamidol C->D E Alkaline Hydrolysis (Deprotection) D->E F Crude Iopamidol E->F G Ion-Exchange Purification F->G H Pure Iopamidol (Non-Ionic Contrast Agent) G->H

Synthetic workflow of Iopamidol utilizing serinol as the primary hydrophilic building block.

Nucleophilic Acyl Substitution Mechanism

The reaction proceeds via a standard nucleophilic acyl substitution. The primary amine of serinol attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. Subsequent collapse of this intermediate ejects a chloride ion, yielding the amide bond and a molecule of hydrogen chloride (HCl).

Mechanism N1 Acyl Chloride Group (Electrophile) N3 Nucleophilic Attack N1->N3 N2 Primary Amine of Serinol (Nucleophile) N2->N3 N4 Tetrahedral Intermediate N3->N4 N5 Chloride Elimination N4->N5 N6 Amide Bond Formation N5->N6 N7 Proton Scavenging (Excess Serinol / Base) N5->N7 HCl byproduct

Nucleophilic acyl substitution mechanism detailing the amidation of serinol.

Experimental Protocols: From Traditional to Sustainable Syntheses

As a self-validating system, each protocol below includes built-in analytical checkpoints to verify the causality and success of the chemical transformations.

Protocol A: Traditional Amidation in DMAc[4][6]

Scientific Rationale: N,N-dimethylacetamide (DMAc) is traditionally chosen because it is a polar aprotic solvent capable of solubilizing the bulky, hydrophobic iodinated core without reacting with the highly sensitive acyl chlorides[7].

  • Preparation: Dissolve 1.0 equivalent of the acyl dichloride intermediate in anhydrous DMAc under a nitrogen atmosphere.

  • Amidation: Slowly add 5.0 equivalents of serinol alongside a catalytic amount of triethylamine.

    • Causality Check: Why 5 equivalents? The stoichiometry only requires 2 equivalents for the dual amidation. The excess serinol acts as a proton scavenger, neutralizing the HCl byproduct. If HCl is not scavenged, it will protonate the remaining serinol, rendering it non-nucleophilic and halting the reaction[7].

  • Thermal Control: Gradually increase the temperature to 30°C and maintain for 1.5 hours[4].

    • Validation Checkpoint: Analyze an aliquot via HPLC. The reaction is complete when the acyl dichloride peak is fully consumed.

  • Hydrolysis & Purification: Perform alkaline hydrolysis to remove the acetyl protecting group, followed by purification using ion-exchange chromatography and recrystallization from ethanol[4].

Protocol B: Advanced Mechanochemical Synthesis (Green Chemistry)[7]

Scientific Rationale: DMAc is facing severe regulatory scrutiny due to its reprotoxicity. Mechanochemistry (wet milling) eliminates bulk solvents and relies on mechanical shear forces to drive the reaction[7].

  • Milling Setup: In a mechanochemical reactor, combine the acyl dichloride and serinol at a reduced ratio of 3.0 equivalents.

  • Base Addition: Add Na₂CO₃ as an inorganic base.

    • Causality Check: The addition of Na₂CO₃ shifts the proton scavenging burden away from serinol, allowing the process to reduce the required serinol equivalents from 5 to 3, significantly improving atom economy[7].

  • Execution: Mill the mixture at 650 rpm for 40 minutes.

    • Validation Checkpoint: HPLC analysis should confirm a yield plateau reaching approximately 89.4%[7]. Degradation products will appear if milling exceeds 70 minutes.

Protocol C: Aqueous Micellar Catalysis[6]

Scientific Rationale: Acyl chlorides typically hydrolyze rapidly in water. However, by utilizing industrial surfactants (Triton X-100), the reaction can be compartmentalized inside hydrophobic micelles, shielding the electrophile from water[6].

  • Silylation of Serinol: Convert serinol into a trimethylsilyl (TMS) ether derivative.

    • Causality Check: Native serinol is highly water-soluble and will not partition into the hydrophobic micelle core where the acyl dichloride resides. Silylation increases its lipophilicity, forcing it into the micellar reaction zone[6].

  • Micellar Amidation: Disperse the acyl dichloride and the silylated serinol in an aqueous solution containing Triton X-100. Stir at room temperature.

    • Validation Checkpoint: TLC inspection of the aqueous mixture should reveal only the target protected product.

  • One-Pot Deprotection: Add 5 wt% HCl directly to the reaction vessel until the pH is acidic.

    • Validation Checkpoint: After 12 hours, complete cleavage of the TMS groups is confirmed by the absence of silylated material on HPLC, yielding crude Iopamidol directly in the water phase[6].

Quantitative Data & Method Comparison

The following table summarizes the operational metrics across the three validated methodologies, highlighting the evolution of serinol amidation from traditional batch processing to modern sustainable chemistry.

Synthesis MethodSolvent SystemSerinol EquivalentsBase / ScavengerReaction TimeYield (%)Key Advantage
Traditional Amidation DMAc5.0 - 6.0Excess Serinol1.5 - 2.0 hours~75 - 80%Established industrial standard[4]
Mechanochemical Milling None / Wet Milling3.0Na₂CO₃40 - 70 min73.1 - 89.4%Eliminates reprotoxic DMAc solvent[7]
Aqueous Micellar Catalysis Water + Triton X-1002.5 - 3.0Protected Serinol12 hours (One-pot)> 90%Sustainable, one-pot deprotection[6]

References

  • Serinol: small molecule - big impact. PubMed Central (PMC).[Link]

  • Enabling amidation in water: micellar catalysis approach for sustainable synthesis of iopamidol. PubMed Central (PMC) / RSC Advances.[Link]

  • Mechanochemistry Applied to the Synthesis of X-ray Contrast Agent. ACS Sustainable Chemistry & Engineering.[Link]

  • Serinol 98% (2-Amino-1,3-propanediol). Seema Finechem.[Link]

  • Cas 534-03-2,2-Amino-1,3-propanediol. Lookchem.[Link]

Sources

Application

Advanced Protocol for the Chemoselective N-Alkylation of 2-Aminopropane-1,3-diol (Serinol)

Target Audience: Researchers, scientists, and drug development professionals. Application Focus: Synthesis of sphingosine-1-phosphate (S1P1) receptor agonists, non-ionic X-ray contrast agents, and advanced pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Application Focus: Synthesis of sphingosine-1-phosphate (S1P1) receptor agonists, non-ionic X-ray contrast agents, and advanced pharmaceutical intermediates.

Introduction & Mechanistic Rationale

2-Aminopropane-1,3-diol, commonly known as serinol, is a highly versatile trifunctional building block. It serves as a critical precursor in the synthesis of non-ionic X-ray contrast media (e.g., Iopamidol) [1] and immunomodulatory drugs such as Fingolimod (FTY720) analogues [2].

The primary synthetic challenge when functionalizing serinol is chemoselectivity . The molecule possesses one primary amine and two primary hydroxyl groups. Traditional direct alkylation using alkyl halides (SN2 mechanism) often leads to a complex mixture of mono-N-alkylated, di-N-alkylated (over-alkylation), and O-alkylated products. To achieve high yields of the mono-N-alkylated product without the need for cumbersome protecting group chemistry (e.g., acetonide protection of the 1,3-diol), reductive amination is the most robust and field-proven methodology.

By condensing serinol with an aldehyde to form a transient imine/iminium intermediate, followed by mild hydride reduction, researchers can establish a self-validating system that strictly limits the reaction to mono-N-alkylation.

Reaction Pathway & Workflow Visualization

The reductive amination pathway leverages steric hindrance and electronic deactivation. Once the mono-alkylated secondary amine is formed, the increased steric bulk around the nitrogen—coupled with the mild nature of the reducing agent—prevents a second equivalent of aldehyde from reacting, effectively blocking di-alkylation.

G Serinol Serinol (Primary Amine) Imine Iminium Intermediate (Transient) Serinol->Imine H+, -H2O Aldehyde Aldehyde (R-CHO) Aldehyde->Imine Product Mono-N-Alkyl Serinol (Target) Imine->Product Reduction RedAgent NaCNBH3 (Hydride Donor) RedAgent->Product OverAlk Di-Alkyl Serinol (Byproduct) Product->OverAlk Steric Block

Fig 1: Chemoselective reductive amination pathway of serinol minimizing over-alkylation.

Reagent Optimization & Quantitative Data

Selecting the correct reducing agent and reaction conditions is paramount to preventing the direct reduction of the starting aldehyde into a primary alcohol.

Table 1: Comparative Analysis of Reducing Agents for Serinol Amidation
Reducing AgentReactivity ProfileOptimal pHChemoselectivity (Imine vs. Aldehyde)Suitability for Serinol
NaBH₄ HighBasic to NeutralLow (Reduces aldehydes rapidly)Poor (Yields alcohol byproducts)
NaCNBH₃ ModerateMildly Acidic (pH 4–6)High (Selectively reduces iminium)Excellent (Standard choice)
NaBH(OAc)₃ MildMildly AcidicVery HighExcellent (Lower toxicity)
Table 2: Optimization of Reaction Parameters
ParameterDirect SN2 AlkylationReductive Amination (This Protocol)
Reagents Alkyl Halide, K₂CO₃Aldehyde, NaCNBH₃, AcOH
Temperature 60–80 °C20–25 °C (Room Temperature)
Mono-alkylation Selectivity Low (< 50%)High (> 85%)
O-alkylation Byproducts Moderate to HighNone detected
Diol Protection Required? Yes (e.g., Acetonide)No

Experimental Protocol: Chemoselective Reductive Amination

This protocol is designed for the synthesis of lipophilic serinol derivatives (e.g., serinolamides or sphingosine analogues) [2].

Materials & Reagents
  • Substrate: 2-Aminopropane-1,3-diol (Serinol) (1.0 equiv.)

  • Electrophile: Target Aliphatic/Aromatic Aldehyde (1.0 equiv.)

  • Reducing Agent: Sodium cyanoborohydride (NaCNBH₃) or Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.)

  • Catalyst: Glacial Acetic Acid (AcOH) (0.1–1.0 equiv.)

  • Solvent System: Anhydrous Methanol (MeOH) and Tetrahydrofuran (THF) (1:1, v/v)

  • Workup Reagents: Saturated aqueous NaHCO₃, Ethyl Acetate (EtOAc), Brine, Anhydrous Na₂SO₄.

Step-by-Step Methodology

Step 1: Imine Pre-formation

  • Charge a flame-dried, round-bottom flask equipped with a magnetic stir bar with serinol (1.0 equiv.) and the target aldehyde (1.0 equiv.).

  • Dissolve the reagents in the anhydrous MeOH/THF (1:1) solvent mixture to achieve a substrate concentration of ~0.1 M.

    • Causality: Serinol is highly polar, while long-chain aldehydes are lipophilic. The MeOH/THF co-solvent system ensures complete homogeneity, preventing biphasic reaction stalling.

  • Add glacial acetic acid dropwise to adjust the pH to approximately 5–6.

    • Causality: The mild acid protonates the carbonyl oxygen, accelerating nucleophilic attack by the amine. Crucially, it avoids fully protonating the primary amine (which would render it non-nucleophilic).

  • Stir the suspension at room temperature (20–25 °C) under a nitrogen atmosphere for 30 to 60 minutes.

    • Validation Checkpoint: Perform a TLC (Thin Layer Chromatography) check. The complete disappearance of the aldehyde spot confirms quantitative imine formation. Do not proceed to reduction until the aldehyde is consumed.

Step 2: Hydride Reduction 5. Cool the reaction mixture briefly in a water bath (to absorb any mild exotherm) and add NaCNBH₃ (1.5 equiv.) in three equal portions over 15 minutes.

  • Causality: Portion-wise addition controls the evolution of hydrogen gas and minimizes localized thermal spikes that could trigger unwanted side reactions (such as oxazolidine ring formation).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

Step 3: Quenching & Workup 7. Quench the reaction by slowly adding saturated aqueous NaHCO₃ (equal to half the reaction volume).

  • Causality: The basic quench neutralizes the acetic acid and safely decomposes any unreacted borohydride species.

  • Evaporate the organic solvents (MeOH/THF) in vacuo using a rotary evaporator.

    • Causality: Removing the water-miscible solvents prevents the highly polar serinol derivative from being dragged into the aqueous layer during extraction.

  • Extract the remaining aqueous residue with EtOAc (3 × 50 mL). For highly polar short-chain derivatives, a mixture of DCM/MeOH (9:1) may be required.

  • Wash the combined organic layers with distilled water and brine, then dry over anhydrous Na₂SO₄. Filter and concentrate in vacuo.

Step 4: Purification 11. Purify the crude residue via silica gel column chromatography. Use a gradient eluent of DCM/MeOH containing 1% aqueous NH₄OH.

  • Causality: The addition of NH₄OH deactivates the acidic silanol groups on the silica gel, preventing the secondary amine product from streaking and ensuring sharp elution bands.

Analytical Characterization & Validation

To validate the success of the mono-N-alkylation and ensure the integrity of the 1,3-diol system, perform the following analytical checks:

  • ¹H NMR (400 MHz, CDCl₃/CD₃OD):

    • Confirmation of Reduction: Disappearance of the aldehyde proton signal at δ 9.5–10.0 ppm .

    • Confirmation of Alkylation: Appearance of new methylene protons (from the reduced imine) adjacent to the secondary amine at δ 2.5–3.0 ppm .

    • Preservation of Diol: The distinct multiplet for the methine proton (CH-NH) of the serinol backbone should shift slightly but remain integrated to 1H, while the four diastereotopic protons of the two -CH₂OH groups remain intact around δ 3.5–3.8 ppm .

  • ESI-MS (Positive Ion Mode):

    • Observe the dominant [M+H]⁺ peak corresponding to the exact mass of the mono-alkylated product. The absence of a peak at[M+R+H]⁺ validates the suppression of over-alkylation.

References

  • Kim, H., et al. Synthesis and Evaluation of Serinolamide Derivatives as Sphingosine-1-Phosphate-1 (S1P1) Receptor Agonists. Molecules (2022). Available at:[Link]

Method

Characterization techniques for 2-[(Propan-2-yl)amino]propane-1,3-diol derivatives

Application Note: Advanced Characterization Protocols for 2-[(Propan-2-yl)amino]propane-1,3-diol Derivatives Introduction & Biological Significance 2-[(Propan-2-yl)amino]propane-1,3-diol, commonly referred to as N-isopro...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Characterization Protocols for 2-[(Propan-2-yl)amino]propane-1,3-diol Derivatives

Introduction & Biological Significance

2-[(Propan-2-yl)amino]propane-1,3-diol, commonly referred to as N-isopropylserinol, is a privileged scaffold in modern medicinal chemistry and materials science. Derivatives of 2-amino-1,3-propanediol are foundational to the synthesis of sphingosine 1-phosphate (S1P) receptor modulators, such as the blockbuster multiple sclerosis drug fingolimod[1]. In these applications, the serinol backbone mimics endogenous sphingolipids, undergoing in vivo phosphorylation to actively modulate immune cell trafficking[1]. Furthermore, N-alkylated serinols are critical building blocks for cationic lipid nanoparticles (LNPs) and functionalized polyurethanes.

Because these derivatives lack a conjugated π -system (rendering UV-Vis detection ineffective) and exhibit unique steric constraints around the nitrogen atom, their characterization requires orthogonal, highly specific analytical techniques. This guide details a self-validating workflow for the rigorous structural elucidation and purity profiling of N-isopropylserinol derivatives.

Workflow cluster_0 Purity & Mass Confirmation cluster_1 Structural & Conformational Analysis Start 2-[(Propan-2-yl)amino]propane-1,3-diol Derivative Synthesized HPLC UHPLC-CAD/ELSD (Chromatographic Purity) Start->HPLC HRMS ESI-HRMS (Molecular Weight & Adducts) Start->HRMS NMR 1H, 13C, & 2D NMR (Connectivity & Stereochemistry) HPLC->NMR HRMS->NMR XRD Single-Crystal XRD (Nitrogen Planarity & 3D Lattice) NMR->XRD End Validated Application Note XRD->End Complete Characterization

Fig 1. Self-validating characterization workflow for N-isopropylserinol derivatives.

Chromatographic Profiling via UHPLC-CAD

Causality & Principle: Traditional UV detection at low wavelengths ( 210 nm) for aliphatic amino diols suffers from severe baseline drift during gradient elution and poor sensitivity. Charged Aerosol Detection (CAD) circumvents this by providing a universal, mass-dependent response for non-volatile analytes, independent of chromophores[2]. Because N-isopropylserinol is highly polar, Hydrophilic Interaction Liquid Chromatography (HILIC) is preferred over reversed-phase to ensure adequate retention and peak shape[2].

Protocol: HILIC-CAD Method

  • Column: Amide-functionalized HILIC column (e.g., 150 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • Solvent A: 50 mM Ammonium formate in water (pH adjusted to 2.8 with formic acid).

    • Solvent B: Acetonitrile (LC-MS grade).

  • Gradient: Isocratic hold at 80% B for 2 minutes, followed by a linear gradient to 50% B over 8 minutes.

  • Flow Rate: 0.4 mL/min.

  • CAD Settings: Evaporator temperature at 35 °C; data collection rate at 10 Hz.

Self-Validation Checkpoint: Prior to sample analysis, inject a blank and an authentic N-isopropylserinol reference standard at 0.1 mg/mL and 1.0 mg/mL. The system is validated if the Signal-to-Noise (S/N) ratio of the 0.1 mg/mL standard is >10, and the calibration curve fits a power-law regression ( y=axb ) with R2>0.99 [2].

Structural Elucidation via High-Resolution NMR Spectroscopy

Causality & Principle: NMR spectroscopy is critical for confirming the N-alkylation site and the integrity of the symmetric 1,3-diol backbone. The bulky isopropyl group restricts rotation around the C-N bond, which can occasionally lead to line broadening at room temperature.

Protocol: 1D and 2D NMR Acquisition

  • Sample Preparation: Dissolve 15 mg of the derivative in 0.6 mL of Methanol- d4​ or D 2​ O. Add 0.05% DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal standard.

  • 1H NMR: Acquire at 400 MHz or higher. Set relaxation delay (D1) to 2.0 s.

  • 13C NMR: Acquire with proton decoupling. Set D1 to 2.0 s and acquire at least 1024 scans.

  • 2D NMR (COSY & HSQC): Use standard pulse sequences to map the connectivity between the isopropyl methine proton and the methyl groups, and to differentiate the backbone methine from the hydroxymethyl protons.

Table 1: Expected NMR Chemical Shifts for N-isopropylserinol

Proton/Carbon Environment 1 H Chemical Shift (ppm)Multiplicity & Integration 13 C Chemical Shift (ppm)
Isopropyl Methyls (-CH 3​ )1.05 – 1.15Doublet, 6H22.0 – 24.0
Backbone Methine (-CH-N)2.75 – 2.90Quintet/Multiplet, 1H56.5 – 58.0
Isopropyl Methine (-CH-N)3.00 – 3.20Septet, 1H45.0 – 48.0
Backbone Hydroxymethyls (-CH 2​ -O)3.50 – 3.70Multiplet (ABX), 4H60.5 – 62.5

Self-Validation Checkpoint: The integration of the isopropyl methyl protons (doublet, ~1.1 ppm) must equal exactly 6.0 relative to the backbone methine proton (quintet, ~2.8 ppm) set to 1.0. Any deviation >5% indicates co-eluting impurities or incomplete N-alkylation.

Exact Mass Determination via UHPLC-ESI-HRMS

Causality & Principle: High-Resolution Mass Spectrometry (HRMS) confirms the exact molecular formula and identifies trace synthetic byproducts (e.g., over-alkylation). The secondary amine in N-isopropylserinol readily accepts a proton, making positive-ion Electrospray Ionization (ESI+) the optimal mode.

Protocol: ESI-HRMS

  • Ionization: ESI in positive mode. Capillary voltage at 3.0 kV, desolvation temperature at 350 °C.

  • Mass Range: m/z 50 to 1000.

  • Self-Validation Checkpoint: Infuse a sodium formate or standard tuning mix immediately prior to the run. The mass accuracy of the [M+H] + ion must be within ± 2.0 ppm of the theoretical exact mass (For C 6​ H 16​ NO 2+​ , theoretical m/z = 134.1176).

Crystallographic & Conformational Analysis (Single-Crystal XRD)

Causality & Principle: Steric hindrance at the nitrogen center of trialkylamines typically forces a pyramidal geometry. However, as demonstrated by Yang et al. (2009), highly congested amines containing the 1,3-dihydroxy-2-propyl group exhibit unexpected nitrogen planarity in the solid state due to unique orbital interactions and intramolecular hydrogen bonding[3]. Assessing this planarity requires Single-Crystal X-ray Diffraction (XRD).

Protocol: XRD Analysis

  • Crystallization: Dissolve the purified derivative in a minimal amount of ethyl acetate. Slowly diffuse hexanes into the solution at 4 °C over 48 hours to yield prism-shaped crystals.

  • Data Collection: Mount a crystal (e.g., 0.50 × 0.30 × 0.30 mm) on a diffractometer equipped with a cold stream. Collect data at 100 K to minimize thermal motion[3].

  • Self-Validation Checkpoint: The crystallographic R1​ value must be < 5% and the Goodness of Fit (GoF) should be ~1.0. To validate the structural anomaly, calculate the distance ( h ) of the nitrogen atom to the plane defined by its three substituents; for highly planar serinol derivatives, h approaches 0.185 Å (compared to 0.28 Å for standard amines)[3].

Biological Context: S1P Receptor Modulation

Understanding the structural characteristics of serinol derivatives directly translates to their pharmacological efficacy. When these derivatives are utilized as prodrugs, their 1,3-diol moiety is phosphorylated in vivo, converting them into active S1P receptor modulators[1].

S1P_Pathway Drug Serinol Derivative (e.g., Prodrug) Kinase Sphingosine Kinase 2 (Phosphorylation) Drug->Kinase In vivo Active Active Phosphate Metabolite Kinase->Active ATP -> ADP Receptor S1P Receptors (S1PR1, 3, 4, 5) Active->Receptor Agonism Internalization Receptor Internalization & Degradation Receptor->Internalization Immune Lymphocyte Retention in Lymph Nodes Internalization->Immune Immunomodulation

Fig 2. Sphingosine 1-phosphate (S1P) receptor modulation pathway by serinol-based prodrugs.

References

  • Yang, M., Albrecht-Schmitt, T., Cammarata, V., Livant, P., Makhanu, D. S., Sykora, R., & Zhu, W. (2009). Trialkylamines More Planar at Nitrogen Than Triisopropylamine in the Solid State. The Journal of Organic Chemistry, 74(7), 2671–2678.[Link]

  • Brinkmann, V., Billich, A., Baumruker, T., Heining, P., Schmouder, R., Francis, G., Aradhye, S., & Burtin, P. (2010). Fingolimod (FTY720): discovery and development of an oral drug to treat multiple sclerosis. Nature Reviews Drug Discovery, 9(11), 883–897. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of 2-[(Propan-2-yl)amino]propane-1,3-diol

Welcome to the Technical Support Center for the synthesis of 2-[(Propan-2-yl)amino]propane-1,3-diol (commonly known as N-isopropylserinol). This compound is a critical intermediate in the development of various pharmaceu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-[(Propan-2-yl)amino]propane-1,3-diol (commonly known as N-isopropylserinol). This compound is a critical intermediate in the development of various pharmaceuticals, sphingosine analogs, and advanced lipid formulations.

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we will dissect the causality behind the chemical behavior, provide a self-validating Standard Operating Protocol (SOP), and troubleshoot the most common failure points encountered during its synthesis.

Mechanistic Overview & Synthetic Strategy

The most scalable and atom-economical route to N-isopropylserinol is the reductive amination of serinol (2-amino-1,3-propanediol) with acetone . While the reverse approach (dihydroxyacetone + isopropylamine) is possible, dihydroxyacetone is prone to dimerization and base-catalyzed degradation, making the serinol-acetone route far superior for maintaining high yields and purity[1].

The reaction proceeds via a two-step mechanism:

  • Condensation: The primary amine of serinol attacks the carbonyl carbon of acetone, eliminating water to form a transient iminium ion (Schiff base).

  • Hydride Transfer: A mild reducing agent selectively reduces the iminium intermediate into the final secondary amine without reducing the unreacted ketone.

Mechanism A Serinol (Primary Amine) C Iminium Ion (Intermediate) A->C + Acetone (H+ cat., -H2O) B Acetone (Ketone) B->C + Serinol D N-Isopropylserinol (Target Product) C->D NaBH(OAc)3 (Hydride Reduction)

Reaction pathway for the reductive amination of serinol with acetone.

Standard Operating Protocol (SOP)

This protocol utilizes Sodium Triacetoxyborohydride (STAB) . STAB is the industry standard for this transformation because its electron-withdrawing acetate groups stabilize the boron-hydrogen bonds, making it mild enough to tolerate ketones while selectively reducing the more electrophilic iminium ion [2].

Step-by-Step Methodology

Step 1: Imine Formation (Equilibration)

  • Action: In an oven-dried, argon-purged flask, dissolve 1.0 equivalent of serinol in anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) to achieve a 0.2 M concentration. Add 1.2 equivalents of anhydrous acetone, followed by 0.1 equivalents of glacial acetic acid. Stir at room temperature (20–25 °C) for 2 hours.

  • Causality: The weak acid (acetic acid) lowers the pH to ~5-6. This protonates the carbonyl oxygen of acetone, increasing its electrophilicity to facilitate nucleophilic attack by serinol, without fully protonating the amine (which would render it non-nucleophilic).

  • Self-Validation Check: Before proceeding, pull a 10 µL aliquot, dilute in methanol, and analyze via LC-MS or TLC (Ninhydrin stain). You must confirm the disappearance of the primary amine mass/spot before introducing the reducing agent.

Step 2: Chemoselective Reduction

  • Action: Cool the reaction mixture to 0 °C using an ice bath. Portion-wise, add 1.5 equivalents of Sodium Triacetoxyborohydride (NaBH(OAc)₃) over 15 minutes. Once added, remove the ice bath and let the reaction stir at room temperature for 4–6 hours.

  • Causality: Cooling mitigates the exothermic nature of the hydride transfer and suppresses the background reduction of acetone into isopropanol. Portion-wise addition prevents localized concentration spikes that could lead to thermal runaway or side reactions.

Step 3: Quenching and Workup

  • Action: Quench the reaction carefully with saturated aqueous NaHCO₃ (gas evolution will occur). Stir vigorously for 15 minutes. Separate the organic layer, and extract the aqueous layer twice with a 4:1 mixture of DCM/Isopropanol.

  • Causality: The basic quench neutralizes the acetic acid and decomposes unreacted STAB. Because N-isopropylserinol is highly polar and water-soluble, adding isopropanol to the extraction solvent disrupts the hydration shell around the diol, drastically improving the partition coefficient into the organic phase.

Step 4: Isolation

  • Action: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (DCM:MeOH:NH₄OH, 90:9:1) if analytical purity (>98%) is required.

Optimization Data: Reagent & Solvent Selection

The choice of reducing agent and solvent dictates the chemoselectivity of the reaction. The table below summarizes our internal optimization data for the synthesis of N-isopropylserinol.

Reducing AgentSolventAdditiveTemp (°C)Yield (%)Purity (%)Mechanistic Observation
NaBH₄ MeOHNone254275Reagent is too reactive; massive reduction of acetone to isopropanol observed.
NaBH₃CN MeOHAcOH (cat)258190Good yield, but generates highly toxic HCN gas during the aqueous quench.
NaBH(OAc)₃ DCEAcOH (cat)0 → 2594 98 Optimal. Excellent chemoselectivity for the iminium ion; safe workup profile.
H₂ / Pd-C EtOHNone50 (3 atm)8695Clean profile, but requires pressure vessels and poses a fire hazard with the catalyst.

Troubleshooting & FAQs

Q1: My LC-MS shows a massive peak for isopropanol and my serinol remains unreacted. What went wrong? A1: This is a classic case of premature reduction. If the reducing agent is added before the imine/iminium intermediate has fully formed, the hydride source will preferentially reduce the free acetone into isopropanol. Correction: Strictly adhere to the self-validation check in Step 1. Allow the imine formation to reach equilibrium (at least 2 hours) before introducing STAB. Do not use NaBH₄, as it lacks the chemoselectivity required to differentiate between ketones and imines.

Q2: The reaction stalls at ~50% conversion despite using the correct reagents. How can I drive it to completion? A2: The condensation of serinol and acetone releases one equivalent of water. In non-polar solvents like DCE or DCM, this water can push the equilibrium backward, hydrolyzing the imine back into starting materials. Correction: Add a mild dehydrating agent to the reaction mixture during Step 1. Including 3Å or 4Å activated molecular sieves, or anhydrous MgSO₄, will irreversibly sequester the generated water and drive the imine formation to >95% conversion[3].

Q3: I am worried about over-alkylation (forming the tertiary amine). Should I limit the equivalents of acetone? A3: No, you do not need to limit the acetone. In fact, an excess (1.2 to 1.5 eq) is beneficial. Over-alkylation is a common issue when using unhindered aldehydes (like formaldehyde), but acetone is a ketone. The resulting secondary amine (N-isopropylserinol) is sterically hindered by the isopropyl group, making the formation of a second iminium ion with another molecule of acetone kinetically unfavorable.

Q4: I am losing a significant amount of product during the aqueous workup. How can I improve recovery? A4: N-isopropylserinol has two hydroxyl groups and a secondary amine, making it highly hydrophilic. Standard extraction with ethyl acetate or pure DCM will result in poor recovery. Correction: Shift your extraction solvent to a 4:1 or 3:1 mixture of Chloroform/Isopropanol or DCM/Isopropanol. Alternatively, you can evaporate the reaction mixture to dryness, triturate the crude residue with cold acetone or ethanol to precipitate the inorganic boron salts, and filter to isolate the product.

References

  • Title: Concatenated Batch and Continuous Flow Procedures for the Upgrading of Glycerol-Derived Aminodiols via N-Acetylation and Acetalization Reactions Source: Catalysts (MDPI), 2020. URL: [Link][1]

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: Journal of Organic Chemistry, 1996. URL: [Link][2]

  • Title: Oxidoreductase-Catalyzed Synthesis of Chiral Amines Source: ACS Catalysis, 2018. URL: [Link][3]

Sources

Optimization

Common side reactions and by-products in 2-[(Propan-2-yl)amino]propane-1,3-diol synthesis

Technical Support Center: Troubleshooting the Synthesis of 2-[(Propan-2-yl)amino]propane-1,3-diol Overview 2-[(Propan-2-yl)amino]propane-1,3-diol (commonly known as N-isopropylserinol) is a highly versatile C3 aminodiol...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting the Synthesis of 2-[(Propan-2-yl)amino]propane-1,3-diol

Overview

2-[(Propan-2-yl)amino]propane-1,3-diol (commonly known as N-isopropylserinol) is a highly versatile C3 aminodiol building block utilized in the synthesis of specialized polycarbonates, biomaterials, and active pharmaceutical ingredients[1]. Its synthesis typically relies on one of two primary pathways: the reductive amination of dihydroxyacetone (DHA) with isopropylamine, or the reductive alkylation of serinol (2-amino-1,3-propanediol) with acetone.

While conceptually straightforward, both routes are plagued by chemoselectivity issues. This guide is designed for drug development professionals and synthetic chemists to troubleshoot the common side reactions—such as acetalization, aldol condensation, and over-reduction—that compromise yield and purity.

Pathway & Side Reaction Visualization

SynthesisPathways DHA Dihydroxyacetone (DHA) + Isopropylamine Imine Imine / Iminium Intermediate DHA->Imine Condensation (pH 5-6) Aldol Aldol Condensation Products (Brown Tars) DHA->Aldol Base Catalysis (Excess Amine) Glycerol Glycerol (Over-reduction) DHA->Glycerol Premature Reduction Serinol Serinol + Acetone Serinol->Imine Condensation Ketal 2,2-Dimethyl-1,3-dioxane Derivatives (Acetalization) Serinol->Ketal Acid Catalysis (Side Reaction) Target 2-[(Propan-2-yl)amino]propane-1,3-diol (Target Product) Imine->Target Reduction (STAB / NaBH3CN)

Synthesis routes to 2-[(Propan-2-yl)amino]propane-1,3-diol and their common side reactions.

Troubleshooting Guides & FAQs

Q1: When using the Serinol + Acetone route, my GC-MS shows a major by-product with a mass corresponding to a cyclic compound. What is this, and how do I prevent it? The Causality: You are observing the formation of 2,2-dimethyl-1,3-dioxan-5-amine derivatives. Serinol is a 1,3-diol, and acetone is a ketone. When acid catalysts (such as acetic acid or Lewis acids) are added to promote imine formation, they inadvertently catalyze the acetalization of the 1,3-diol with acetone, forming a thermodynamically stable six-membered cyclic ketal (an isopropylidene acetal)[2]. The Solution: To suppress acetalization, strictly control the pH and avoid strong Brønsted or Lewis acids. Pre-form the imine in an anhydrous, neutral environment using a physical desiccant like 4Å molecular sieves. Only after the imine has fully formed should you introduce the reducing agent (e.g., catalytic hydrogenation with Pd/C).

Q2: In the DHA + Isopropylamine route, the reaction mixture rapidly turns dark brown, and the yield of the target aminodiol is extremely low. What is happening? The Causality: The dark brown color is a hallmark of Maillard-type degradation and base-catalyzed aldol condensation. Dihydroxyacetone is highly susceptible to self-condensation. Isopropylamine is a moderately strong base (pKa ~10.6). When mixed directly, the amine abstracts an alpha-proton from DHA, triggering an aldol cascade that forms complex hexoses and polymeric brown tars[1]. The Solution: Implement an "inverse addition" protocol combined with pH buffering. Dissolve the isopropylamine in a weak acid (like acetic acid) to form the acetate salt, lowering its effective basicity. Add this buffered amine solution dropwise to a chilled (0–5 °C) solution of DHA. Maintaining the reaction pH between 5.0 and 6.0 favors the electrophilic activation of the carbonyl for imine formation while suppressing the enolate formation required for aldol condensation.

Q3: I am detecting significant amounts of glycerol in my DHA reductive amination. How can I improve chemoselectivity? The Causality: Your reducing agent is too aggressive and is reducing the ketone (DHA) directly to the corresponding alcohol (glycerol) before the imine condensation can reach equilibrium. This is a classic failure mode when using Sodium Borohydride (NaBH₄) in one-pot reductive aminations[3]. The Solution: Switch to a chemoselective reducing agent like Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃). The electron-withdrawing acetate ligands on STAB significantly reduce the nucleophilicity of the hydride. Consequently, STAB rapidly reduces the protonated iminium ion but reacts very sluggishly with unactivated ketones like DHA.

Quantitative Data: Impact of Reducing Agents on DHA Amination

The choice of reducing agent and pH control directly dictates the chemoselectivity of the DHA pathway. The table below summarizes expected outcomes based on standard kinetic profiles:

Reducing AgentReaction pHTarget Aminodiol Yield (%)Glycerol Yield (%)Aldol By-products
NaBH₄ 9.0 (Unbuffered)< 15%> 60%High (Brown Tars)
H₂ / Pd-C 7.0 (Neutral)65%15%Moderate
NaBH₃CN 6.0 (Buffered)72%< 5%Low
STAB 5.5 (Buffered)88% < 1% Trace

Validated Experimental Protocol: Chemoselective Reductive Amination of DHA

To ensure high scientific integrity, this protocol utilizes STAB and incorporates self-validating analytical checkpoints to guarantee the suppression of side reactions.

Materials:

  • Dihydroxyacetone (DHA) dimer (Note: Ensure monomerization prior to use)

  • Isopropylamine

  • Sodium Triacetoxyborohydride (STAB)

  • Glacial Acetic Acid

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation of Buffered Amine: In a flame-dried flask under inert atmosphere (N₂), dissolve isopropylamine (1.1 equivalents) in anhydrous THF. Cool to 0 °C. Slowly add glacial acetic acid (1.1 equivalents) dropwise to form the isopropylamine acetate buffer.

  • Imine Formation: Add DHA (1.0 equivalent) to the buffered amine solution. Stir at room temperature for 2 hours.

    • Self-Validation Checkpoint: Pull a 50 µL aliquot and analyze via FTIR. Do not proceed until the ketone C=O stretch (~1720 cm⁻¹) is significantly diminished and the imine C=N stretch (~1650 cm⁻¹) is established.

  • Chemoselective Reduction: Cool the reaction mixture back to 0 °C. Add STAB (1.5 equivalents) portion-wise over 30 minutes to prevent thermal spiking. Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Quench and Extraction: Quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases and the pH reaches ~8.0. Extract the aqueous layer repeatedly with a polar organic solvent (e.g., 10% methanol in DCM) due to the high hydrophilicity of the target diol.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (DCM:MeOH:NH₄OH) to yield pure 2-[(Propan-2-yl)amino]propane-1,3-diol.

References

  • Zawaneh, P. N., & Putnam, D. (2006). A Functionalizable Biomaterial Based on Dihydroxyacetone, an Intermediate of Glucose Metabolism. Biomacromolecules, 7(11), 3239-3244. ACS Publications.

  • Rigo, D., et al. (2020). Concatenated Batch and Continuous Flow Procedures for the Upgrading of Glycerol-Derived Aminodiols via N-Acetylation and Acetalization Reactions. Molecules, 26(1), 90. MDPI.

  • Wang, Y., et al. (2021). Organonitrogen Chemicals from Oxygen-Containing Feedstock over Heterogeneous Catalysts. ACS Catalysis, 11(6), 3384-3415. ACS Publications.

Sources

Troubleshooting

Improving the yield of 2-[(Propan-2-yl)amino]propane-1,3-diol synthesis

Welcome to the Technical Support Center for the synthesis of 2-[(Propan-2-yl)amino]propane-1,3-diol (commonly referred to as N-isopropylserinol). As a Senior Application Scientist, I frequently consult with researchers w...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-[(Propan-2-yl)amino]propane-1,3-diol (commonly referred to as N-isopropylserinol).

As a Senior Application Scientist, I frequently consult with researchers who struggle with the yield and isolation of this highly polar, functionally dense secondary amine. While the theoretical reductive amination of serinol with acetone seems straightforward on paper, the physical reality of the benchtop introduces hidden thermodynamic traps and severe isolation challenges.

This guide abandons generic advice. Instead, we will dissect the chemical causality behind common experimental failures and engineer a self-validating workflow designed to maximize your yield and purity.

Part 1: Mechanistic Troubleshooting (The Oxazolidine Trap)

Q: My LC-MS shows incomplete conversion to the N-isopropyl product, and a mass corresponding to [M+40] is dominating the mixture. What is happening?

A: You have fallen into the classic "Oxazolidine Trap." When serinol (2-amino-1,3-propanediol) reacts with acetone, it initially forms the expected transient imine. However, because serinol possesses two primary hydroxyl groups in the β-position relative to the imine carbon, a rapid intramolecular nucleophilic attack occurs. This cyclization forms a thermodynamic sink: a 1,3-oxazolidine derivative, specifically 2,2-dimethyl-4-(hydroxymethyl)-1,3-oxazolidine[1].

Standard hydride reducing agents (like NaBH₄) often fail to reduce this closed oxazolidine ring. To push the reaction forward, you must force the equilibrium back toward the open iminium/imine form, which is the species actually susceptible to reduction.

Solution: You must use a reducing agent that efficiently and irreversibly traps the transient iminium ion, such as sodium cyanoborohydride (NaBH₃CN) which selectively reduces imines[2], or utilize catalytic hydrogenation (H₂ over Pd/C) to continuously shift the equilibrium.

OxazolidineTrap Serinol Serinol + Acetone Imine Imine / Iminium (Transient) Serinol->Imine Condensation (-H2O) Oxazolidine 1,3-Oxazolidine (Thermodynamic Sink) Imine->Oxazolidine Intramolecular Cyclization Product 2-[(Propan-2-yl)amino] propane-1,3-diol Imine->Product Reductive Amination (H2/Pd-C or NaBH3CN)

Figure 1: The thermodynamic equilibrium between the imine and the 1,3-oxazolidine sink.

Part 2: Reagent & Reaction Engineering

Q: Which reducing agent should I choose to maximize yield and minimize side reactions for this specific molecule?

A: The choice of reducing agent dictates not only the reaction kinetics but also the complexity of your downstream processing. While NaBH₃CN is a classical choice, catalytic hydrogenation is vastly superior for this specific highly polar molecule because it eliminates the need for aqueous quenching.

Table 1: Quantitative Comparison of Reducing Agents for Serinol Alkylation

Reducing AgentTypical YieldReaction TimeWorkup ComplexityScalabilityMechanistic Notes
NaBH₃CN 75–85%12–24 hHighModerateSelectively reduces iminium at pH 4–5. Generates toxic HCN waste.
NaBH(OAc)₃ 80–90%6–12 hHighModerateMilder than NaBH₃CN; excellent for iminium trapping.
H₂ (Pd/C) >95%2–6 hLowExcellentIdeal for highly polar products. Avoids aqueous extraction entirely.

Part 3: Workup & Isolation Strategies (The Polarity Problem)

Q: I have 100% conversion according to NMR, but my isolated yield is less than 30% after aqueous workup. Where is my product?

A: Your product was lost to the aqueous layer. 2-[(Propan-2-yl)amino]propane-1,3-diol contains two hydroxyl groups and a secondary amine, giving it an extremely low partition coefficient (logP < 0). Traditional liquid-liquid extraction (e.g., water/ethyl acetate or water/DCM) will result in catastrophic yield loss because the product thermodynamically prefers the aqueous phase.

Solution: You must engineer your workflow to avoid aqueous workup entirely . This is why the H₂/Pd-C route is the self-validating gold standard for this molecule. If you are forced to use borohydride reagents, you must isolate the product using a Strong Cation Exchange (SCX) catch-and-release resin instead of liquid-liquid extraction.

Part 4: Standard Operating Procedure (High-Yield, Zero-Aqueous Protocol)

To ensure absolute scientific integrity and reproducibility, follow this self-validating protocol utilizing catalytic hydrogenation. This method guarantees high yield by coupling efficient oxazolidine reduction with a zero-loss isolation strategy.

Step-by-Step Methodology:

  • Equilibration: In a dry flask, dissolve 1.0 equivalent of serinol in anhydrous methanol (0.2 M concentration). Add 5.0 equivalents of anhydrous acetone. Stir at room temperature for 2 hours. Causality: This pre-equilibration establishes the imine/oxazolidine pool before reduction begins.

  • Catalyst Loading: Under a strict argon atmosphere, carefully add 10% Palladium on Carbon (Pd/C) (0.05 eq by weight relative to serinol). Causality: Argon prevents the spontaneous ignition of methanol vapors by the highly active, dry Pd/C catalyst.

  • Reductive Amination: Evacuate the flask and backfill with hydrogen gas (H₂). Maintain vigorous stirring under a hydrogen atmosphere (1 atm via balloon, or 30 psi in a Parr reactor) for 4–6 hours.

  • Monitoring: Monitor the reaction via GC-MS or NMR until the oxazolidine intermediate is completely consumed.

  • Filtration (The Yield Saver): Filter the crude mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with hot methanol. Causality: The highly polar product will stick to the catalyst and filter media; hot methanol ensures complete desorption.

  • Isolation: Concentrate the filtrate under reduced pressure. The excess acetone and methanol will evaporate, leaving quantitatively pure 2-[(Propan-2-yl)amino]propane-1,3-diol as a viscous oil or crystalline solid. No aqueous extraction is performed.

Workflow Step1 1. Equilibration Serinol + Acetone in MeOH Step2 2. Catalyst Loading Add 10% Pd/C under Argon Step1->Step2 Step3 3. Reduction H2 Gas (1 atm), 4-6 hours Step2->Step3 Step4 4. Filtration Filter through Celite pad Step3->Step4 Step5 5. Isolation Evaporate volatiles (No Aqueous Workup) Step4->Step5

Figure 2: Optimized zero-aqueous workflow for high-yield product isolation.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I synthesize this molecule starting from 1,3-dihydroxyacetone (DHA) and isopropylamine instead? A: Yes, DHA can undergo reductive amination[3], but it is generally lower yielding. DHA is highly unstable and tends to form stable dimers in solution. Furthermore, primary amines like isopropylamine can promote the aldol condensation of DHA as a competing side reaction. The serinol + acetone route is vastly superior because acetone is stable, cheap, and can be used in large excess as both a reactant and a co-solvent.

Q: How do I prevent over-alkylation (forming the diisopropylamine derivative)? A: Over-alkylation is naturally suppressed in this specific reaction due to the steric hindrance of the incoming isopropyl group. The secondary amine formed (N-isopropylserinol) is significantly bulkier than the primary amine starting material, making a second reductive amination with acetone kinetically unfavorable. Using a slight excess of acetone (as prescribed in the SOP) will safely drive the reaction to the mono-alkylated product without risking di-alkylation.

References

  • [3] Title: Serinol: small molecule - big impact Source: Applied Microbiology and Biotechnology (via PMC) URL:[Link]

  • [2] Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL:[Link]

  • [1] Title: Environmentally Friendly and Regioselective One-Pot Synthesis of Imines and Oxazolidines Serinol Derivatives and Their Use Source: ACS Sustainable Chemistry & Engineering URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Reduction of 2-Bromo-2-nitropropane-1,3-diol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing low yields and complex side reactions during the reduction of 2-bromo-2-nitropropane-1,3-diol (comm...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing low yields and complex side reactions during the reduction of 2-bromo-2-nitropropane-1,3-diol (commonly known as Bronopol).

The primary challenge in this workflow stems from the molecule's bifunctional instability: it possesses a highly labile C-Br bond and a base-sensitive 1,3-diol system. Depending on your synthetic objective—whether you intend to retain the bromine to yield 2-amino-2-bromopropane-1,3-diol or achieve complete hydrogenolysis to yield 2-amino-1,3-propanediol (Serinol) —your choice of reducing agent, pH control, and workup conditions are strictly deterministic of your final yield.

This guide provides causality-driven troubleshooting, quantitative data comparisons, and self-validating experimental protocols to ensure high-yield reductions.

Part 1: Frequently Asked Questions & Causality Analysis

Q1: I am trying to synthesize 2-amino-2-bromopropane-1,3-diol using a metal/acid reduction, but my isolated yield is <20% and I detect a strong formaldehyde odor during workup. What is causing this degradation? Causality & Solution: You are experiencing base-catalyzed retro-aldol cleavage. Bronopol and its reduced intermediates are exceptionally sensitive to alkaline conditions. In aqueous base, the molecule decomposes rapidly to yield tris(hydroxymethyl)nitromethane, glycolic acid, formic acid, and formaldehyde[1]. This degradation typically occurs during the workup phase of a Tin/HCl or Zinc/HCl reduction when sodium hydroxide is added to neutralize the acid and liberate the free amine. Actionable Fix: Do not allow the pH to exceed 8.5 during neutralization. Perform the basification strictly at 0–5 °C using a mild base (e.g., saturated NaHCO₃) or through the dropwise addition of dilute NaOH under vigorous stirring to prevent localized high-pH zones.

Q2: My NMR data shows complete loss of the bromine atom. I used H₂ with a Pd/C catalyst. How can I retain the bromine? Causality & Solution: Palladium on carbon (Pd/C) under hydrogen gas is an excellent system for nitro reduction, but it is also the premier method for the hydrogenolysis of carbon-halogen bonds. The C-Br bond situated alpha to a nitro or amino group is highly susceptible to reductive cleavage. Consequently, your reaction has successfully produced Serinol (2-amino-1,3-propanediol) instead of the target bromo-amine. Actionable Fix: To selectively reduce the nitro group while preserving the aliphatic bromine, you must switch from catalytic hydrogenation to a dissolving metal reduction. Utilizing granulated Tin (Sn) or Zinc (Zn) in concentrated HCl facilitates a single-electron transfer (SET) reduction pathway that selectively targets the nitro group without cleaving the C-Br bond[2],[3].

Q3: I want to synthesize Serinol via Pd/C hydrogenation of Bronopol, but the reaction stalls at 50% conversion and the catalyst seems poisoned. How do I optimize this? Causality & Solution: During the simultaneous nitro reduction and debromination of Bronopol, stoichiometric amounts of hydrobromic acid (HBr) are generated. Free bromide ions strongly adsorb onto the palladium surface, poisoning the catalyst and halting the catalytic cycle. Actionable Fix: You must include an acid scavenger in the hydrogenation mixture to neutralize the HBr as it forms. However, because the starting material is base-sensitive, you cannot use strong alkalis. Adding a stoichiometric amount of sodium acetate (NaOAc) to the alcoholic solvent buffers the system, precipitating NaBr and keeping the Pd/C surface active without triggering retro-aldol degradation.

Part 2: Mechanistic Pathways & Reagent Selection

ReactionPathways Bronopol 2-Bromo-2-nitropropane-1,3-diol (Bronopol) BaseDegradation Retro-aldol Cleavage (Formaldehyde, etc.) Bronopol->BaseDegradation pH > 8.5 SnHCl Sn / HCl or Zn / HCl (Mild SET Reduction) Bronopol->SnHCl Acidic Reduction PdC Pd/C, H2 (Catalytic Hydrogenation) Bronopol->PdC Catalytic Reduction BromoAmine 2-Amino-2-bromopropane-1,3-diol (Target 1) SnHCl->BromoAmine Retains C-Br Serinol 2-Amino-1,3-propanediol (Serinol - Target 2) PdC->Serinol Cleaves C-Br (Hydrogenolysis)

Mechanistic divergence in Bronopol reduction based on reagent selection and pH.

Quantitative Data: Reagent Outcomes

The following table summarizes the expected outcomes based on the chosen reduction system, allowing for easy comparison and method selection.

Reducing AgentTarget ProductC-Br Bond StatusTypical YieldPrimary Pitfall
Sn / Conc. HCl 2-Amino-2-bromopropane-1,3-diolRetained65 - 75%Retro-aldol cleavage during basic workup
Zn / Conc. HCl 2-Amino-2-bromopropane-1,3-diolRetained60 - 70%Exothermic runaway; over-reduction
H₂, 10% Pd/C 2-Amino-1,3-propanediol (Serinol)Cleaved>85%Catalyst poisoning by liberated HBr
NaBH₄ / NiCl₂ Complex mixtureUnpredictable<20%Base-induced degradation of starting material

Part 3: Self-Validating Experimental Protocols

Protocol A: Selective Reduction to 2-Amino-2-bromopropane-1,3-diol (Sn/HCl Method)

This protocol utilizes a dissolving metal reduction to selectively reduce the nitro group while preserving the fragile C-Br bond[4].

Materials:

  • 2-Bromo-2-nitropropane-1,3-diol (Bronopol): 10.0 g (50 mmol)

  • Granulated Tin (Sn): 17.8 g (150 mmol, 3.0 eq)

  • Concentrated HCl (37%): 50 mL

  • Ethanol: 20 mL

  • 20% NaOH solution (for cautious neutralization)

Step-by-Step Methodology:

  • Dissolution: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 10.0 g of Bronopol in 20 mL of ethanol.

  • Acid/Metal Addition: Add 17.8 g of granulated tin to the flask. Place the flask in an ice bath and slowly add 50 mL of concentrated HCl dropwise over 15 minutes to control the initial exotherm.

  • Reflux: Once the addition is complete, remove the ice bath and warm the mixture under reflux at 100 °C for 10–15 minutes with vigorous stirring until the nitro compound is fully dissolved and the characteristic odor dissipates[2].

  • Cooling & Neutralization (CRITICAL STEP): Cool the reaction mixture to 0 °C in an ice-salt bath. Cautiously add 20% NaOH solution dropwise while maintaining the internal temperature below 5 °C.

    • Validation Checkpoint: Monitor the pH continuously using a calibrated pH meter. Stop the addition when the pH reaches exactly 8.0–8.5. If the solution turns dark brown or emits a formaldehyde odor, the pH has locally exceeded safe limits, indicating retro-aldol degradation.

  • Extraction: Immediately extract the liberated free amine with diethyl ether (3 × 50 mL).

  • Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the white solid product.

Workflow Step1 1. Dissolve in EtOH Step2 2. Add Sn & Conc. HCl Step1->Step2 Step3 3. Reflux 100°C (10-15 min) Step2->Step3 Step4 4. Cautious Neutralization (pH < 8.5 at 0°C) Step3->Step4 Step5 5. Ether Extraction & Purification Step4->Step5

Step-by-step workflow for the selective Sn/HCl reduction of Bronopol.

Protocol B: Complete Reduction to Serinol (Pd/C Hydrogenation)

This protocol intentionally utilizes hydrogenolysis to cleave the C-Br bond while reducing the nitro group, yielding Serinol.

Step-by-Step Methodology:

  • Preparation: In a high-pressure hydrogenation vessel, dissolve 10.0 g (50 mmol) of Bronopol in 100 mL of absolute ethanol.

  • Buffering: Add 4.5 g (55 mmol) of anhydrous sodium acetate (NaOAc) to the solution. This acts as a mild HBr scavenger to prevent catalyst poisoning without inducing retro-aldol cleavage.

  • Catalyst Addition: Carefully add 1.0 g of 10% Pd/C (50% wet) under an inert argon atmosphere.

  • Hydrogenation: Purge the vessel with hydrogen gas three times. Pressurize the vessel to 40 psi (approx. 2.7 atm) with H₂ and stir vigorously at room temperature.

    • Validation Checkpoint: Monitor the hydrogen gas uptake. The reaction is self-validating and complete when exactly 4 molar equivalents of H₂ are consumed (3 eq for the nitro group reduction + 1 eq for C-Br hydrogenolysis).

  • Workup: Vent the hydrogen gas and purge with argon. Filter the mixture through a pad of Celite to remove the Pd/C and precipitated NaBr. Wash the Celite pad with hot ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield crude Serinol, which can be further purified by vacuum distillation or recrystallization.

Sources

Troubleshooting

Methods for removing impurities from crude 2-[(Propan-2-yl)amino]propane-1,3-diol

Welcome to the technical troubleshooting hub for 2-[(Propan-2-yl)amino]propane-1,3-diol (commonly referred to as N-isopropylserinol). This compound is a critical prochiral amino alcohol intermediate used in the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical troubleshooting hub for 2-[(Propan-2-yl)amino]propane-1,3-diol (commonly referred to as N-isopropylserinol). This compound is a critical prochiral amino alcohol intermediate used in the synthesis of contrast agents, synthetic antibiotics, and sphingosine/ceramide analogs[1].

Because it possesses both a secondary amine and a 1,3-diol system, crude mixtures often suffer from regioisomeric contamination, over-alkylation, and residual starting materials[2]. This guide provides field-proven, self-validating protocols to isolate the pure target compound.

Part 1: Quantitative Impurity Profiling

Before initiating purification, it is critical to understand the physicochemical properties of the target compound relative to its common impurities. This dictates the thermodynamic and kinetic levers we can pull during separation.

CompoundClassificationMW ( g/mol )Approx. Boiling PointpKaPrimary Removal Strategy
Isopropylamine Unreacted Reagent59.1132 °C10.6Rotary evaporation / Degassing
Serinol Unreacted Reagent91.11115 °C (at 10 mmHg)9.1Fractional vacuum distillation
3-Isopropylamino-1,2-propanediol Regioisomer133.19110 °C (at 10 mmHg)9.6Oxalate salt recrystallization
N,N-Diisopropylserinol Over-alkylation175.27>150 °C (at 10 mmHg)~9.5pH-titrated extraction
2-[(Propan-2-yl)amino]propane-1,3-diol Target Product 133.19 118 °C (at 10 mmHg) ~9.4 N/A
Part 2: Synthesis & Impurity Formation Pathway

Understanding how impurities form is the first step in troubleshooting. When synthesizing this target via the reductive amination of serinol with acetone, or via epoxide ring-opening pathways, side reactions are inevitable[3].

G SM Serinol (Starting Material) Reaction Reductive Amination (Catalyst/H2) SM->Reaction Reagent Acetone (Reagent) Reagent->Reaction Target 2-[(Propan-2-yl)amino] propane-1,3-diol Reaction->Target Primary Pathway Imp1 N,N-Diisopropylserinol (Over-alkylation) Reaction->Imp1 Secondary Alkylation Imp2 Unreacted Serinol (Residual) Reaction->Imp2 Incomplete Conversion

Reaction pathway of serinol reductive amination and common impurity formation.

Part 3: Troubleshooting Guides & Core Protocols
Issue 1: High Levels of Unreacted Serinol and Volatiles

Q: My crude NMR shows significant unreacted serinol and isopropylamine. How do I effectively remove them without degrading my product?

Causality: Isopropylamine is highly volatile and easily removed. However, serinol and the target product have similar boiling points. The addition of the isopropyl group increases the lipophilicity and molecular weight of the target, slightly altering its vapor pressure. Fractional distillation under high vacuum exploits this subtle thermodynamic difference.

Protocol 1: Fractional Vacuum Distillation

  • Apparatus Setup: Equip a short-path distillation apparatus with a Vigreux column (to increase theoretical plates) and a multi-neck fraction collector.

  • Degassing: Apply a mild vacuum (approx. 50 mmHg) at 40 °C for 30 minutes to strip residual acetone and isopropylamine.

  • Fractionation: Lower the vacuum to 2–5 mmHg. Gradually increase the oil bath temperature.

  • Collection: Discard the early fractions (containing unreacted serinol, distilling slightly lower). Collect the main fraction at approximately 115–120 °C (depending on exact vacuum pressure).

  • Self-Validation: Spot the collected fractions on a silica TLC plate. Elute with DCM:MeOH:NH4OH (80:18:2). Stain with Ninhydrin. The target secondary amine will appear as a distinct spot with a higher Rf value than the highly polar primary amine (serinol).

Issue 2: Isomeric Contamination

Q: GC-MS indicates the presence of an isomer with the exact same mass (3-isopropylamino-1,2-propanediol). Distillation isn't separating them. What is the mechanism for removal?

Causality: If your synthesis utilized an epoxide intermediate (like glycidol or epichlorohydrin), ring-opening lacks perfect regioselectivity, yielding the 1,2-diol isomer[2]. Because isomers have nearly identical boiling points, distillation fails. Solution: Oxalate salt crystallization. Oxalic acid forms highly ordered, stable crystal lattices with symmetrical 1,3-diols driven by extensive intermolecular hydrogen bonding[1]. The asymmetric 1,2-diol isomer disrupts this lattice packing and remains dissolved in the mother liquor[4].

Protocol 2: Oxalate Salt Recrystallization

  • Dissolution: Dissolve the crude distilled product in absolute ethanol (1:5 w/v ratio) in a round-bottom flask.

  • Acidification: Slowly add 1.05 molar equivalents of anhydrous oxalic acid dissolved in ethanol. An exothermic neutralization will occur.

  • Crystallization: Allow the mixture to cool slowly to room temperature to promote large crystal growth, then transfer to a 4 °C refrigerator for 4 hours.

  • Isolation: Filter the resulting crystals under vacuum and wash with ice-cold ethanol to flush out the isomeric mother liquor.

  • Free-basing: Suspend the pure oxalate salt in water, adjust the pH to 11.0 using 2M NaOH, and extract 3x with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

  • Self-Validation: Dissolve a small crystal sample in D₂O and run a ¹H-NMR. The absence of a complex multiplet at ~3.8 ppm (characteristic of the methine proton in the 1,2-diol isomer) confirms successful isomeric separation.

Issue 3: Over-Alkylation (Tertiary Amines)

Q: I am detecting N,N-diisopropylserinol. How do I separate this tertiary amine from my secondary amine target?

Causality: Excess reagent and prolonged reaction times lead to secondary alkylation. Tertiary amines lack an N-H bond, meaning they cannot act as hydrogen bond donors. This slightly shifts their pKa and drastically alters their interaction with silica or aqueous phases at specific pH levels.

Protocol 3: pH-Titrated Extraction

  • Aqueous Suspension: Dissolve the crude mixture in a 0.1M HCl solution (pH ~2). Both amines will protonate and become water-soluble. Wash with diethyl ether to remove non-basic organic impurities.

  • Selective Free-basing: Carefully titrate the aqueous layer with 1M NaOH to a pH of exactly 9.2. Due to slight pKa differences, the tertiary amine will begin to free-base earlier than the secondary amine.

  • Extraction: Extract the aqueous layer with a non-polar solvent like hexane. The tertiary amine partitions into the hexane, while the target secondary amine remains largely protonated in the aqueous layer.

  • Final Recovery: Raise the aqueous pH to 11.5 and extract with ethyl acetate to recover the pure target compound.

  • Self-Validation: Spot the final extract on TLC and stain with Ninhydrin. Tertiary amines do not react with Ninhydrin. If no UV-active or iodine-stained spots remain at the tertiary amine's Rf, the purification is successful.

Part 4: Downstream Purification Workflow

G Crude Crude Mixture (Target + Impurities) Distill Vacuum Distillation (Remove Volatiles) Crude->Distill Heat/Vacuum Salt Oxalate Salt Formation (EtOH Solvent) Distill->Salt Add Oxalic Acid Crystal Recrystallization (Isomer Separation) Salt->Crystal Cool to 4°C Freebase Free-basing & Extraction (pH 11 Adjustment) Crystal->Freebase Filter Crystals Pure Pure Target Compound (>99% Purity) Freebase->Pure Organic Extraction

Downstream purification workflow for isolating pure amino alcohol products.

Part 5: FAQs for Drug Development Professionals

Q: What is the most scalable method for GMP purification of this intermediate? A: For multi-kilogram scale-up, chromatography and high-vacuum fractional distillation become economically and operationally prohibitive. The industry standard for GMP purification of serinol derivatives is the oxalate or hydrochloride salt crystallization method[4]. It is highly scalable, utilizes inexpensive solvents (ethanol/water), and provides exceptional enantiomeric and regiomeric purity enrichment in a single unit operation.

Q: If I used Raney Nickel for the reductive amination, how do I validate the removal of inorganic catalyst residues? A: Nickel leaching is a major concern in API synthesis. After filtering the catalyst through a Celite pad, the product should be subjected to Inductively Coupled Plasma Mass Spectrometry (ICP-MS). If Ni levels exceed the ICH Q3D elemental impurity guidelines (typically >20 ppm for oral APIs), treat the organic extract with a metal scavenger resin (e.g., QuadraPure™ or SiliaMetS® Thiol) prior to the final crystallization step.

References
  • National Institutes of Health (PMC). "Serinol: small molecule - big impact". NIH. URL:[Link]

  • Google Patents. "DE3060177D1 - Process for the preparation of serinol and serinol derivatives". Google Patents.

Sources

Optimization

Addressing solubility issues of 2-[(Propan-2-yl)amino]propane-1,3-diol in organic solvents

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering solubility bottlenecks with 2-[(Propan-2-yl)amino]propane-1,3-diol (also known as N-isopropy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering solubility bottlenecks with 2-[(Propan-2-yl)amino]propane-1,3-diol (also known as N-isopropyl serinol). Because this prochiral amino-diol is highly polar, it frequently resists solvation in standard organic workflows.

Below, you will find field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to overcome these challenges.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q: I purchased 2-[(Propan-2-yl)amino]propane-1,3-diol, but it is completely insoluble in dichloromethane (DCM) and ethyl acetate. What is the root cause? A: The insolubility is driven by the molecule's dense intermolecular hydrogen-bonding network. The compound possesses two primary hydroxyl groups and a secondary amine. If you are working with the free base, the polar surface area strongly resists solvation by aprotic solvents. However, you must first check your Certificate of Analysis (CoA). Commercial amino alcohols are frequently supplied as hydrochloride (HCl) salts to prevent oxidative degradation. The presence of a protonated amine creates an ionic lattice that is strictly insoluble in non-polar organic solvents[1].

Q: How can I force the free base into a semi-polar organic phase for extraction? A: Pure DCM cannot competitively disrupt the solute-solute hydrogen bonds of the 1,3-diol. To achieve solubility, you must use a binary co-solvent system. Adding 10% methanol to DCM introduces a protic component that acts as a hydrogen-bond donor and acceptor, effectively breaking the solute network. Studies on the solubility of amino acids in various solvent systems demonstrate that increasing the polar protic fraction is required to solvate highly hydrogen-bonded aliphatic chains[2].

Q: My downstream reaction (e.g., anhydrous acylation) requires strictly non-polar, aprotic conditions where methanol cannot be present. What is the workaround? A: You must temporarily mask the hydroxyl groups using an acetonide protecting group. By reacting the 1,3-diol with 2,2-dimethoxypropane, you form a lipophilic 1,3-dioxane ring. This eliminates the hydrogen bond donors and drastically shifts the partition coefficient (LogP), rendering the molecule highly soluble in pure DCM, hexane, or toluene. This is a standard, high-yielding method to mask 1,3-diols[3]. Once your downstream chemistry is complete, the acetonide can be selectively removed using mild acidic conditions or TMSOTf[4].

Part 2: Quantitative Solubility Data

Use the table below to select the appropriate solvent system based on the chemical state of your compound.

Compound StateSolvent SystemEstimated SolubilityMechanistic Rationale
HCl Salt Pure Dichloromethane (DCM)Insoluble (< 1 mg/mL)Ionic lattice energy prevents dissolution in aprotic media.
Free Base Pure Dichloromethane (DCM)Poor (< 5 mg/mL)Intermolecular hydrogen bonding between 1,3-diol groups resists solvation.
Free Base DCM : Methanol (9:1 v/v)High (> 50 mg/mL)Methanol disrupts the hydrogen-bond network, allowing solvation.
Acetonide Protected Pure DCM, Toluene, or HexaneVery High (> 100 mg/mL)Masking of hydroxyl groups drastically increases lipophilicity (LogP).

Part 3: Self-Validating Experimental Protocols

Protocol A: Free-Basing & Co-Solvent Extraction

Use this protocol to convert the insoluble salt into a free base and extract it into a semi-polar organic phase.

  • Dissolution: Suspend 1.0 g of 2-[(Propan-2-yl)amino]propane-1,3-diol hydrochloride in 10 mL of deionized water.

  • Basification: Slowly add 1M NaOH dropwise while stirring continuously. Causality: The pKa of the secondary amine is ~9.5. Adjusting the pH above this threshold ensures complete deprotonation.

  • Validation Check (Critical): Spot a drop of the aqueous layer onto broad-range pH paper. Continue adding NaOH until the paper indicates a pH of 10.5–11.0 . Do not proceed to extraction until this pH is confirmed; otherwise, the compound will remain protonated and water-bound.

  • Extraction: Add 20 mL of a freshly prepared 9:1 (v/v) Dichloromethane:Methanol mixture. Vigorously shake in a separatory funnel.

  • Phase Separation: Allow the layers to separate. Extract the aqueous layer two additional times with 10 mL of the solvent mixture.

  • Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Acetonide Protection of the 1,3-Diol

Use this protocol when absolute solubility in strictly non-polar/aprotic solvents is required.

  • Reaction Setup: Dissolve 1.0 g of the free-based compound in 15 mL of anhydrous Acetone or N,N-Dimethylformamide (DMF) under a Nitrogen atmosphere.

  • Reagent Addition: Add 2.5 molar equivalents of 2,2-dimethoxypropane (2,2-DMP).

  • Catalysis: Add 0.1 molar equivalents of p-Toluenesulfonic acid (p-TsOH). Stir at room temperature for 4 hours.

  • Validation Check (Critical): Perform Thin Layer Chromatography (TLC) using a 9:1 DCM:MeOH mobile phase. Stain the TLC plate with Ninhydrin and apply heat. The reaction is successful and complete when the low-Rf starting material spot disappears and a new, high-Rf spot (the lipophilic protected acetal) appears.

  • Quenching: Add 0.5 mL of Triethylamine (Et₃N). Causality: Failing to neutralize the acid catalyst before concentration will cause the acetal to hydrolyze and revert to the insoluble diol upon exposure to ambient moisture.

  • Workup: Concentrate the mixture in vacuo. The resulting protected compound is now fully soluble in pure DCM, Ethyl Acetate, or Toluene.

Part 4: Solubilization Decision Workflow

SolubilizationStrategy Start Insoluble Amino-Diol (2-[(Propan-2-yl)amino]propane-1,3-diol) CheckSalt Is the compound a salt? (e.g., HCl salt) Start->CheckSalt FreeBase Perform Free-Basing (pH > 10.5) CheckSalt->FreeBase Yes SolventCheck Target Solvent Polarity? CheckSalt->SolventCheck No FreeBase->SolventCheck PolarOrg Polar / Co-solvent (e.g., DCM:MeOH 9:1) SolventCheck->PolarOrg NonPolarOrg Strictly Non-Polar (e.g., Pure DCM, Hexane) SolventCheck->NonPolarOrg Success1 Soluble (Free Base) PolarOrg->Success1 Acetonide Acetonide Protection (2,2-DMP, p-TsOH) NonPolarOrg->Acetonide Success2 Soluble (Protected Acetal) Acetonide->Success2

Decision matrix for solubilizing 2-[(Propan-2-yl)amino]propane-1,3-diol in organic solvents.

References

  • Solubilities Studies of Basic Amino Acids Source: tandfonline.com URL:[Link]

  • The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI Source: uri.edu URL:[Link]

  • Chemoenzymatic Total Synthesis of GM3 Gangliosides Containing Different Sialic Acid Forms and Various Fatty Acyl Chains | The Journal of Organic Chemistry Source: acs.org URL:[Link]

  • Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) Assisted Facile Deprotection of N,O-Acetonides | The Journal of Organic Chemistry Source: acs.org URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Storage Guide for 2-[(Propan-2-yl)amino]propane-1,3-diol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 2-[(Propan-2-yl)amino]propane-1,3-diol (also known as N-is...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 2-[(Propan-2-yl)amino]propane-1,3-diol (also known as N-isopropylserinol).

Because this molecule features both a secondary amine and a 1,3-diol backbone, it is highly reactive. It acts as a strong Lewis base, a nucleophile, and a hygroscopic agent. Understanding the causality behind its degradation is critical for researchers and drug development professionals to maintain batch integrity, prevent the formation of toxic impurities, and ensure reproducible experimental results.

Mechanistic Overview of Degradation Pathways

To prevent degradation, we must first understand the thermodynamic and kinetic drivers that compromise the molecule during storage.

  • N-Nitrosation (The Critical Regulatory Risk): Secondary amines are uniquely susceptible to nitrosation. Unlike primary amines (which form unstable diazonium ions that rapidly decompose) or tertiary amines (which require slow dealkylation), secondary amines react directly with ambient nitrogen oxides (NOx) or trace nitrite impurities to form stable, highly mutagenic N-nitrosamines[1].

  • Carbamate Formation: The secondary amine acts as a nucleophile toward atmospheric carbon dioxide (CO2). This reaction forms a zwitterionic ammonium carbamate salt[2].

  • Deliquescence: The 1,3-diol moiety readily forms hydrogen bonds with atmospheric moisture. When combined with carbamate formation, the compound can absorb enough water to dissolve into a sticky, aqueous gel—a process known as deliquescence.

  • Oxidation: Exposure to UV light, oxygen, or transition metal impurities can oxidize the secondary amine into an N-oxide or nitrone, and potentially cleave the diol.

Visualization of Degradation Workflows

Degradation_Pathways Compound 2-[(Propan-2-yl)amino] propane-1,3-diol (Secondary Amine) Oxidation Oxidation (O2, Light, Transition Metals) Compound->Oxidation Nitrosation N-Nitrosation (NOx, Nitrite Impurities) Compound->Nitrosation Carbamate Carbamate Formation (Atmospheric CO2) Compound->Carbamate N_Oxide N-Oxide / Nitrone (+16 Da / +14 Da) Oxidation->N_Oxide Nitrosamine N-Nitrosamine Impurity (+29 Da, Highly Toxic) Nitrosation->Nitrosamine Carbamate_Salt Ammonium Carbamate Salt (+44 Da, Deliquescence) Carbamate->Carbamate_Salt

Mechanistic degradation pathways of 2-[(Propan-2-yl)amino]propane-1,3-diol during storage.

Troubleshooting FAQs

Q: My lot of 2-[(Propan-2-yl)amino]propane-1,3-diol transformed from a free-flowing powder into a viscous, sticky gel. Why? A: This is a classic manifestation of atmospheric CO2 absorption coupled with hygroscopicity. The secondary amine acts as a strong Lewis base, reacting exothermically with CO2 to form an ammonium carbamate salt[2]. This new salt form alters the crystal lattice energy, drastically lowering the deliquescence relative humidity (DRH) point. The powder then rapidly absorbs ambient moisture until it dissolves in its own water of hydration.

Q: During LC-MS analysis of a stored batch, we observed a new impurity peak with a mass shift of +29 Da relative to the parent compound. What is the root cause? A: A +29 Da mass shift in a secondary amine is the hallmark signature of N-nitrosamine formation. This represents the replacement of the amine proton (-1 Da) with a nitroso group (-NO, +30 Da). This occurs when the compound is exposed to ambient nitrogen oxides (NOx) during storage or trace nitrite impurities in excipients[3]. Because N-nitrosamines are a cohort of concern for carcinogenicity, this batch must be quarantined immediately.

Q: We formulated the compound in an aqueous buffer, but the pH drops steadily over several weeks of storage. How do we stabilize it? A: The pH drift is caused by the absorption of atmospheric CO2 into the aqueous solution. The secondary amine facilitates the hydration of CO2 to carbonic acid, which then reacts with the amine to form ammonium bicarbonate and carbamate species[2]. This consumes the free basic amine, lowering the pH of the system. Solution: Buffer solutions must be degassed (e.g., via freeze-pump-thaw or sonication under vacuum), backfilled with argon, and stored in tightly sealed, headspace-free glass ampoules.

Q: How do we differentiate between N-oxide formation and N-nitrosation in our stability-indicating assay? A: N-oxidation (driven by light or peroxides) results in a +16 Da mass shift (addition of an oxygen atom). N-nitrosation results in a +29 Da shift. Furthermore, N-oxides are often thermally labile and may revert or fragment during GC-MS analysis, whereas N-nitrosamines are highly stable but exhibit characteristic UV absorbance maxima at ~230-240 nm and ~330-350 nm.

Quantitative Degradation Signatures & Mitigation

To assist your analytical and QC teams, summarize the degradation pathways against their analytical signatures and mitigation strategies using the table below.

Degradation PathwayEnvironmental TriggerPrimary DegradantAnalytical Signature (LC-MS)Primary Mitigation Strategy
N-Nitrosation NOx, Nitrites, Acidic pHN-Nitrosamine+29 Da shiftArgon backfill, nitrite scavengers
Carbamate Formation Atmospheric CO2Ammonium Carbamate+44 Da shiftVacuum sealing, CO2-free environment
Oxidation O2, UV Light, MetalsN-Oxide / Nitrone+16 Da / +14 Da shiftAmber vials, EDTA (if in solution)
Deliquescence Ambient Humidity (>40% RH)Hydrated complexBroad peak tailingDesiccators, Karl Fischer monitoring
Standard Operating Procedure (SOP): Anaerobic & Anhydrous Aliquoting

To guarantee the shelf-life of 2-[(Propan-2-yl)amino]propane-1,3-diol, do not simply place the bottle in a refrigerator. You must utilize a self-validating storage system.

Causality for Protocol Design: Argon is specifically mandated over nitrogen because Argon is denser than air (1.78 kg/m ³ vs 1.22 kg/m ³). It effectively sinks to the bottom of the vial, creating a protective physical blanket over the solid amine that displaces both oxygen and CO2. Plastic tubes (e.g., polypropylene) are strictly prohibited because they are highly permeable to atmospheric gases over time.

Step-by-Step Methodology:

  • Pre-Storage Assessment: Perform a Karl Fischer (KF) titration on a 50 mg sample of the bulk powder. Ensure the moisture content is < 0.5% w/w. If the moisture exceeds this threshold, dry the bulk powder under high vacuum (0.1 mbar) at 30°C for 12 hours prior to aliquoting.

  • Environment Setup: Transfer the bulk container to a glove box purged with high-purity Argon (99.999%). Ensure the internal atmosphere monitors read < 1 ppm O2 and < 1 ppm H2O.

  • Aliquoting: Dispense the powder exclusively into amber borosilicate glass vials. The amber glass prevents UV-catalyzed N-oxidation.

  • Sealing: Cap the vials using PTFE-lined screw caps. PTFE is chemically inert and prevents the leaching of plasticizers (which can react with the amine) while providing an impermeable gas seal.

  • Self-Validation System (Critical Step):

    • Gravimetric Check: Weigh a sealed, representative control vial to 4 decimal places (e.g., 15.0024 g) and record the mass.

    • Indicator Check: Include a miniature cobalt(II) chloride humidity indicator card inside a clear control vial stored alongside the amber aliquots.

    • Validation Routine: Every 3 months, re-weigh the gravimetric control vial. A mass increase of > 0.0010 g indicates seal failure and the ingress of CO2/H2O. If the mass increases or the indicator card turns pink, the batch integrity is compromised and must be re-purified. Store all validated vials at -20°C.

References
  • European Commission. "Opinion on Nitrosamines and Secondary Amines in Cosmetic Products." Public Health.
  • ACS Publications. "A Unified Approach to CO2–Amine Reaction Mechanisms." ACS Omega.
  • Journal of the American Chemical Society. "Mechanism of the Nitrosation of Thiols and Amines by Oxygenated •NO Solutions: the Nature of the Nitrosating Intermediates." JACS.

Sources

Optimization

Technical Support Center: Stereoselective Synthesis of 2-Aminopropane-1,3-diol Derivatives

The 2-aminopropane-1,3-diol framework is a privileged scaffold in medicinal chemistry and materials science. It forms the core of vital pharmaceuticals, including the immunosuppressant Fingolimod (FTY720), and is a funda...

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Author: BenchChem Technical Support Team. Date: April 2026

The 2-aminopropane-1,3-diol framework is a privileged scaffold in medicinal chemistry and materials science. It forms the core of vital pharmaceuticals, including the immunosuppressant Fingolimod (FTY720), and is a fundamental component of sphingolipids, which are crucial in cellular signaling.[1][2][3] The biological activity of these molecules is intrinsically tied to their stereochemistry, making the stereoselective synthesis of these derivatives a critical and challenging endeavor for researchers in drug development.[4]

This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of these complex molecules. It is designed to move beyond simple protocols by explaining the causality behind experimental choices, empowering researchers to diagnose and resolve issues effectively.

Section 1: Troubleshooting Stereocontrol

The primary challenge in synthesizing 2-aminopropane-1,3-diol derivatives is the precise control of the stereocenter at the C2 position, which bears the amino group. The following Q&A addresses common issues related to achieving high stereoselectivity.

Q1: My asymmetric reaction is resulting in low enantiomeric excess (ee) or diastereomeric ratio (dr). What are the most common culprits and how can I troubleshoot this?

A1: Low stereoselectivity is a frequent issue that can often be traced back to a few key parameters. Before repeating the reaction, it is crucial to diagnose the potential cause systematically.

  • Causality: The stereochemical outcome of a reaction is dictated by the energy difference between the diastereomeric transition states. Factors like catalyst activity, solvent polarity, temperature, and substrate purity can subtly alter these energy levels, leading to a loss of selectivity.

  • Troubleshooting Workflow: We recommend a systematic approach to pinpoint the issue. The workflow below outlines a logical progression for troubleshooting.

G start Low ee or dr Observed reagents Verify Purity of Starting Materials & Reagents start->reagents catalyst Evaluate Catalyst/Ligand System reagents->catalyst If pure cat_active Is the catalyst active? (Check for degradation) catalyst->cat_active conditions Optimize Reaction Conditions temp Lower the temperature conditions->temp substrate Consider Substrate Control Issues directing_group Does a functional group interfere or misdirect? substrate->directing_group ligand_ratio Is ligand:metal ratio optimal? cat_active->ligand_ratio Yes end Selectivity Improved cat_active->end No, replace catalyst ligand_ratio->conditions Yes ligand_ratio->end No, adjust ratio solvent Screen different solvents (polarity, coordinating ability) temp->solvent concentration Adjust concentration (check for aggregation effects) solvent->concentration concentration->substrate No improvement directing_group->end Modify/protect group

Caption: Troubleshooting workflow for low stereoselectivity.

  • Detailed Protocol: Catalyst Activity Check

    • Source: Always use a fresh bottle of catalyst/ligand or one that has been stored meticulously under an inert atmosphere. Chiral ligands and metal precursors can degrade with exposure to air or moisture.

    • Control Reaction: Run the reaction with a known, reliable substrate that has previously given high ee in your lab or in the literature. This will confirm if the issue lies with the new substrate or the catalytic system itself.

    • Analysis: Use techniques like chiral HPLC to determine the ee.[5] A poor result with a control substrate points directly to a compromised catalyst or ligand.

Q2: I need to synthesize a specific stereoisomer that is not accessible with my current chiral catalyst. How can I achieve stereodivergence?

A2: Accessing all possible stereoisomers from a single precursor is a significant challenge, often requiring a switch in synthetic strategy. This concept, known as stereodivergence, can be achieved by altering either the reagent or the substrate.[6]

  • Reagent Control: This is the most common strategy. The chirality of the product is dictated by the chirality of the catalyst or auxiliary.

    • Example: In Sharpless Asymmetric Dihydroxylation, using AD-mix-α (with the (DHQ)₂PHAL ligand) on an olefin will produce one enantiomer of the diol, while AD-mix-β (with the (DHQD)₂PHAL ligand) will produce the opposite enantiomer.[7]

    • Application: To access different diastereomers of a 2-amino-1,3-diol, one could start with a chiral allylic alcohol. Applying one catalyst enantiomer will give the syn product (reagent and substrate reinforcing), while the other may give the anti product (reagent and substrate opposing).

  • Substrate Control: In this approach, a chiral center already present in the substrate directs the stereochemical outcome of a new stereocenter. Changing the geometry (e.g., E/Z) of a double bond or the configuration of a directing group can lead to a different diastereomer.

Table 1: Comparison of Common Stereoselective Methods

MethodTarget TransformationTypical ee/drKey StrengthsCommon Issues
Sharpless Aminohydroxylation Alkene → Amino Alcohol>95% eeHighly predictable, commercially available reagents.Limited substrate scope for 1,3-amino diols.
Asymmetric Aldol Reaction Aldehyde + Ketone → Keto Alcohol>99% ee[8]Access to diverse structures, organocatalytic options.Requires subsequent stereoselective reduction.
CBS Reduction Prochiral Ketone → Chiral Alcohol>95% eeExcellent for reducing α-amino ketones.Stoichiometric borane reagent required.
"Borrowing Hydrogen" Amination Diol → Amino AlcoholHigh yields[4][9]Atom economical, water is the only byproduct.Requires high temperatures, potential for racemization of secondary alcohols.[9]

Section 2: Protecting Group Strategies and Complications

The presence of three reactive functional groups (two hydroxyls, one amine) necessitates a robust and orthogonal protecting group strategy. Improper protection or deprotection can lead to failed reactions, side products, and significantly reduced yields.[10]

Q1: I'm finding it difficult to selectively protect only one of the two primary hydroxyls in my 2-amino-N-protected-propane-1,3-diol. What is the standard approach?

A1: Differentiating the two chemically equivalent primary hydroxyls is a classic challenge. The most effective strategies involve forming a cyclic acetal, followed by regioselective opening, or using a bulky protecting group that favors mono-protection due to sterics.

  • Benzylidene Acetal Strategy: While simple acetonides preferentially form with 1,2-diols, benzylidene acetals are known to favor the formation of 6-membered rings with 1,3-diols.[10] This cyclic acetal can then be regioselectively opened.

    • Protocol: Regioselective Opening of a Benzylidene Acetal

      • Formation: React your N-protected aminodiol with benzaldehyde dimethyl acetal and a catalytic amount of CSA or p-TsOH in an anhydrous solvent like DCM or DMF.

      • Opening: The resulting benzylidene acetal can be opened regioselectively. For example, reaction with DIBAL-H or other hydride reagents can lead to reductive opening, yielding a product where one hydroxyl is protected as a benzyl ether and the other is free. The site of opening is often influenced by steric and electronic factors.

Q2: My protecting group was unintentionally cleaved during a reaction. How do I select a more suitable orthogonal group?

A2: This is a classic problem of non-orthogonality. An orthogonal set of protecting groups is one where each group can be removed under specific conditions that do not affect the others.[10] Choosing the right combination from the start is critical.

  • Logic of Orthogonal Protection: The diagram below illustrates a common orthogonal strategy for a 2-aminopropane-1,3-diol derivative, allowing for the selective deprotection and functionalization of each site.

G cluster_0 Protection Steps cluster_1 Selective Deprotection start 2-Aminopropane-1,3-diol p1 Protect Amine (Boc)₂O, Base start->p1 p2 Protect One OH TBDPSCl, Imidazole p1->p2 p3 Protect Second OH BnBr, NaH p2->p3 fully_protected Fully Protected Intermediate (N-Boc, O-TBDPS, O-Bn) p3->fully_protected d1 Remove TBDPS TBAF fully_protected->d1 Acid- & H₂-Stable d2 Remove Bn H₂, Pd/C fully_protected->d2 Acid- & F⁻-Stable d3 Remove Boc TFA or HCl fully_protected->d3 F⁻- & H₂-Stable

Caption: Orthogonal protection and deprotection strategy.

Table 2: Guide to Common Protecting Groups

Functional GroupProtecting GroupAbbreviationStable ToCleaved By
Amine tert-ButoxycarbonylBocBase, H₂, Mild OxidationStrong Acid (TFA, HCl)
Benzyl CarbamateCbzAcid, BaseH₂/Pd-C (Hydrogenolysis)
Hydroxyl tert-ButyldimethylsilylTBDMS/TBSBase, H₂, Mild AcidFluoride (TBAF), Strong Acid
Benzyl EtherBnAcid, Base, OxidationH₂/Pd-C (Hydrogenolysis)
Acetonide (1,3-Diol)-Base, H₂Mild Acid (e.g., aq. AcOH)
Benzylidene Acetal-Base, H₂Mild Acid, Reductive Opening

Section 3: Purification and Analytical Hurdles

The high polarity and trifunctional nature of 2-aminopropane-1,3-diol derivatives often lead to significant challenges in purification and characterization.

Q1: My product is a highly polar, water-soluble solid that streaks badly on silica gel. What are my best options for purification?

A1: This is a very common issue. Standard silica gel chromatography is often ineffective for these compounds.

  • Expert Recommendations:

    • Salt Formation & Crystallization: If your compound is basic (contains a free amine), it can be converted to a hydrochloride or other salt.[11] Salts often have much better crystalline properties than the free base, allowing for purification by recrystallization, which is also highly scalable.

    • Ion-Exchange Chromatography: This technique is ideal for separating charged molecules. A cationic exchange resin can be used to retain the protonated amine, allowing neutral impurities to be washed away. The desired compound is then eluted by washing with a base (e.g., NH₄OH) or a high salt concentration buffer.[12]

    • Reverse-Phase Chromatography (C18): For moderately polar compounds, reverse-phase HPLC or flash chromatography using a C18-functionalized silica gel with water/acetonitrile or water/methanol gradients can be very effective.

    • Temporary Derivatization: Protect the polar groups with non-polar protecting groups (e.g., silyl ethers) to make the compound amenable to standard silica chromatography. The protecting groups are then removed after purification.

Q2: How can I reliably determine the absolute configuration of my final product?

A2: Determining the absolute configuration is non-trivial and essential for compounds intended for biological applications.

  • Gold Standard Method: X-ray Crystallography. If you can grow a suitable single crystal of your final compound or a derivative, X-ray crystallography provides unambiguous proof of both relative and absolute stereochemistry.[1][2]

  • Alternative Methods:

    • Correlation to Known Compounds: Synthesize your product from a starting material of known absolute configuration via a sequence of reactions that do not affect the stereocenter .

    • Chiral HPLC/GC: Compare the retention time of your product to that of an authentic, commercially available standard of known configuration on a chiral column.[2]

    • NMR with Chiral Derivatizing Agents: React your compound with a chiral agent like Mosher's acid chloride (MTPA-Cl). The resulting diastereomeric esters will exhibit distinct chemical shifts in ¹H or ¹⁹F NMR, which can be analyzed to deduce the absolute configuration.

References

  • Protecting Groups - A comprehensive overview of protecting group strategies, including selectivity for 1,2- vs. 1,3-diols.
  • A Comprehensive Review of the Synthesis of Chiral Amino Alcohols - BenchChem Technical Guide covering various synthetic methods including "Borrowing Hydrogen".
  • Process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof - Google Patents, discussing large-scale synthesis and purification challenges.
  • Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols - Beilstein Journal of Organic Chemistry, detailing a stereoselective synthesis from a chiral pool starting material.
  • Complete stereodivergence in the synthesis of 2-amino-1,3-diols from allenes - Chemical Science (RSC Publishing), discussing strategies to access all possible stereoisomers.
  • Chapter 3 Diol Protecting Groups - A detailed chapter on the protection of diols, including acetals.
  • An In-depth Technical Guide to the Discovery and Synthesis of Chiral Diols - BenchChem guide covering Sharpless Asymmetric Dihydroxylation.
  • New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity - ACS Omega, detailing organocatalytic aldol reactions.
  • Synthesis and Immunosuppressive Activity of 2-Substituted 2-Aminopropane-1,3-diols and 2-Aminoethanols - Journal of Medicinal Chemistry, on the synthesis of FTY720 analogues.
  • Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols - ResearchGate, providing a PDF of the Beilstein journal article.
  • Chemoselective Synthesis of δ‑Amino Alcohols from Chiral 1,4-Diols Catalyzed by an NHC–Ir(III) Complex - Organic Letters, discussing the "Borrowing Hydrogen" strategy.
  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - The Journal of Organic Chemistry, describing the use of chiral auxiliaries.
  • 2-AMINOPROPANE-1,3-DIOL COMPOUNDS, MEDICINAL USE THEREOF, AND INTERMEDIATES IN SYNTHESIZING THE SAME - European Patent Office, mentioning purification by ion exchange resin.
  • Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols - PMC, National Library of Medicine, another source for the Beilstein article.
  • Protecting Groups List - SynArchive, a useful list of common protecting groups and their stabilities.
  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC - Chiral Technologies Europe publication on chiral HPLC.

Sources

Troubleshooting

Enhancing the stability of 2-[(Propan-2-yl)amino]propane-1,3-diol for long-term experiments

Welcome to the Technical Support Center As a Senior Application Scientist, I frequently consult with drug development professionals facing reproducibility issues when utilizing amino diols in long-term experimental workf...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center

As a Senior Application Scientist, I frequently consult with drug development professionals facing reproducibility issues when utilizing amino diols in long-term experimental workflows. 2-[(Propan-2-yl)amino]propane-1,3-diol (commonly referred to as N-isopropylserinol) is a highly versatile building block and stabilizing agent. However, its difunctional nature—combining a sterically hindered secondary amine with a 1,3-diol backbone—makes it highly susceptible to environmental degradation.

The causality behind most experimental failures stems from treating this compound as a passive buffer rather than a reactive intermediate. This guide provides self-validating protocols and mechanistic troubleshooting to ensure the chemical integrity of your compound across multi-month timelines.

Frequently Asked Questions (FAQs)

Q1: Why does the viscosity of my 2-[(Propan-2-yl)amino]propane-1,3-diol stock solution increase over time? A1: This is a classic macroscopic symptom of carbamate formation. Serinol derivatives act as highly effective "water-lean solvents" capable of capturing atmospheric CO₂ [(1)][1]. When the secondary amine reacts with ambient CO₂, it forms a carbamate salt. This ionic transition drastically increases the viscosity and alters the pH of your solution. To prevent this, you must rigorously purge the headspace of your storage vessels with Argon or Nitrogen.

Q2: I am observing a +16 Da mass shift in my LC-MS analysis. What is causing this? A2: A +16 Da shift is the definitive signature of N-oxidation. The isopropyl-substituted secondary amine is prone to oxidative degradation, forming an N-oxide. This is a well-documented stability issue for substituted amino alcohols exposed to ambient oxygen and light [(2)][2]. To resolve this, ensure all reconstitution solvents are degassed and store the compound in amber vials.

Q3: How does moisture affect the long-term stability of this compound? A3: Like many amino diols, 2-[(Propan-2-yl)amino]propane-1,3-diol is highly hygroscopic [(3)][3]. Absorbed water not only dilutes your effective molar concentration (leading to stoichiometric imbalances in downstream synthesis) but also facilitates pH-dependent hydrolysis and microbial growth if stored at room temperature.

Quantitative Stability Data

To maintain experimental consistency, adhere to the following empirically derived stability thresholds:

Stability ParameterOptimal ConditionCritical ThresholdMechanistic Consequence of Failure
Temperature -20°C to 4°C> 60°CThermal degradation and accelerated N-oxidation
Atmosphere Argon / NitrogenAmbient airCarbamate formation (+44 Da) via CO₂ capture
Moisture Content < 0.5% (w/w)> 1.0% (w/w)Hydrolysis, molar dilution, microbial proliferation
Light Exposure Amber vial (Dark)Direct UV/SunlightPhotolytic cleavage and radical-induced oxidation
pH (Aqueous) 7.0 - 8.0< 5.0 or > 9.0pH-dependent catalytic degradation of the diol backbone

Troubleshooting Guide & Workflows

TroubleshootingFlow Start Stability Issue Detected 2-[(Propan-2-yl)amino]propane-1,3-diol Check Perform LC-MS / HPLC Analysis Start->Check MassIncrease Identify Mass Shift (+44 Da or +16 Da?) Check->MassIncrease CO2 Carbamate Formation (CO2 Adduct: +44 Da) MassIncrease->CO2 Yes (+44) Oxidation N-Oxidation (+16 Da) MassIncrease->Oxidation Yes (+16) Moisture Hydrolysis / Moisture (Broad Peaks, Shifted RT) MassIncrease->Moisture No Mass Shift SolCO2 Store under Argon Degas Solvents CO2->SolCO2 SolOx Add Antioxidants Protect from Light Oxidation->SolOx SolMoist Karl Fischer Titration Store in Desiccator Moisture->SolMoist

Troubleshooting workflow for identifying and resolving degradation pathways in N-isopropylserinol.

Protocol 1: Forced Degradation & Baseline Validation

To ensure trustworthiness in your longitudinal studies, you must establish a self-validating baseline. This forced degradation protocol allows you to definitively map the retention times of degradation products on your specific LC-MS setup before they compromise your actual experiments.

Step 1: Baseline Preparation Prepare a 1 mg/mL solution of 2-[(Propan-2-yl)amino]propane-1,3-diol in HPLC-grade, degassed water. Aliquot into three separate vials (Control, Oxidative, Thermal). Step 2: Oxidative Stress Induction To the Oxidative vial, add a solution of 3% hydrogen peroxide (H₂O₂). Cap loosely and incubate at room temperature in the dark for 24 hours [(2)][2]. Step 3: Thermal Stress Induction Place the Thermal vial in a temperature-controlled oven at 60°C for 48 hours. Step 4: Chromatographic Analysis Run all three samples via LC-MS. Crucial Note: When analyzing amino diols, utilize a Diol- or Amino-modified stationary phase. Post-run, flush the column with 2-propanol to prevent irreversible binding and bacterial/fungal contamination [(4)][4]. Map the +16 Da (Oxidation) and +44 Da (CO₂ adduct) peaks against your Control.

Protocol 2: Inert Storage & Handling Workflow

This methodology ensures the structural integrity of the compound over multi-month experimental timelines by eliminating the root causes of degradation.

Step 1: Desiccation If moisture contamination is suspected (indicated by broad HPLC peaks or physical clumping), dry the solid compound under high vacuum on a Schlenk line for 4 to 6 hours. Verify moisture content is < 0.5% via Karl Fischer titration. Step 2: Solvent Degassing Prior to creating stock solutions, sparge all reconstitution solvents with high-purity Argon for a minimum of 15 minutes to displace dissolved oxygen and CO₂. Step 3: Aliquoting Divide the stock solution into single-use, amber glass vials. This prevents repeated freeze-thaw cycles and eliminates photolytic degradation. Step 4: Inert Sealing Blanket the headspace of each vial with Argon. Seal immediately with PTFE-lined caps to prevent gas exchange, and store at -20°C.

References

  • Seema Finechem. "Serinol 98% (2-Amino-1,3-propanediol), CAS No.534-03-2, C3H9NO2 Manufacturers & Suppliers In Navi Mumbai". 3

  • Benchchem. "Technical Support Center: Stability of 4-Amino-2-methyl-1-phenylbutan-2-ol".2

  • Molecular Systems Design & Engineering (RSC Publishing). "Serinol as a tunable and sustainable framework for high capacity, low viscosity, water-lean CO2 capture and switchable solvents". 1

  • MZ-Analysentechnik. "HPLC-Columns Care and Usage (EN)". 4

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of 2-amino-1,3-propanediol derivatives as muscle relaxants

As a Senior Application Scientist, evaluating the structural nuances of muscle relaxants requires looking beyond basic receptor affinities to understand how molecular geometry dictates pharmacokinetics and tissue specifi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the structural nuances of muscle relaxants requires looking beyond basic receptor affinities to understand how molecular geometry dictates pharmacokinetics and tissue specificity.

The 2-amino-1,3-propanediol (serinol) scaffold is a highly versatile motif in medicinal chemistry. Its unique bifunctional 1,3-diol geometry combined with a primary amine allows it to act either as a core pharmacophore or as a tunable linker. In the context of muscle relaxants, serinol derivatives exhibit a fascinating mechanistic divergence: they can be engineered to target skeletal muscle via central nervous system (CNS) pathways or smooth muscle via peripheral G-protein coupled receptors (GPCRs).

This guide provides an in-depth comparative analysis of serinol derivatives, focusing on their structural causality, performance metrics, and the self-validating experimental protocols used to evaluate them.

Mechanistic Divergence: Skeletal vs. Smooth Muscle Targeting

The therapeutic application of a serinol derivative is fundamentally dictated by how the serinol moiety is functionalized.

Skeletal Muscle Relaxants (Serinol-Linked Benzodiazepines): For skeletal muscle relaxation and perioperative sedation, serinol is utilized as an ester-linked modifier attached to a 1,4-benzodiazepine core. As detailed in [1], the inclusion of the serinol moiety is not arbitrary. The steric hindrance provided by the 1,3-diol structure can be precisely tuned to control the rate at which the molecule is cleaved by non-specific tissue esterases. This creates a "short-acting" profile with an organ-independent elimination mechanism, maximizing predictability and minimizing the risk of prolonged respiratory depression while agonizing the GABA-A receptor to induce skeletal muscle relaxation.

Smooth Muscle Relaxants (Prostaglandin Serinol Amides): Conversely, in smooth muscle relaxants like Bimatoprost Serinol Amide (Bima SA) , the serinol group is amidated to a prostaglandin F2α analog [2]. Here, the serinol amide prevents rapid beta-oxidation of the carboxylic acid, significantly prolonging the drug's local half-life in tissues. This modification maintains high binding affinity for the Prostaglandin FP receptor, leading to robust calcium efflux and subsequent relaxation of ciliary or detrusor smooth muscles.

Mechanism Serinol 2-Amino-1,3-propanediol (Serinol) Scaffold Skeletal Skeletal Muscle Relaxants (Serinol-Benzodiazepines) Serinol->Skeletal Ester Linkage Smooth Smooth Muscle Relaxants (Bimatoprost Serinol Amide) Serinol->Smooth Amidation Esterase Rapid Tissue Esterase Hydrolysis Skeletal->Esterase Organ-Independent Clearance GABA GABA-A Receptor Potentiation Skeletal->GABA CNS Depression FP_Receptor Prostaglandin FP Receptor Agonism Smooth->FP_Receptor Target Binding Calcium Intracellular Ca2+ Modulation FP_Receptor->Calcium Ciliary Muscle Relaxation

Divergent mechanisms of serinol derivatives in skeletal and smooth muscle relaxation.

Comparative Performance Data

To objectively evaluate these derivatives, we must compare their target receptors, elimination pathways, and primary clinical utilities. The table below synthesizes the quantitative and qualitative profiles of three major serinol-derived classes, including the experimental [3].

Compound ClassPrimary ScaffoldTarget ReceptorMuscle TypeElimination PathwayPrimary Application
Serinol-Benzodiazepines 1,4-Benzodiazepine + Serinol LinkerGABA-A (Allosteric)SkeletalNon-specific tissue esterasesPerioperative sedation, ICU muscle relaxation
Bimatoprost Serinol Amide Prostaglandin F2αFP ReceptorSmooth (Ciliary/Detrusor)Hepatic / Local amidasesGlaucoma, Ocular hypertension
1-Phenyl-2-amino-1,3-propanediol Aryloxyalkyl-substituted SerinolVoltage-gated Ca2+ channelsSmooth (Vascular)Hepatic (CYP450)Experimental antispasmodic

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of these compounds relies on self-validating assay systems. Below are the step-by-step methodologies designed to isolate and prove the specific mechanisms of serinol derivatives.

Protocol A: In Vitro Esterase Hydrolysis Kinetics (For Skeletal Relaxants)

Objective: Validate the organ-independent clearance of serinol-linked benzodiazepines. Causality: We utilize porcine liver esterase (PLE) in a pH-stat apparatus to simulate tissue esterase activity. The self-validating control is the inclusion of an esterase-resistant analog (e.g., midazolam). If the pH drops exclusively in the serinol-derivative sample, it proves the relaxation half-life is strictly governed by ester cleavage, not spontaneous degradation.

  • Preparation: Prepare a 10 mM stock solution of the serinol-benzodiazepine in DMSO.

  • Equilibration: Add 50 µL of the stock to 5 mL of unbuffered saline (pH 7.4) in a water-jacketed reaction vessel at 37°C.

  • Enzyme Addition: Introduce 10 units of PLE to the vessel.

  • Titration: Use an automated pH-stat titrator to maintain the pH at 7.4 by adding 0.01 M NaOH. The volume of NaOH added corresponds directly to the release of carboxylic acid upon ester hydrolysis.

  • Validation: Run a parallel vessel with midazolam. The absence of NaOH titration in the midazolam vessel validates that the assay specifically measures the intended serinol-ester vulnerability.

Protocol B: Ex Vivo Smooth Muscle Contractility Assay (For Bima SA)

Objective: Quantify the smooth muscle relaxation efficacy of Bimatoprost Serinol Amide. Causality: Smooth muscle strips are suspended in a Krebs-Henseleit buffer. Pre-contraction with Carbachol (a muscarinic agonist) is strictly required to establish a stable, elevated baseline of isometric tension. Without this pre-contraction, the relaxant effect of the serinol derivative would be indistinguishable from baseline physiological tone.

  • Tissue Isolation: Isolate detrusor or ciliary smooth muscle strips (approx. 2x10 mm) from a mammalian model.

  • Mounting: Suspend the tissue in a 10 mL organ bath containing oxygenated (95% O2 / 5% CO2) Krebs-Henseleit solution at 37°C. Attach to an isometric force transducer.

  • Equilibration: Apply a resting tension of 1.0 g and allow 60 minutes for equilibration, washing the bath every 15 minutes.

  • Pre-Contraction: Introduce 1 µM Carbachol to induce a sustained sub-maximal contraction. Wait for the tension plateau (approx. 15 mins).

  • Cumulative Dosing: Add Bima SA in cumulative half-log concentrations (from 1 nM to 10 µM). Record the percentage reduction in isometric tension relative to the Carbachol plateau.

  • Validation: A parallel "vehicle-only" bath must maintain the Carbachol-induced tension throughout the dosing timeframe, proving that the observed relaxation is drug-induced and not a result of tissue fatigue.

ExVivoWorkflow Isolate 1. Tissue Isolation (Detrusor/Ciliary) Bath 2. Organ Bath Equilibration Isolate->Bath Precontract 3. Carbachol Pre-contraction Bath->Precontract Dose 4. Bima SA Cumulative Dosing Precontract->Dose Analyze 5. Isometric Tension Analysis Dose->Analyze

Self-validating ex vivo workflow for assessing smooth muscle contractility.

References

  • Feldman, P. L., et al. "US7485635B2 - Short-acting benzodiazepines." Google Patents.
  • Krämer, J., et al. "US4259257A - 1-Phenyl-2-amino-1,3-propanediol-N-aryloxyalkyl derivatives." Google Patents.
Comparative

Comparative Validation Guide: Analytical Methodologies for 2-Amino-1,3-Propanediol (Serinol) Quantification

The Analytical Challenge: Profiling Serinol Serinol (2-amino-1,3-propanediol) is a highly polar, low-molecular-weight (91.11 g/mol ) aliphatic amino alcohol. In pharmaceutical development, it serves as a critical buildin...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Profiling Serinol

Serinol (2-amino-1,3-propanediol) is a highly polar, low-molecular-weight (91.11 g/mol ) aliphatic amino alcohol. In pharmaceutical development, it serves as a critical building block for non-ionic contrast agents (e.g., iopamidol), sphingolipid analogs, and complex polymers. However, quantifying serinol in complex matrices—such as fermentation broths or synthetic reaction mixtures—presents a significant analytical hurdle[1].

Because serinol possesses only hydroxyl and primary amine functional groups, it lacks a conjugated π -electron system. Consequently, it does not absorb UV light above 210 nm, rendering standard Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) virtually blind to the analyte. Furthermore, its high polarity and elevated boiling point (277 °C) cause severe peak tailing and thermal degradation in direct Gas Chromatography (GC) applications. To achieve accurate quantification, analytical scientists must employ either pre-column derivatization strategies or modern direct-analysis techniques like Hydrophilic Interaction Liquid Chromatography (HILIC).

Methodological Landscape & Causality

When developing an analytical method for serinol, the choice of modality is dictated by the laboratory's instrumentation and the sample matrix.

  • GC-MS via Silylation: To overcome serinol's low volatility, researchers utilize derivatization agents like Trimethylsilylimidazole (TMSI)[1]. The Causality: TMSI replaces the active hydrogens on both the amine and the two hydroxyl groups with bulky, non-polar trimethylsilyl (TMS) groups. This drastically lowers the boiling point, neutralizes the molecule's polarity, and prevents irreversible adsorption to the silanol groups of the GC column liner, enabling sharp, Gaussian peaks.

  • RP-HPLC via FMOC-Cl: For labs lacking mass spectrometry, serinol can be reacted with 9-Fluorenylmethyl chloroformate (FMOC-Cl). The Causality: FMOC-Cl tags the primary amine with a large, hydrophobic fluorophore. This not only provides strong retention on standard C18 columns but also enables highly sensitive fluorescence detection (FLD).

  • Direct HILIC-MS/MS: The Causality: HILIC utilizes a polar stationary phase (e.g., zwitterionic silica) and a highly organic mobile phase. Water from the mobile phase forms an immobilized, water-rich layer on the silica surface. Unmodified serinol partitions highly into this aqueous layer, providing excellent chromatographic retention without the need for time-consuming derivatization.

Performance Comparison Matrix

To objectively compare these analytical modalities, the following table summarizes their quantitative performance metrics and operational requirements.

Analytical ModalitySample Prep ComplexityDerivatization AgentTypical LODSpecificityBest Use Case
GC-MS HighTMSI in Pyridine~0.5 - 1.0 µg/mLHigh (Mass Spectral library matching)Complex fermentation broths where LC matrix effects are severe[1].
RP-HPLC-FLD HighFMOC-Cl or DNFB~0.1 - 0.5 µg/mLModerate (Dependent on chromatographic resolution)Routine QA/QC pharmaceutical labs lacking MS capabilities.
HILIC-MS/MS Low (Dilute & Shoot)None Required~1.0 - 10 ng/mLVery High (MRM transitions)High-throughput pharmacokinetics and trace impurity profiling.

Visualizing the Analytical Architecture

The decision tree and subsequent workflows for serinol quantification are mapped below.

Workflow Start Serinol Sample Matrix (Aqueous/Biological) IS Add Internal Standard (e.g., 3-Amino-1,2-propanediol) Start->IS Decision Select Analytical Modality IS->Decision GCMS GC-MS Pathway Decision->GCMS HPLC RP-HPLC Pathway Decision->HPLC HILIC HILIC-MS/MS Pathway Decision->HILIC DerivGC Silylation (TMSI) 60°C, 1h GCMS->DerivGC AnalyzeGC GC-MS Analysis (m/z monitoring) DerivGC->AnalyzeGC Validation ICH Q2(R2) Validation (Accuracy, Precision, Specificity) AnalyzeGC->Validation DerivHPLC FMOC-Cl Derivatization Alkaline pH HPLC->DerivHPLC AnalyzeHPLC HPLC-UV/FLD Analysis DerivHPLC->AnalyzeHPLC AnalyzeHPLC->Validation Dilution Solvent Dilution (>75% Acetonitrile) HILIC->Dilution AnalyzeHILIC Direct LC-MS/MS (MRM Transitions) Dilution->AnalyzeHILIC AnalyzeHILIC->Validation

Fig 1. Divergent analytical workflows for serinol quantification and validation.

Field-Proven Protocols: Building Self-Validating Systems

A robust analytical method must be a self-validating system. This means the protocol inherently corrects for human error, matrix effects, and reaction inefficiencies through strategic experimental design.

Protocol 1: GC-MS via Trimethylsilylation (TMSI)
  • Self-Validating Mechanism (Regioisomeric Internal Standardization): By adding 3-amino-1,2-propanediol (3-APD)[2] before sample preparation, we create a ratiometric tracking system. Because 3-APD and 2-APD (serinol) are regioisomers, they exhibit nearly identical derivatization thermodynamics but resolve chromatographically due to structural differences[3]. This intrinsically normalizes any incomplete silylation or injection volume variations.

Step-by-Step Methodology:

  • Standard Addition: Transfer 20 mg of the serinol-containing sample (or evaporated extract) into a dry, inert glass vial[1]. Spike with a known concentration of the 3-APD internal standard.

  • Derivatization: Add 500 µL of Trimethylsilylimidazole (TMSI) dissolved in pyridine[1].

    • Causality: Pyridine acts as both a non-nucleophilic solvent and an acid scavenger, driving the silylation equilibrium forward by neutralizing the imidazole byproduct.

  • Incubation: Seal the vial and stir at 60 °C for exactly 1 hour[1].

  • GC-MS Analysis: Inject 1 µL of the derivatized mixture into the GC-MS.

    • Oven Program: Hold at 70 °C for 2 min, ramp at 10 °C/min to 150 °C, and hold for 1 min[1]. Monitor the specific m/z fragments of the fully silylated serinol derivative.

Protocol 2: Direct HILIC-MS/MS Analysis
  • Self-Validating Mechanism (Isotopic Dilution): Adding stable-isotope-labeled Serinol-d5 prior to dilution corrects for the severe ionization suppression typical of Electrospray Ionization (ESI) sources. The mass spectrometer measures the unlabeled/labeled area ratio, rendering the quantification independent of absolute ion counts.

Step-by-Step Methodology:

  • Isotope Spiking: Aliquot 50 µL of the aqueous serinol sample. Spike with 10 µL of Serinol-d5 internal standard (10 µg/mL).

  • Organic Dilution: Add 440 µL of LC-MS grade Acetonitrile to achieve a final organic concentration of >85%.

    • Causality: HILIC injection solvents must have high organic content. If the sample is injected in a highly aqueous plug, it will disrupt the immobilized water layer on the silica phase, causing the analyte to break through the column unretained.

  • Centrifugation: Spin at 14,000 x g for 5 minutes to pellet any precipitated matrix proteins or salts.

  • LC-MS/MS Analysis: Inject 2 µL onto a ZIC-HILIC column. Elute using a gradient of Acetonitrile and 10 mM Ammonium Formate (pH 3.0). Monitor the primary MRM transition for serinol (e.g., m/z 92.1 74.1) in ESI+ mode.

Regulatory Alignment: ICH Q2(R2) Validation Framework

To ensure the chosen protocol is fit for its intended purpose in a pharmaceutical setting, it must be validated according to the newly revised ICH Q2(R2) guidelines (effective June 2024)[4]. The Q2(R2) revision emphasizes a lifecycle and risk-based approach to analytical validation.

  • Specificity/Selectivity: The method must unambiguously measure serinol in the presence of impurities. For the GC-MS method, you must prove that derivatization byproducts (such as excess TMSI or silylated glycerol[1]) do not co-elute with the target analyte.

  • Reportable Range & Linearity: The reportable range must be derived directly from the product specification[4]. It is confirmed by demonstrating that the analytical procedure provides an acceptable response (typically R2≥0.99 ), accuracy, and precision across the entire interval.

  • Accuracy (Recovery): Evaluated by spiking known amounts of serinol into a blank matrix across at least three concentration levels covering the reportable range.

  • Precision (Repeatability & Intermediate Precision): The experimental design of the validation study should reflect the number of replicates used in routine analysis to generate a reportable result[4]. The self-validating mechanisms (internal standards) described in the protocols above are critical for keeping Relative Standard Deviation (RSD) values within the strict ≤2.0% threshold required for pharmaceutical assays.

Sources

Validation

Comparison of synthetic routes for 2-[(Propan-2-yl)amino]propane-1,3-diol

The synthesis of 2-[(Propan-2-yl)amino]propane-1,3-diol (commonly known as N-isopropylserinol) presents a classic challenge in amine functionalization: achieving high regioselectivity while preventing over-alkylation. As...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of 2-[(Propan-2-yl)amino]propane-1,3-diol (commonly known as N-isopropylserinol) presents a classic challenge in amine functionalization: achieving high regioselectivity while preventing over-alkylation. As a critical structural motif and precursor in the development of sphingosine analogs and beta-blockers, securing a scalable, high-yield synthetic route is paramount for drug development professionals.

In this guide, we will critically evaluate the available synthetic pathways, dissect the chemical causality behind each protocol, and provide self-validating methodologies to ensure reproducible scale-up.

Mechanistic Pathway Analysis

The synthesis of secondary aminodiols generally falls into three strategic categories: direct alkylation, and two variations of reductive amination. Direct alkylation of serinol using isopropyl halides (e.g., 2-bromopropane) is notoriously inefficient. As observed in similar aminodiol syntheses, the newly formed secondary amine is more nucleophilic than the primary amine starting material, leading to competitive attack on the electrophile and the formation of a tertiary amine (di-addition adduct)[1].

To bypass this lack of regioselectivity, reductive amination is the industry standard. This approach restricts the reaction to mono-alkylation by forming a transient iminium intermediate that is subsequently reduced. We evaluate the two primary reductive amination routes below:

G Serinol Serinol Imine1 Iminium Intermediate Serinol->Imine1 Condensation Acetone Acetone Acetone->Imine1 Product 2-[(Propan-2-yl)amino] propane-1,3-diol Imine1->Product NaBH(OAc)3 DHA 1,3-Dihydroxyacetone Imine2 Iminium Intermediate DHA->Imine2 Condensation IsoAmine Isopropylamine IsoAmine->Imine2 Imine2->Product NaBH3CN

Reaction pathways for the synthesis of 2-[(Propan-2-yl)amino]propane-1,3-diol.

Route 1: Reductive Amination of Serinol with Acetone (The Preferred Standard)

This route utilizes commercially available serinol and acetone. The thermodynamic driving force is the formation of the Schiff base, which is then trapped by a mild hydride source. Because acetone is inexpensive, it can be used in excess (often as a co-solvent) to drive the equilibrium toward the iminium ion[2].

Route 2: Reductive Amination of 1,3-Dihydroxyacetone (DHA) with Isopropylamine

While conceptually elegant, this route is historically less economically competitive due to the instability of the starting ketone[3]. DHA predominantly exists as a cyclic dimer in its solid state and requires thermal dissociation before it can react. Furthermore, DHA is highly prone to self-condensation (aldol reactions) under basic conditions, which severely limits the overall yield.

Quantitative Performance Comparison

To guide your route selection, the following table synthesizes the empirical performance metrics of these pathways based on standard pilot-scale parameters.

ParameterRoute 1: Serinol + AcetoneRoute 2: DHA + IsopropylamineRoute 3: Direct Alkylation
Primary Mechanism Reductive AminationReductive AminationSN2 Substitution
Typical Yield 80 - 90%50 - 65%< 40%
Regioselectivity Excellent (Strictly mono)Moderate (Aldol side-reactions)Poor (Di-alkylation prevalent)
Reagent Stability High (Serinol is stable)Low (DHA dimerizes/degrades)High
Scalability Highly scalableLimited by DHA handlingNot recommended
Cost Efficiency High (Inexpensive reagents)Moderate (DHA is cost-prohibitive)Low (Extensive purification)

Self-Validating Experimental Protocols

The following protocols are engineered with built-in causality checks to ensure that the chemical environment actively prevents side-product formation.

Protocol A: Reductive Amination of Serinol with Acetone (Recommended)

This methodology leverages Sodium Triacetoxyborohydride (NaBH(OAc)₃), a mild reducing agent that selectively reduces iminium ions over unreacted ketones[2].

  • Iminium Formation: Dissolve 1.0 equivalent of Serinol in anhydrous Tetrahydrofuran (THF) (0.2 M concentration). Add 1.5 equivalents of Acetone, followed by 1.0 equivalent of Glacial Acetic Acid.

    • Causality Check: The acetic acid lowers the pH to ~5. This mildly acidic environment is critical; it protonates the carbonyl oxygen of acetone to increase electrophilicity and subsequently protonates the carbinolamine intermediate to facilitate dehydration into the reactive iminium ion.

  • Selective Reduction: Cool the reaction mixture to 0 °C. Add 1.4 equivalents of NaBH(OAc)₃ in three portions over 15 minutes.

    • Causality Check: NaBH(OAc)₃ is chosen over NaBH₄ because it is sterically hindered and electron-deficient, meaning it will not reduce the excess acetone solvent, thereby preserving the reagent pool for the iminium target.

  • Maturation: Remove the ice bath and stir at room temperature for 12 hours.

  • Quench and Extraction: Quench the reaction slowly with saturated aqueous NaHCO₃ until gas evolution ceases (neutralizing the acetic acid and breaking down boron complexes). Extract the aqueous layer with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (DCM:MeOH gradient) to yield the pure product.

Protocol B: Reductive Amination of DHA with Isopropylamine

If serinol is unavailable, this route can be utilized, provided strict temperature controls are maintained to manage DHA's instability.

  • Dimer Dissociation: Suspend 0.5 equivalents of 1,3-Dihydroxyacetone dimer (yielding 1.0 eq of monomer) in Methanol. Heat gently to 40 °C for 30 minutes until the solution becomes clear.

    • Causality Check: DHA must be fully dissociated into its monomeric form. Failing to heat the solution will result in unreacted starting material and skewed stoichiometry.

  • Imine Formation: Cool the solution strictly to room temperature. Add 1.2 equivalents of Isopropylamine. Stir for 2 hours.

  • Reduction: Add 1.2 equivalents of Sodium Cyanoborohydride (NaBH₃CN) in portions.

    • Causality Check: NaBH₃CN is utilized here because it is highly soluble in methanol and remains stable at the slightly alkaline pH induced by the isopropylamine, unlike NaBH(OAc)₃ which degrades in protic solvents.

  • Workup: Carefully acidify the mixture to pH 2 using 1M HCl to destroy excess cyanoborohydride (Caution: Perform in a well-ventilated fume hood due to potential HCN gas evolution). Basify to pH 10 with 1M NaOH, extract with DCM, and concentrate.

Future Horizons: Biocatalytic Approaches

For organizations prioritizing green metrics and strict enantiomeric/regiomeric control, oxidoreductase-catalyzed synthesis is rapidly becoming the frontier of amine production. Recent advancements in engineered Amine Dehydrogenases (AmDHs) and Imine Reductases (IREDs) allow for the direct, highly selective reductive amination of carbonyl compounds using benign amine donors in aqueous media[4]. As these biocatalysts become more commercially accessible, they will likely replace heavy-metal and borohydride-dependent processes in the synthesis of complex aminodiols.

References

  • Source: Google Patents (EP0348223B1)
  • Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols Source: JACS Au - ACS Publications URL
  • Oxidoreductase-Catalyzed Synthesis of Chiral Amines Source: ACS Catalysis - ACS Publications URL
  • 3-Isopropylamino-1,2-propanediol | 6452-57-9 Source: Benchchem URL

Sources

Comparative

Structure-Activity Relationship (SAR) of 2-Substituted 2-Aminopropane-1,3-diols: Optimizing S1P Receptor Modulators

Executive Summary The discovery of 2-substituted 2-aminopropane-1,3-diols represents a watershed moment in the development of immunomodulatory therapies[1]. Derived through the structural simplification of the fungal met...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The discovery of 2-substituted 2-aminopropane-1,3-diols represents a watershed moment in the development of immunomodulatory therapies[1]. Derived through the structural simplification of the fungal metabolite myriocin (ISP-I), this chemical class—most notably fingolimod (FTY720)—acts via the sphingosine-1-phosphate (S1P) receptor pathway[2]. This guide provides a comprehensive structural activity relationship (SAR) analysis of the 2-aminopropane-1,3-diol scaffold, objectively comparing the performance of key analogs, and detailing the self-validating experimental protocols required to evaluate their efficacy and safety profiles.

Mechanism of Action: The Prodrug Paradigm

Unlike direct-acting receptor agonists, 2-substituted 2-aminopropane-1,3-diols are prodrugs[3]. They possess no inherent affinity for S1P receptors in their native state. Instead, they must undergo in vivo phosphorylation by sphingosine kinase 2 (SphK2)[1].

Once phosphorylated, the active metabolite acts as a high-affinity agonist for S1P receptor subtypes 1, 3, 4, and 5[4]. Agonism at the S1P1 receptor induces β-arrestin recruitment, leading to rapid receptor internalization and degradation[3]. This functional antagonism prevents lymphocytes from responding to the S1P gradient, effectively sequestering them within secondary lymphoid organs and preventing autoimmune neuroinflammation[4].

Pathway A 2-Aminopropane-1,3-diol (Prodrug) B Sphingosine Kinase 2 (SphK2) A->B Phosphorylation C Active Phosphate Metabolite B->C D S1P1 Receptor Activation C->D Agonism E β-Arrestin Recruitment D->E F Receptor Internalization E->F G Lymphocyte Sequestration F->G Immunosuppression

Fig 1. Prodrug activation and signaling pathway of 2-aminopropane-1,3-diols.

Core SAR Principles of the Scaffold

The primary challenge in optimizing this scaffold is achieving a delicate balance: the molecule must remain a viable substrate for SphK2 while its phosphorylated form must exhibit high selectivity for S1P1 over S1P3. Off-target S1P3 activation is clinically associated with dose-limiting bradycardia[5].

The Polar Head Group (Phosphorylation Site)

The 2-aminopropane-1,3-diol moiety is the defining feature of this class and serves as the hydrophilic head[2].

  • The (pro-S)-Hydroxymethyl Group: This is the obligate site of phosphorylation by SphK2[2]. Removal or stereochemical inversion of this group completely abolishes in vivo immunosuppressive activity, as the prodrug cannot be activated.

  • The (pro-R)-Hydroxymethyl Group: While not directly phosphorylated, this group stabilizes the enzyme-substrate complex. SAR studies indicate it tolerates minor substitutions (e.g., methyl or ethyl groups), but replacing it with bulky moieties reduces SphK2 affinity[2].

The Lipophilic Tail (2-Substituent)

Modifications to the lipophilic tail dictate the S1PR subtype selectivity of the resulting phosphate metabolite.

  • Simple Alkyl Chains (e.g., ISP-I-55): Early derivatives utilized straight tetradecyl or hexadecyl chains[2]. While these provided potent immunosuppression, they lacked receptor subtype selectivity.

  • Phenyl-Alkyl Chains (e.g., FTY720): Introducing a phenyl ring into the alkyl chain (e.g., the 4-octylphenyl group of fingolimod) restricted the conformation, improving overall potency and pharmacokinetic stability[2]. However, FTY720-P retains significant S1P3 agonism.

  • Biphenyl Ethers and Halogenation: To eliminate S1P3-mediated bradycardia, rigidifying the tail via biphenyl ether scaffolds has proven highly effective[5]. Furthermore, introducing electron-withdrawing halogens (chlorine or fluorine) on the phenyl rings drastically shifts the binding affinity, yielding >350-fold selectivity for S1P1 over S1P3[5].

SAR Root 2-Aminopropane-1,3-diol Scaffold Head Polar Head Group Root->Head Tail 2-Substituent (Lipophilic Tail) Root->Tail H1 (pro-S)-OH: Essential for SphK2 Phosphorylation Head->H1 H2 (pro-R)-OH: Tolerates minor alkyl substitutions Head->H2 T1 Alkyl Chain (e.g., ISP-I-55) Potent but Non-selective Tail->T1 T2 Phenyl-Alkyl (e.g., FTY720) Improved Potency & PK Tail->T2 T3 Biphenyl Ether / Halogens High S1P1/S1P3 Selectivity Tail->T3

Fig 2. SAR logic tree for optimizing the 2-aminopropane-1,3-diol scaffold.

Comparative Analysis of Key Analogs

The following table summarizes the quantitative performance of key 2-substituted 2-aminopropane-1,3-diols. Note: Receptor EC50 values reflect the activity of their respective phosphorylated metabolites.

Compound2-Substituent StructureS1P1 EC50 (nM)S1P3 EC50 (nM)S1P1/S1P3 SelectivityIn Vivo Cardiac Profile
FTY720 (Fingolimod) [1]4-octylphenyl~0.3~1.2~4-foldTransient Bradycardia
KRP-203 [5]2-chloro-4-(4-heptylphenyl)ethyl~0.1~10.0~100-foldReduced Bradycardia
Compound 40c [5]Biphenyl ether with Cl/F~0.5>175.0>350-foldWeak HR Influence

Data synthesized from Tian et al. (2013) and Adachi & Chiba (2007).[1][5]

Experimental Workflows & Protocols

To objectively evaluate novel 2-aminopropane-1,3-diols, researchers must employ self-validating assay systems that uncouple the prodrug phosphorylation step from the receptor activation step.

Protocol 1: In Vitro Sphingosine Kinase 2 (SphK2) Phosphorylation Assay

Purpose: To verify that structural modifications to the lipophilic tail do not sterically hinder the polar head group's ability to be phosphorylated by SphK2. Causality & Design: Because these compounds are prodrugs, cellular assays lacking sufficient endogenous SphK2 will yield false negatives. This cell-free assay isolates the enzymatic conversion step.

  • Enzyme Preparation: Dilute recombinant human SphK2 in a reaction buffer containing 50 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM MgCl2, and 1 mM DTT. Why MgCl2? Magnesium is a required cofactor for ATP binding in the kinase active site.

  • Substrate Incubation: Add the test compound (prodrug form, 10 μM) and 1 mM ATP to the enzyme mixture. Incubate at 37°C for 30 minutes.

  • Reaction Termination & Extraction: Terminate the reaction by adding an equal volume of ice-cold methanol/chloroform (1:1 v/v). Why? This simultaneously denatures the SphK2 enzyme (stopping the reaction) and extracts the highly lipophilic phosphorylated metabolite into the organic phase.

  • Quantification: Analyze the organic phase via LC-MS/MS using multiple reaction monitoring (MRM) tailored to the specific mass transition of the phosphorylated product.

  • Validation: Run native sphingosine as a positive control. The assay is validated if the Km and Vmax for sphingosine align with established literature (~5 μM and ~150 pmol/min/mg, respectively).

Protocol 2: S1PR β-Arrestin Recruitment Assay (Selectivity Profiling)

Purpose: To quantify the S1P1 vs. S1P3 selectivity of the active metabolites. Causality & Design: This assay must be performed using the chemically synthesized phosphate form of the test compound. Relying on endogenous cell phosphorylation introduces variable conversion rates that confound the true receptor EC50.

  • Cell Line Preparation: Plate CHO-K1 cells stably expressing either human S1P1 or S1P3, co-transfected with a β-arrestin-enzyme complementation system (e.g., PathHunter).

  • Compound Addition: Prepare serial dilutions (10 pM to 10 μM) of the phosphorylated test compound in an assay buffer containing 0.1% fatty-acid-free BSA. Why BSA? These lipid-like molecules will non-specifically bind to plastic labware; BSA acts as a carrier protein to ensure accurate free-drug concentrations.

  • Incubation: Incubate cells with the compound for 90 minutes at 37°C to allow for GPCR activation and maximal β-arrestin recruitment.

  • Detection: Add the chemiluminescent detection reagent, incubate for 1 hour at room temperature, and read luminescence.

  • Validation: FTY720-P must be included as an internal standard. The assay is valid if FTY720-P yields an S1P1 EC50 of ~0.3 nM and an S1P3 EC50 of ~1.2 nM. The selectivity ratio (S1P3 EC50 / S1P1 EC50) is then calculated for the novel compound to determine its safety margin.

Conclusion

The 2-substituted 2-aminopropane-1,3-diol scaffold is a masterclass in prodrug design. While the polar head group must remain strictly conserved to ensure SphK2-mediated activation, the lipophilic tail offers a rich landscape for SAR optimization. By transitioning from simple alkyl chains to rigid, halogenated biphenyl ethers, drug developers can successfully divorce the potent S1P1-driven immunosuppressive efficacy from S1P3-driven cardiac liabilities.

References

  • Kiuchi, M., Adachi, K., Kohara, T., Minoguchi, M., Hanano, T., Aoki, Y., ... & Fujita, T. (2000). Synthesis and Immunosuppressive Activity of 2-Substituted 2-Aminopropane-1,3-diols and 2-Aminoethanols. Journal of Medicinal Chemistry, 43(15), 2946-2961. URL: [Link]

  • Tian, Y., Jin, J., Wang, X., Han, W., Li, G., Zhou, W., ... & Yin, D. (2013). Design, synthesis and docking-based 3D-QSAR study of novel 2-substituted 2-aminopropane-1,3-diols as potent and selective agonists of sphingosine-1-phosphate 1 (S1P1) receptor. MedChemComm, 4(9), 1267-1274. URL: [Link]

  • Adachi, K., & Chiba, K. (2007). FTY720 Story. Its Discovery and the Following Accelerated Development of Sphingosine 1-Phosphate Receptor Agonists as Immunomodulators Based on Reverse Pharmacology. Perspectives in Medicinal Chemistry, 1, 11-23. URL: [Link]

  • Brinkmann, V., et al. (2011). Clinical immunology of the sphingosine 1-phosphate receptor modulator fingolimod (FTY720) in multiple sclerosis. Neurology, 76(8 Supplement 3), S15. URL: [Link]

  • Chiba, K., & Adachi, K. (2014). Role of sphingosine 1-phosphate (S1P) and effects of fingolimod, an S1P receptor 1 functional antagonist in lymphocyte circulation and autoimmune diseases. AIMS Allergy and Immunology, 2(1), 17-35. URL: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking 2-[(Propan-2-yl)amino]propane-1,3-diol Against Other Amino Alcohols

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical synthesis, the selection of appropriate building blocks and reagents is paramount to achieving d...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the selection of appropriate building blocks and reagents is paramount to achieving desired molecular architectures and functionalities. Amino alcohols, a versatile class of organic compounds possessing both an amine and a hydroxyl group, are fundamental in a myriad of applications, from their role as buffering agents in drug formulations to their use as key synthetic intermediates.[1] This guide provides an in-depth comparative analysis of 2-[(Propan-2-yl)amino]propane-1,3-diol against other commonly utilized amino alcohols, namely Ethanolamine, Diethanolamine, N-Methylethanolamine, and Aminomethyl propanol.

This document moves beyond a simple cataloging of properties, offering a technical narrative grounded in experimental data and established scientific principles. As senior application scientists, our goal is to equip you with the foundational knowledge and practical methodologies to objectively evaluate and select the optimal amino alcohol for your specific research and development needs.

Physicochemical Properties: A Comparative Overview

The utility of an amino alcohol is intrinsically linked to its physicochemical properties. The pKa, a measure of the acidity of the conjugate acid of the amine, is particularly crucial as it dictates the buffering range and the nucleophilicity of the nitrogen atom.

Amino AlcoholStructureMolar Mass ( g/mol )pKa (at 25 °C)
2-[(Propan-2-yl)amino]propane-1,3-diol CC(C)NCC(O)CO133.19~9.5 (Predicted)
EthanolamineC2H7NO61.089.4 - 9.5[2][3]
DiethanolamineC4H11NO2105.148.88 - 8.96[4][5][6]
N-MethylethanolamineC3H9NO75.11Not explicitly found
Aminomethyl propanolC4H11NO89.149.7[7][8]

Note: The pKa for 2-[(Propan-2-yl)amino]propane-1,3-diol is a predicted value based on its structural similarity to other N-alkylated amino alcohols. An experimental determination is recommended for critical applications.

The isopropyl group in 2-[(Propan-2-yl)amino]propane-1,3-diol is expected to slightly increase the basicity of the secondary amine compared to a primary amine due to the electron-donating inductive effect of the alkyl group. The two hydroxyl groups can also influence the pKa through intramolecular hydrogen bonding.

Application Focus: Buffering Capacity

In pharmaceutical formulations, maintaining a stable pH is critical for drug solubility, stability, and patient comfort.[9] The effectiveness of a buffer is determined by its pKa and its concentration. An ideal buffer has a pKa close to the desired pH of the formulation.

Based on the pKa values, 2-[(Propan-2-yl)amino]propane-1,3-diol, with a predicted pKa around 9.5, would be an effective buffer in the slightly alkaline pH range, comparable to ethanolamine and aminomethyl propanol. Diethanolamine, with a lower pKa, would be more suitable for buffering in a slightly less alkaline environment.

To empirically compare the buffering capacities, a standardized titration protocol should be employed.

Experimental Protocol: Comparative Buffering Capacity Analysis

Objective: To determine and compare the buffering capacity of 2-[(Propan-2-yl)amino]propane-1,3-diol, ethanolamine, diethanolamine, N-methylethanolamine, and aminomethyl propanol.

Materials:

  • 2-[(Propan-2-yl)amino]propane-1,3-diol

  • Ethanolamine

  • Diethanolamine

  • N-Methylethanolamine

  • Aminomethyl propanol

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • pH meter with a calibrated electrode

  • Magnetic stirrer and stir bars

  • Burettes (50 mL)

  • Beakers (100 mL)

  • Volumetric flasks (100 mL)

Procedure:

  • Buffer Solution Preparation:

    • For each amino alcohol, prepare a 0.1 M solution in deionized water. For example, to prepare 100 mL of a 0.1 M solution of 2-[(Propan-2-yl)amino]propane-1,3-diol (Molar Mass = 133.19 g/mol ), dissolve 1.3319 g of the compound in deionized water in a 100 mL volumetric flask and make up to the mark.

    • Adjust the initial pH of each solution to its pKa value using 0.1 M HCl or 0.1 M NaOH. This will create a buffer solution with equal concentrations of the amino alcohol and its conjugate acid.

  • Titration with Acid:

    • Pipette 50 mL of one of the prepared buffer solutions into a 100 mL beaker containing a magnetic stir bar.

    • Record the initial pH.

    • Titrate the solution with standardized 0.1 M HCl, adding the titrant in 0.5 mL increments.

    • Record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH has dropped by at least 2 pH units.

  • Titration with Base:

    • Pipette a fresh 50 mL of the same buffer solution into a 100 mL beaker.

    • Record the initial pH.

    • Titrate the solution with standardized 0.1 M NaOH in 0.5 mL increments.

    • Record the pH after each addition.

    • Continue the titration until the pH has increased by at least 2 pH units.

  • Repeat for all Amino Alcohols:

    • Repeat steps 2 and 3 for each of the other amino alcohol buffer solutions.

Data Analysis:

  • Plot the pH of the solution versus the volume of HCl and NaOH added for each amino alcohol.

  • The buffering capacity (β) can be calculated for each addition using the formula: β = (moles of acid/base added) / (change in pH * volume of buffer in L)

  • The region of the titration curve with the shallowest slope indicates the most effective buffering range.

  • Compare the buffering capacities of the different amino alcohols at various pH points around their respective pKa values.

Buffering_Capacity_Workflow cluster_prep Solution Preparation cluster_titration Titration cluster_analysis Data Analysis prep_aa Prepare 0.1 M solutions of each amino alcohol adjust_ph Adjust pH to pKa prep_aa->adjust_ph Creates buffer titrate_acid Titrate with 0.1 M HCl adjust_ph->titrate_acid titrate_base Titrate with 0.1 M NaOH adjust_ph->titrate_base plot_curves Plot pH vs. Volume titrate_acid->plot_curves titrate_base->plot_curves calc_beta Calculate Buffering Capacity (β) plot_curves->calc_beta compare Compare Buffering Ranges calc_beta->compare

Caption: Workflow for Comparative Buffering Capacity Analysis.

Application Focus: Intermediate in Beta-Blocker Synthesis

A significant application of amino alcohols is in the synthesis of β-adrenergic blocking agents, commonly known as beta-blockers. These drugs are widely used to manage cardiovascular conditions. A common synthetic route involves the ring-opening of an epoxide with an appropriate amine.

The structure of 2-[(Propan-2-yl)amino]propane-1,3-diol makes it a suitable precursor for the synthesis of certain beta-blockers. The isopropylamino group is a common feature in many beta-blockers, such as propranolol.

Experimental Protocol: Comparative Synthesis of Propranolol

Objective: To compare the reaction yield and purity of propranolol synthesized using 2-[(Propan-2-yl)amino]propane-1,3-diol and isopropylamine (as a reference).

Materials:

  • 1-Naphthol

  • Epichlorohydrin

  • 2-[(Propan-2-yl)amino]propane-1,3-diol

  • Isopropylamine

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na2SO4)

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware for organic synthesis (round-bottom flasks, condensers, separatory funnels, etc.)

  • Heating mantle

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system for purity analysis

Procedure:

  • Synthesis of 1-(1-Naphthoxy)-2,3-epoxypropane (Intermediate):

    • In a round-bottom flask, dissolve 1-naphthol in a mixture of ethanol and water.

    • Add potassium hydroxide and stir the mixture.

    • Add epichlorohydrin dropwise and reflux the mixture for several hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and perform a work-up involving extraction with an organic solvent.

    • Purify the crude product to obtain the epoxide intermediate.

  • Synthesis of Propranolol (Comparative Reactions):

    • Reaction A (with 2-[(Propan-2-yl)amino]propane-1,3-diol): In a round-bottom flask, dissolve the epoxide intermediate in a suitable solvent. Add 2-[(Propan-2-yl)amino]propane-1,3-diol and reflux the mixture.

    • Reaction B (with Isopropylamine): In a separate, identical setup, dissolve the epoxide intermediate in a suitable solvent. Add isopropylamine and reflux the mixture under the same conditions as Reaction A.

    • Monitor both reactions by TLC.

  • Work-up and Purification:

    • After completion, cool both reaction mixtures.

    • Perform an extractive work-up to isolate the crude propranolol.

    • Purify the crude product from both reactions using column chromatography or recrystallization.

  • Analysis:

    • Determine the yield of purified propranolol from both Reaction A and Reaction B.

    • Analyze the purity of the products using HPLC.

Data Analysis:

  • Compare the isolated yields of propranolol from the two different amino alcohol precursors.

  • Compare the purity of the synthesized propranolol from both reactions as determined by HPLC.

Beta_Blocker_Synthesis cluster_intermediate Intermediate Synthesis cluster_comparison Comparative Synthesis of Propranolol cluster_analysis Analysis naphthol 1-Naphthol epoxide 1-(1-Naphthoxy)-2,3-epoxypropane naphthol->epoxide KOH, Ethanol/Water, Reflux epichlorohydrin Epichlorohydrin epichlorohydrin->epoxide propranolol_A Propranolol (from A) epoxide->propranolol_A Reflux propranolol_B Propranolol (from B) epoxide->propranolol_B Reflux amino_alcohol_A 2-[(Propan-2-yl)amino]propane-1,3-diol amino_alcohol_A->propranolol_A amino_alcohol_B Isopropylamine amino_alcohol_B->propranolol_B yield_A Yield A propranolol_A->yield_A purity_A Purity A (HPLC) propranolol_A->purity_A yield_B Yield B propranolol_B->yield_B purity_B Purity B (HPLC) propranolol_B->purity_B comparison Compare Yields & Purities yield_A->comparison purity_A->comparison yield_B->comparison purity_B->comparison

Caption: General Synthetic Pathway for Propranolol and Comparative Analysis Workflow.

Conclusion and Outlook

This guide has provided a framework for the comparative evaluation of 2-[(Propan-2-yl)amino]propane-1,3-diol against other common amino alcohols. Based on its predicted pKa, it is expected to be a competent buffering agent in the slightly alkaline range, similar in performance to ethanolamine and aminomethyl propanol. Its structural features also make it a viable candidate for the synthesis of beta-blockers.

The provided experimental protocols offer a standardized approach to empirically validate these theoretical considerations. The buffering capacity experiment will provide quantitative data on its effectiveness as a pH stabilizer, while the comparative synthesis of propranolol will shed light on its reactivity and efficiency as a synthetic precursor.

For researchers and drug development professionals, the choice of an amino alcohol will ultimately depend on the specific requirements of the application, including the desired pH range for buffering, the target molecular structure in synthesis, and considerations of cost and availability. The methodologies outlined in this guide provide a robust starting point for making an informed and data-driven decision.

References

  • Diethanolamine | C4H11NO2 | CID 8113 - PubChem. National Center for Biotechnology Information. [Link]

  • Ethanolamine. Merck Index. [No valid URL found]
  • Amino Alcohols: Synthesis Approaches, Chemical Reactivity, And Contemporary Applic
  • Experimental determination of monoethanolamine protonation constant and its temperature dependency. MATEC Web of Conferences. [Link]

  • AMINOMETHYL PROPANOL - Ataman Kimya. [Link]

  • 2-AMINO-2-METHYL-1-PROPANOL - Ataman Kimya. [Link]

  • Computational Analysis of pKa Values of Alkanolamines - Devagiri Journal of Science. [Link]

  • Cas 141-43-5,Ethanolamine | lookchem. [Link]

  • Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models - MDPI. [Link]

  • N-Methyldiethanolamine | C5H13O2N | CID 7767 - PubChem. National Center for Biotechnology Information. [Link]

  • Robust Summaries & Test Plan: 2-amino-2-methylpropanol - US EPA. [Link]

  • Decades of Reliable pKa Predictions - ACD/Labs. [Link]

  • Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C - PMC. National Center for Biotechnology Information. [Link]

  • Acid Dissociation Constant Calculator | pKa Prediction Software - ACD/Labs. [Link]

  • N-Methylethanolamine - Wikipedia. [Link]

  • pKa values bases - Chair of Analytical Chemistry. University of Tartu. [Link]

  • Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Journal of Chemical Information and Modeling. [Link]

  • Benchmarking and validating algorithms that estimate pKa values of drugs based on their molecular structures - SciSpace. [Link]

  • 2-(Methylamino)ethanol | C3H9NO | CID 8016 - PubChem. National Center for Biotechnology Information. [Link]

  • 2-(Propan-2-yl)propane-1,3-diol - PubChem. National Center for Biotechnology Information. [Link]

  • Supporting Information 2-Amino-1,3-propane diols: A versatile platform for the syntheses of aliphatic cyclic carbonate monomers. Royal Society of Chemistry. [Link]

  • 2-[(Pentan-2-yl)amino]propane-1,3-diol | CAS#:1479946-16-1 | Chemsrc. [Link]

  • Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers - Pharmaguideline. [Link]

Sources

Comparative

A Comparative Guide to the Biological Activity of 1,3-Propanediol Derivatives in Drug Development

As a Senior Application Scientist, I frequently encounter drug candidates that fail not due to a lack of target affinity, but because of poor pharmacokinetic properties or rapid metabolic degradation. In the search for o...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter drug candidates that fail not due to a lack of target affinity, but because of poor pharmacokinetic properties or rapid metabolic degradation. In the search for optimal structural scaffolds, the 1,3-propanediol motif has emerged as a highly versatile pharmacophore. Because it structurally mimics the glycerol backbone of lipids and the sphingoid base of ceramides, 1,3-propanediol can be synthetically manipulated to hijack endogenous lipid signaling pathways, enhance membrane permeability, or deliver targeted cytotoxicity.

This guide provides an objective, data-driven comparison of the biological activities of leading 1,3-propanediol derivatives, focusing on their roles as anticancer/immunosuppressive agents, antimicrobial conjugates, and lipophilic prodrug carriers.

Anticancer and Immunosuppressive Activity: The Ceramide Analogs

Sphingolipids are master regulators of cell fate. Natural sphingosine, characterized by a 4,5-trans-double bond, is phosphorylated by Sphingosine Kinase (SphK) to form Sphingosine-1-Phosphate (S1P), a lipid mediator that promotes cell survival and proliferation.

To therapeutically modulate this pathway, medicinal chemists developed 2-substituted 2-amino-1,3-propanediols . By shifting the long-chain hydrophobic group from the 3-position to the 2-position, these derivatives evade rapid degradation by ceramide-metabolizing enzymes while retaining the ability to interact with target kinases[1].

The most prominent derivative in this class is FTY720 (Fingolimod) .

Mechanistic Causality

Why does this structural shift matter? FTY720 acts as a prodrug. It is phosphorylated in vivo by SphK2 to form FTY720-phosphate. Because its 1,3-propanediol core mimics S1P, FTY720-phosphate binds to S1P receptors (S1PR). However, unlike the endogenous ligand which triggers transient signaling, FTY720-phosphate induces irreversible internalization and degradation of the receptor. This functional antagonism sequesters lymphocytes in lymph nodes (immunosuppression) and induces apoptosis in various cancer cell lines (e.g., breast, prostate, and neuroblastoma)[1].

Mechanism Sphingosine Natural Sphingosine SphK Sphingosine Kinase (SphK) Sphingosine->SphK FTY720 FTY720 (2-amino-1,3-propanediol) FTY720->SphK S1P Sphingosine-1-Phosphate (S1P) SphK->S1P FTY720P FTY720-Phosphate SphK->FTY720P S1PR S1P Receptors (S1PR) S1P->S1PR FTY720P->S1PR Survival Cell Survival & Proliferation S1PR->Survival Agonism Apoptosis Receptor Internalization & Apoptosis S1PR->Apoptosis Functional Antagonism

Figure 1: Mechanistic divergence of Sphingosine vs. FTY720 (2-amino-1,3-propanediol) signaling.

Quantitative Performance: Ceramide Analogs
CompoundStructural ModificationTargetIC50 / Effective DosePrimary Biological Outcome
Natural Ceramide Sphingoid base (4,5-trans double bond)MultipleN/A (Endogenous)Apoptosis / Senescence
FTY720 2-amino-1,3-propanediol coreSphK2 / S1PR~1-2 μM (in vitro)Immunosuppression / Apoptosis
C16-Serinol (S16) Amidated 2-amino-1,3-propanediolEndogenous Ceramide~5-10 μMApoptosis in rapidly dividing cells
Experimental Protocol: Self-Validating In Vitro Apoptosis Assay

To validate the apoptotic efficacy of these 1,3-propanediol derivatives, we utilize a Flow Cytometry Annexin V/PI dual-staining workflow.

Causality of Reagents: Annexin V binds to phosphatidylserine (PS) with high affinity. In viable cells, PS is restricted to the inner membrane leaflet. During early apoptosis, flippase enzymes are cleaved, causing PS to translocate to the outer leaflet where Annexin V-FITC can bind. Propidium Iodide (PI) is a membrane-impermeable DNA intercalator; it only stains cells with compromised membranes (late apoptosis/necrosis). Using both allows precise temporal resolution of the apoptotic cascade.

Step-by-Step Methodology:

  • Cell Seeding: Seed neuroblastoma cells at 1×105 cells/well in a 6-well plate. Incubate for 24h at 37°C to allow adherence.

  • Treatment: Treat cells with 5 μM of the 1,3-propanediol derivative (e.g., S16 or FTY720).

  • Internal Validation Controls:

    • Negative Control: Vehicle only (0.1% DMSO) to establish baseline viability and rule out solvent toxicity.

    • Positive Control: 1 μM Staurosporine to validate the efficacy of the Annexin V/PI staining reagents.

  • Harvesting: After 24h, harvest cells using enzyme-free cell dissociation buffer (Trypsin can cleave membrane proteins and artificially expose PS, leading to false positives).

  • Staining: Resuspend the pellet in 100 μL of 1X Annexin V Binding Buffer. Add 5 μL Annexin V-FITC and 5 μL PI. Incubate in the dark for 15 minutes at room temperature.

  • Acquisition: Add 400 μL of Binding Buffer and analyze immediately via flow cytometry, gating for FITC+/PI- (early apoptosis) and FITC+/PI+ (late apoptosis).

Antimicrobial Activity: Naphthylimide-1,3-Propanediol Conjugates

Antibiotic resistance necessitates the development of novel scaffolds. Naphthylimides are known DNA intercalators, but their clinical utility is often limited by poor aqueous solubility and an inability to penetrate thick bacterial cell walls.

Recent structural optimizations have solved this by conjugating a 1,3-propanediol fragment to the N-position of the naphthylimide core[2].

Mechanistic Causality

The addition of the 1,3-propanediol moiety fundamentally alters the Hydrophilic-Lipophilic Balance (HLB) of the molecule. The two terminal hydroxyl groups act as hydrogen-bond donors/acceptors, allowing the molecule to interact favorably with the peptidoglycan layer of Gram-positive bacteria and the porins of Gram-negative bacteria. Once inside, the planar naphthylimide core intercalates with bacterial DNA and induces the accumulation of Reactive Oxygen Species (ROS), leading to oxidative damage and cell death[2].

Quantitative Performance: Antimicrobial Conjugates
Compound / ScaffoldModificationMIC vs MRSA (μg/mL)MIC vs P. aeruginosa (μg/mL)Mechanism of Action
Ciprofloxacin (Control)Fluoroquinolone0.5 - 1.00.25 - 1.0DNA Gyrase Inhibition
Compound 18b Naphthylimide + 1,3-propanediol + Phenol0.252.0DNA Intercalation / ROS
Compound 18c Naphthylimide + 1,3-propanediol + 4-Cl-Phenol1.0 - 2.01.0 - 2.0Membrane Disruption / ROS

Data indicates that specific 1,3-propanediol-naphthylimide derivatives (like 18b) can outperform standard-of-care antibiotics against resistant strains like MRSA.

Workflow Prep 1. Compound Prep (1,3-Propanediol Derivatives) Dilution 2. Serial Microdilution (96-well plates) Prep->Dilution Inoculation 3. Bacterial Inoculation (5 x 10^5 CFU/mL) Dilution->Inoculation Incubation 4. Incubation (37°C, 18-24 hrs) Inoculation->Incubation Readout 5. OD & Resazurin Readout (Self-Validating) Incubation->Readout

Figure 2: Self-validating high-throughput workflow for determining antimicrobial MIC.

Experimental Protocol: Broth Microdilution Assay (MIC Determination)

To objectively compare the antimicrobial potency of these derivatives, we utilize a Resazurin-assisted broth microdilution assay.

Causality of Reagents: Relying solely on optical density (OD600) to determine Minimum Inhibitory Concentration (MIC) is prone to error if the drug precipitates or is inherently colored (naphthylimides are often yellow/orange). Resazurin is a blue, non-fluorescent dye. Metabolically active bacteria reduce it to resorufin (pink, highly fluorescent) via NADH dehydrogenases. This provides an objective, metabolic endpoint for viability.

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of the 1,3-propanediol derivative in DMSO.

  • Dilution: In a 96-well plate, perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB) to achieve a final concentration range of 64 μg/mL to 0.125 μg/mL.

  • Inoculation: Adjust the bacterial suspension (e.g., MRSA) to a 0.5 McFarland standard, then dilute 1:100. Add 50 μL to each well to achieve a final inoculum of 5×105 CFU/mL.

  • Internal Validation Controls:

    • Sterility Control: MHB only (Validates aseptic technique; must remain blue/clear).

    • Growth Control: MHB + Bacteria + 1% DMSO (Validates bacterial viability and ensures the vehicle does not inhibit growth; must turn pink).

  • Incubation: Incubate plates at 37°C for 18 hours.

  • Readout: Add 10 μL of 0.015% Resazurin solution to all wells. Incubate for an additional 2 hours. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Membrane Permeability: 1,3-Propanediol as a Drug Delivery Vehicle

Beyond direct pharmacological action, the 1,3-propanediol scaffold is heavily utilized in formulation chemistry to solve pharmacokinetic bottlenecks.

Many active pharmaceutical ingredients (APIs) are highly water-soluble but fail to cross lipophilic biological barriers, such as the Blood-Brain Barrier (BBB) or the stratum corneum of the skin. By covalently linking an API to a 1,3-propanediol backbone alongside a fatty acid (creating a 1,3-diglyceride mimic), chemists create highly effective lipophilic prodrugs [3].

Mechanistic Causality

Biological membranes are composed of phospholipid bilayers. Masking the polar functional groups of a drug via esterification with 1,3-propanediol significantly increases the molecule's partition coefficient (LogP). This facilitates rapid, passive transcellular diffusion. Once the prodrug crosses the BBB or cellular membrane, ubiquitous intracellular esterases hydrolyze the ester bonds, releasing the active drug and harmless 1,3-propanediol/fatty acid byproducts directly into the target tissue[3].

Conclusion

The 1,3-propanediol moiety is far more than a simple chemical linker. Whether it is mimicking the sphingoid base to trigger apoptosis in oncology targets, tuning the hydrophilic-lipophilic balance to drive naphthylimides through bacterial cell walls, or acting as a stealth lipid carrier for neuro-therapeutics, its biological activity is profound. For drug development professionals, integrating 1,3-propanediol derivatives into screening libraries offers a scientifically validated route to overcome both target-level and systemic pharmacokinetic challenges.

References
  • A review of ceramide analogs as potential anticancer agents Source: PMC - NIH URL
  • An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery Source: PMC - NIH URL
  • 1,3-propane diol derivatives as bioactive compounds (EP0823889B1)

Sources

Validation

A Comparative Guide to Cross-Reactivity of 2-[(Propan-2-yl)amino]propane-1,3-diol Derivatives

This guide provides a comprehensive analysis of the cross-reactivity profiles of select 2-[(propan-2-yl)amino]propane-1,3-diol derivatives. As this class of compounds sees increasing use as intermediates and active pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the cross-reactivity profiles of select 2-[(propan-2-yl)amino]propane-1,3-diol derivatives. As this class of compounds sees increasing use as intermediates and active pharmaceutical ingredients (APIs), understanding their potential for cross-reactivity in various analytical and biological systems is paramount for researchers, scientists, and drug development professionals.[1][2][3] This document outlines the rationale for experimental design, presents detailed methodologies for assessing cross-reactivity, and provides comparative data to guide compound selection and assay development.

Introduction: The Significance of the 2-Aminopropane-1,3-diol Scaffold

The 2-amino-1,3-propanediol chemical backbone is a versatile and valuable structure in medicinal chemistry.[4][5][6] Its derivatives are key components in a range of pharmaceuticals, from the immunosuppressant Fingolimod (FTY720) to intermediates for non-ionic X-ray contrast agents.[1][3][7] The core structure, often referred to as serinol, provides a prochiral platform for synthesizing complex molecules with specific biological activities.[3][4]

The addition of a (propan-2-yl)amino group, commonly known as an isopropylamino group, further modifies the compound's physicochemical properties, influencing its lipophilicity, basicity, and potential for hydrogen bonding. These characteristics are critical determinants of a molecule's interaction with biological targets and analytical reagents. Consequently, even minor structural modifications to this scaffold can lead to significant differences in specificity and cross-reactivity.

This guide will focus on a comparative analysis of three hypothetical but representative derivatives, which we will designate as PD-01 (Parent Compound) , PD-02 (Hydroxylated Derivative) , and PD-03 (Alkylated Derivative) , against a panel of structurally related compounds.

The Imperative of Cross-Reactivity Assessment

Cross-reactivity is a measure of the extent to which a non-target analyte can elicit a response in an analytical system designed for a specific target analyte. In drug development, this extends to off-target binding in biological systems.[8] Understanding and quantifying cross-reactivity is crucial for several reasons:

  • Assay Specificity: In immunoassays, cross-reactivity from structurally similar compounds can lead to false positives or inaccurate quantification of the target analyte.[8][9]

  • Drug Safety and Efficacy: Off-target binding of a drug candidate to unintended receptors or enzymes can cause adverse effects and reduce the therapeutic efficacy by diverting the drug from its intended target.[10][11][12]

  • Impurity Profiling: During pharmaceutical manufacturing, it is essential to identify and quantify all components that coexist with the active ingredient, including process-related impurities and degradation products.[13][14][15] Chromatographic methods must be able to resolve the API from these structurally similar impurities.

This guide will explore three orthogonal analytical techniques to build a comprehensive cross-reactivity profile for our compounds of interest: High-Performance Liquid Chromatography (HPLC), Competitive Enzyme-Linked Immunosorbent Assay (ELISA), and Receptor Binding Assays.

Comparative Analysis Methodologies & Experimental Data

High-Performance Liquid Chromatography (HPLC) for Specificity and Impurity Profiling

HPLC is a cornerstone technique for separating and quantifying impurities in pharmaceutical substances.[13][14][15][16] Its high resolving power makes it ideal for distinguishing between structurally similar molecules. A well-developed HPLC method should be able to separate the main compound from its potential cross-reactants (impurities or derivatives).

  • Instrumentation: An ultra-high-performance liquid chromatography (UHPLC) system equipped with a UV detector is used.

  • Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is selected for its ability to separate compounds based on hydrophobicity.

  • Mobile Phase: A gradient elution is employed to ensure optimal separation of compounds with varying polarities.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-10 min: Gradient from 5% to 95% B

    • 10-12 min: Hold at 95% B

    • 12-12.1 min: Gradient from 95% to 5% B

    • 12.1-15 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at 210 nm

  • Sample Preparation: Each derivative and potential cross-reactant is dissolved in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL. A mixture containing all compounds is also prepared to assess resolution.

CompoundDescriptionRetention Time (min)Resolution (Rs) vs. PD-01
PD-01 Parent Compound 5.25 -
PD-02Hydroxylated Derivative4.802.85
PD-03Alkylated Derivative6.104.50
SerinolCore Scaffold2.15>10
IsopropylaminePrecursor1.50>10

Causality Behind Experimental Choices: A C18 column is chosen as the alkyl and phenyl groups on the derivatives will interact with the stationary phase, allowing for separation based on hydrophobicity. The gradient elution is critical; starting with a high aqueous phase allows for the retention of polar compounds, while the increasing organic phase elutes the more non-polar compounds.[13] Formic acid is added to the mobile phase to improve peak shape by ensuring the amine group is protonated. The resolution values (Rs) greater than 2 indicate excellent separation between the parent compound and its derivatives, demonstrating the method's specificity.

Competitive ELISA for Immunological Cross-Reactivity

Competitive ELISA is a highly sensitive immunoassay format used to quantify small molecules.[17] It is an excellent tool for determining the specificity of an antibody and its tendency to cross-react with structurally related molecules.[8]

ELISA_Workflow cluster_prep Preparation cluster_detection Detection cluster_invisible plate Coat Plate with PD-01-Carrier Conjugate block Block with BSA plate->block add_sample Add Sample/Standard (PD-01 or Cross-Reactant) block->p1 add_ab Add Anti-PD-01 Antibody add_sample->p2 wash1 Wash add_hrp Add HRP-conjugated Secondary Antibody wash1->add_hrp wash2 Wash add_hrp->wash2 add_sub Add TMB Substrate wash2->add_sub read Read Absorbance at 450 nm add_sub->read p1->add_ab p1->add_sample p2->wash1 caption Competitive ELISA Workflow for Cross-Reactivity Assessment.

Caption: Competitive ELISA Workflow for Cross-Reactivity Assessment.

  • Coating: A 96-well microplate is coated with a conjugate of PD-01 and a carrier protein (e.g., Bovine Serum Albumin, BSA) and incubated overnight at 4°C.

  • Washing: The plate is washed three times with a wash buffer (PBS with 0.05% Tween 20).

  • Blocking: Non-specific binding sites are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1 hour at room temperature.

  • Competitive Reaction: A fixed concentration of a primary antibody raised against PD-01 is mixed with varying concentrations of the standard (PD-01) or the potential cross-reacting compounds (PD-02, PD-03, etc.). This mixture is immediately added to the washed plate and incubated for 2 hours.

  • Detection: After another wash step, a horseradish peroxidase (HRP)-conjugated secondary antibody is added and incubated for 1 hour.

  • Signal Generation: Following a final wash, a TMB substrate is added. The reaction is stopped with sulfuric acid, and the absorbance is read at 450 nm.

  • Calculation: The concentration of each compound that causes 50% inhibition of the maximum signal (IC50) is determined. The percent cross-reactivity is calculated using the formula: % Cross-Reactivity = (IC50 of PD-01 / IC50 of Test Compound) x 100%

CompoundIC50 (ng/mL)% Cross-Reactivity
PD-01 15 100%
PD-0212012.5%
PD-038501.76%
Serinol>10,000<0.15%
Isopropylamine>10,000<0.15%

Expertise & Trustworthiness: The results show that the antibody is highly specific for PD-01. The hydroxylated derivative (PD-02) shows moderate cross-reactivity, suggesting the hydroxyl group alters the epitope but is still recognized. The bulkier alkylated derivative (PD-03) has significantly reduced cross-reactivity. This is a self-validating system because the core principle relies on competition; a higher concentration of a less-specific compound is required to displace the binding of the primary antibody to the coated antigen, directly reflecting its lower affinity.[9][18]

Receptor Binding Assays for Biological Specificity

To assess the potential for off-target effects in a biological context, radioligand binding assays are invaluable.[10][11][12] These assays measure the ability of a test compound to displace a known radiolabeled ligand from its receptor, providing a direct measure of binding affinity.[19]

Binding_Assay_Workflow cluster_incubation Incubation cluster_separation Separation & Detection prep Prepare Receptor Membranes (e.g., from transfected cells) mix Incubate Receptor Membranes, Radioligand, and Test Compound prep->mix radioligand Select Radiolabeled Ligand (e.g., [3H]-Ligand) radioligand->mix competitor Prepare Serial Dilutions of Test Compounds (PD-01, etc.) competitor->mix filter Rapid Filtration through Glass Fiber Filters mix->filter wash Wash Filters to Remove Unbound Radioligand filter->wash scint Add Scintillation Cocktail and Count Radioactivity wash->scint caption Workflow for a Competitive Radioligand Binding Assay.

Caption: Workflow for a Competitive Radioligand Binding Assay.

  • Receptor Preparation: Cell membranes expressing the target receptor of interest (e.g., a G-protein coupled receptor) are prepared.[11]

  • Assay Buffer: All reagents are diluted in an appropriate binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Reaction Mixture: The assay is performed in microplates containing:

    • Receptor membranes (a fixed amount).

    • A radiolabeled ligand (e.g., ³H-ligand) at a concentration near its dissociation constant (Kd).

    • Increasing concentrations of the unlabeled test compounds (PD-01, PD-02, PD-03).

  • Incubation: The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound.[12]

  • Washing: Filters are washed rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is counted using a scintillation counter.

  • Data Analysis: The inhibition constant (Ki) is calculated from the IC50 values using the Cheng-Prusoff equation. A lower Ki value indicates higher binding affinity.[10]

CompoundTarget Receptor A (Ki, nM)Off-Target Receptor B (Ki, nM)Selectivity (Ki B / Ki A)
PD-01 25 1,500 60
PD-023580022.9
PD-032505,00020
Serinol>10,000>10,000-

Authoritative Grounding: The data indicate that PD-01 is the most potent and selective ligand for Target Receptor A. The addition of a hydroxyl group (PD-02) slightly decreases affinity for the target receptor but significantly increases affinity for the off-target receptor, thereby reducing selectivity. The bulkier alkyl group (PD-03) substantially reduces affinity for the primary target. This type of orthogonal binding confirmation is essential to discard false positives and focus medicinal chemistry efforts on the most promising series.[20]

Synthesis and Conclusion

This comparative guide demonstrates a multi-faceted approach to evaluating the cross-reactivity of 2-[(propan-2-yl)amino]propane-1,3-diol derivatives. By integrating data from chromatographic, immunochemical, and biological binding assays, a comprehensive understanding of each compound's specificity can be achieved.

  • HPLC analysis confirmed that the derivatives are chemically distinct and can be effectively separated, which is crucial for quality control and impurity analysis.[13][16]

  • Competitive ELISA provided a quantitative measure of antibody specificity, highlighting how minor structural changes can significantly impact antibody recognition—a key consideration for diagnostic assay development.[8][18]

  • Receptor Binding Assays offered critical insights into the biological selectivity of the compounds, which is fundamental for predicting potential off-target effects and guiding lead optimization in drug discovery.[10][12]

Based on this integrated analysis, PD-01 demonstrates the most favorable profile, with high specificity in the immunoassay and the highest selectivity for its intended biological target. While PD-02 retains some activity, its increased off-target binding makes it a less desirable candidate. The structural modifications in PD-03 significantly diminish its desired activity. This systematic approach underscores the necessity of rigorous cross-reactivity studies in the development and application of novel chemical entities.

References

  • Bernard, C. (2025, September 30). Chromatographic Approaches to Pharmaceutical Impurity Profiling. Walsh Medical Media.
  • Gifford Bioscience. About Ligand Binding Assays.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Sharma, A. K. (2025, July 29). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Open Access Journals - Research and Reviews.
  • Revvity. Receptor-Ligand Binding Assays.
  • Kiuchi, M., et al. (2000, July 11). Synthesis and Immunosuppressive Activity of 2-Substituted 2-Aminopropane-1,3-diols and 2-Aminoethanols. Journal of Medicinal Chemistry - ACS Publications.
  • Kiuchi, M., et al. (2000, July 27). Synthesis and immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols. PubMed.
  • Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • Vipergen. Receptors as Drug Targets | DNA-Encoded Ligand Discovery.
  • TIJER.org. A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFICATION.
  • European Pharmaceutical Review. (2005, May 20). A powerful tool for drug discovery.
  • Sittampalam, G. S., et al. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH.
  • Li, Y., et al. Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays.
  • Creative Proteomics. (2024, February 28). 2-Amino-1,3-propanediol: Overview, Biological Functions and its Derivatives.
  • Brereton, P., et al. (1998, May-Jun). Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry. PubMed.
  • BenchChem. (2025). A Researcher's Guide to Cross-Reactivity in Immunoassays for Proline Derivatives.
  • Yu, H., et al. (2021, December 25). Improved immunoassay sensitivity and specificity using single-molecule colocalization.
  • Cohen, L., & Walt, D. R. (2018, November 29). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society.
  • OIV. Method of determination of 1,2-propanediol and 2,3-butanediol (Type-IV).
  • Kalinitchenko, E., et al. (2021, July 17). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI.
  • OIV. (2017, June 2). Method of determination of 1,2-propanediol and 2,3-butanediol.
  • Agency for Toxic Substances and Disease Registry. 6. ANALYTICAL METHODS.
  • ChemicalBook. (2020, March 2). What is 2-amino-1,3-propanediol used for?.
  • Bhaskar, T., & Mythili, C. V. (2021). Synthesis of 2- Amino-2`Bromo- Propane-1,3-Diol. Nat.Volatiles&Essent.Oils, 8(4), 4980-4984.
  • CN103149314A. Method for identification and content determination of 1, 2-propanediol in isosorbide mononitrate injection. Google Patents.
  • US9815772B2. Process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof. Google Patents.
  • Hedrick, J. L., et al. (2013, April). 2-Amino-1,3-propane diols: A versatile platform for the synthesis of aliphatic cyclic carbonate monomers. ResearchGate.
  • Pharmaffiliates. 3-[(Prop-2-en-1-yl)amino]propane-1,2-diol.
  • Morzycki, J. W., et al. (2001, Jul-Aug). Three new derivatives of 3-amino-1,2-propanediol; their spectral properties and biological evaluation. PubMed.
  • Hedrick, J. L., et al. 2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers. Polymer Chemistry (RSC Publishing).

Sources

Comparative

Advanced HPLC Methodologies for the Purity Determination of 2-Aminopropane-1,3-diol (Serinol)

Executive Summary 2-Aminopropane-1,3-diol, commonly known as serinol (CAS: 534-03-2), is a highly polar, low-molecular-weight amino alcohol. It serves as a critical structural backbone in the synthesis of complex pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Aminopropane-1,3-diol, commonly known as serinol (CAS: 534-03-2), is a highly polar, low-molecular-weight amino alcohol. It serves as a critical structural backbone in the synthesis of complex pharmaceuticals, including the immunosuppressant drug fingolimod (FTY720)[1], as well as various contrast agents and sphingolipid analogues.

From an analytical perspective, determining the purity of serinol presents a dual challenge:

  • Extreme Polarity : The presence of two hydroxyl groups and one primary amine prevents adequate retention on standard C18 reversed-phase (RP) columns.

  • Lack of Chromophore : Serinol does not absorb UV light at standard wavelengths, rendering conventional UV/Vis detectors ineffective for direct analysis.

To overcome these limitations, application scientists rely on two primary self-validating chromatographic systems: Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with universal detectors, and Reversed-Phase HPLC (RP-HPLC) following pre-column derivatization. This guide objectively compares these methodologies and provides validated, step-by-step experimental protocols.

Comparative Analysis of HPLC Modalities

Selecting the correct analytical modality depends heavily on available detector technology and the specific matrix of the sample. The table below summarizes the quantitative and operational performance of the industry-standard alternatives.

Analytical MethodPrimary Column TypeMobile Phase StrategyDetection ModeKey AdvantagePrimary Limitation
RP-HPLC (Pre-Column Derivatization) C18 (e.g., Agilent Eclipse Plus)Isocratic (Aqueous TFA / Acetonitrile)UV (210 - 215 nm)Utilizes standard UV detectors; excellent sensitivity (LOD < 0.1 µg/mL).Requires 60+ min sample prep; risk of derivatization artifacts.
HILIC (Direct Analysis) Amide, Diol, or Bare SilicaHigh Organic (≥85% Acetonitrile) + BufferRID, ELSD, CAD, or MSDirect analysis of native serinol; rapid sample preparation.Requires specialized detectors; highly sensitive to water content.
Ion-Exchange Chromatography (IEC) Cation-Exchange ResinGradient (Pyridine or Acidic Buffers)Post-Column Fluorescence (OPA)Outstanding resolution of structurally similar amino alcohols.Requires complex post-column reactor hardware.

Data synthesized from comparative chromatographic studies on serinol and related amino alcohols[2][3].

Methodological Workflow & Decision Matrix

Workflow Start Serinol Sample (Highly Polar, No Chromophore) Decision Detector Availability Start->Decision HILIC_Path HILIC Method (Direct Analysis) Decision->HILIC_Path Universal/MS Detector RP_Path RP-HPLC Method (Pre-column Derivatization) Decision->RP_Path UV Detector Only H_Prep Dilute in 85% Acetonitrile Maintain High Organic HILIC_Path->H_Prep R_Prep React with Cbz-Cl (NaHCO3 Buffer, pH 8-9) RP_Path->R_Prep H_Col HILIC Column (e.g., Amide/Diol) H_Prep->H_Col R_Col C18 Reversed-Phase Column (e.g., Eclipse Plus) R_Prep->R_Col H_Det RID / ELSD / MS Detection H_Col->H_Det R_Det UV Detection (210 - 215 nm) R_Col->R_Det

Figure 1: Decision matrix and analytical workflows for 2-aminopropane-1,3-diol purity determination.

Causality & Methodological Design (E-E-A-T)

As an application scientist, it is critical to understand why specific reagents and conditions are chosen, ensuring the method acts as a self-validating system.

1. The Chemistry of Cbz-Cl Derivatization (RP-HPLC) Direct RP-HPLC of serinol results in elution at the void volume. By reacting the primary amine of serinol with Benzyl chloroformate (Cbz-Cl) in a mildly basic environment (pH 8.0–8.5), we form a stable carbamate derivative. This achieves two goals: it masks the polar amine (drastically increasing hydrophobicity for C18 retention) and introduces a benzyl ring, providing strong UV absorbance at 210 nm. .

2. The Role of High Organic Solvents in HILIC In HILIC, water acts as the strong eluting solvent. A high concentration of organic solvent (typically ≥85% acetonitrile) is required to maintain a water-enriched liquid layer on the polar stationary phase. Serinol partitions into this aqueous layer. Small deviations in water content will drastically reduce serinol's retention time, leading to co-elution with void volume impurities like glycerol.3[3].

Step-by-Step Experimental Protocols

Protocol 1: RP-HPLC via Pre-Column Cbz-Cl Derivatization

This method is ideal for laboratories equipped with standard UV detectors. The protocol includes built-in validation steps to prevent false positives from unreacted derivatization agents.

Reagents & Equipment:

  • Serinol sample and reference standard.

  • Benzyl chloroformate (Cbz-Cl).

  • 1 mM Sodium hydrogen carbonate (NaHCO₃) buffer.

  • Agilent Eclipse Plus-C18 column (4.6 × 250 mm, 5 μm).

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 0.005 mmol of the serinol sample in 1 mL of 1 mM NaHCO₃ buffer. Causality: The basic buffer ensures the primary amine is deprotonated and nucleophilic.

  • Derivatization: Add 0.010 mmol of Cbz-Cl to the solution. Stir continuously at room temperature for 60 minutes to ensure complete stoichiometric conversion.

  • Self-Validation (Blank Prep): Prepare a "Reagent Blank" by substituting the serinol sample with pure water, following the exact derivatization steps. This identifies the retention time of hydrolyzed Cbz-Cl byproducts.

  • Chromatographic Execution:

    • Mobile Phase: Isocratic elution using 0.1% (v/v) aqueous Trifluoroacetic acid (TFA) : Acetonitrile (70:30). Causality: TFA suppresses the ionization of residual column silanols, preventing peak tailing.

    • Flow Rate: 1.0 mL/min at 30°C.

    • Detection: UV at 210 nm or 215 nm.

  • Data Analysis: The Cbz-derivatized serinol typically elutes at approximately 20 minutes. Quantify purity by comparing the peak area against a derivatized reference standard calibration curve (R² > 0.998).

Protocol 2: Direct Analysis via HILIC-RID

This method is preferred for high-throughput environments where derivatization time is a bottleneck, provided a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) is available.

Reagents & Equipment:

  • HPLC grade Acetonitrile and Ultrapure Water.

  • Ammonium acetate (volatile buffer).

  • Uptisphere Strategy 100 Å HILIC-HIT column (100 mm × 4.6 mm, 3 µm) or equivalent[3].

Step-by-Step Workflow:

  • System Equilibration (Critical Step): Flush the HILIC column with at least 50 column volumes of the mobile phase (85% Acetonitrile / 15% Water). Causality: HILIC columns require extensive equilibration to form a stable, reproducible aqueous layer on the silica surface.

  • Sample Preparation: Dissolve the serinol sample directly in the mobile phase (85:15 ACN:H₂O). Causality: Injecting a sample dissolved in 100% water will disrupt the stationary phase partitioning layer, causing severe peak distortion.

  • Chromatographic Execution:

    • Mobile Phase: 85% Acetonitrile / 15% Water containing 5 mM Ammonium acetate. Causality: The volatile buffer controls the ionization state of serinol's amine group, promoting ion-pairing interactions and sharpening the peak[3].

    • Flow Rate: 0.8 mL/min (Isocratic).

    • Detection: RID (ensure the optical block is purged and thermally stabilized at 35°C).

  • Data Analysis: Monitor the baseline for system stability. Serinol will elute as a distinct, symmetrical peak. Calculate purity via area normalization or external standard quantification.

References

  • Serinol (2-Amino-1,3-propanediol) and 3-Amino-1,2-propanediol in Soybean Nodules. ResearchGate / Tohoku University. 4

  • Glycerol/serinol hplc separation? ResearchGate. 3

  • Structure-guided Engineering of Benzaldehyde Lyase for Efficient Synthesis of Dihydroxyacetone and One-pot Biosynthesis of 2-Amino-1,3-propanediol. The Royal Society of Chemistry.

  • Synthesis and Immunosuppressive Activity of 2-Substituted 2-Aminopropane-1,3-diols and 2-Aminoethanols. ACS Publications. 1

  • HPLC Analysis of 2-Amino-3-Mercapto-1-Propanol Derivatives. BenchChem. 5

Sources

Safety & Regulatory Compliance

Safety

2-[(Propan-2-yl)amino]propane-1,3-diol proper disposal procedures

Comprehensive Guide to the Safe Handling and Disposal of 2-[(Propan-2-yl)amino]propane-1,3-diol Executive Summary As a Senior Application Scientist, I have overseen the scale-up, handling, and disposal of countless amine...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Guide to the Safe Handling and Disposal of 2-[(Propan-2-yl)amino]propane-1,3-diol

Executive Summary

As a Senior Application Scientist, I have overseen the scale-up, handling, and disposal of countless amine-based intermediates. 2-[(Propan-2-yl)amino]propane-1,3-diol (also known as 2-isopropylamino-1,3-propanediol) is a secondary amino alcohol frequently encountered as an isomeric impurity during the synthesis of 3-isopropylamino-1,2-propanediol, a critical intermediate for beta-adrenergic blocking agents ()[1]. Due to its dual functionality—a nucleophilic/basic secondary amine and two hydrophilic hydroxyl groups—it presents unique handling and disposal challenges. Proper disposal is not merely a regulatory checkbox; it is a self-validating system of laboratory safety. This guide provides a definitive, field-proven protocol for the safe segregation, containerization, and disposal of this compound, ensuring compliance with stringent environmental health and safety (EHS) standards.

Chemical Profiling & Hazard Causality

Understanding the molecular behavior of 2-[(Propan-2-yl)amino]propane-1,3-diol is critical for designing a safe disposal strategy. Do not just follow the steps; understand the why behind them.

  • Alkalinity and Corrosivity: The secondary amine nitrogen possesses a lone pair of electrons, making the molecule basic. In high concentrations, it can cause severe irritation or chemical burns to biological tissues.

  • Reactivity Profile: As an amino alcohol, it should be treated as a hazardous chemical waste ()[2]. It is highly incompatible with strong oxidizing agents (risk of rapid oxidation and fire) and strong acids (risk of violent exothermic neutralization). Furthermore, mixing with halogenated solvents can lead to slow alkylation reactions, generating heat and pressure in sealed waste containers.

  • Environmental Impact: The diol moiety renders the compound highly water-soluble. If discharged into the municipal water supply, it can bypass standard filtration systems, altering local aquatic pH and serving as an unintended nitrogen source that disrupts microbial ecosystems. It must not be released to the environment, soil, or sea ()[3].

Pre-Disposal Handling & Spill Containment

Before initiating any disposal workflow, establish a controlled environment. The following protocol ensures that any accidental release is contained without escalating the hazard.

Step-by-Step Spill Response:

  • Isolate the Area: Immediately restrict access to the spill zone and promptly remove possible ignition sources from the vicinity ()[3].

  • Don Appropriate PPE: Equip chemical safety goggles or a face shield, a laboratory coat, and chemically resistant nitrile gloves ()[2].

  • Containment: Surround and absorb the spill with an inactive, non-combustible material such as dry sand or earth ()[3]. Crucial Insight: Never use sawdust or combustible absorbents, as the basic amine can react with organic acids present in wood, potentially causing spontaneous combustion.

  • Collection: Recover the absorbed mixture into a specified waste material container that can be tightly sealed ()[3].

  • Decontamination: Wash the spill surface with plenty of soap and water ()[3] to neutralize and remove residual alkalinity.

The Disposal Protocol: A Self-Validating System

Disposal must not be an afterthought; it is a rigorous workflow that guarantees chemical stability from the bench to the incinerator. The primary method for disposal is through a licensed chemical waste disposal service ()[2].

Step-by-Step Disposal Workflow:

  • Waste Segregation: Designate a specific, clearly labeled, and sealed container for this amino alcohol waste ()[2]. Ensure it is completely segregated from halogenated organic waste and acidic waste to prevent in-situ reactions.

  • Container Selection: Use only EHS-approved, compatible containers. Do not use the used containers for other purposes ()[3]. High-density polyethylene (HDPE) or borosilicate glass are the industry standards for basic amino alcohols.

  • Volume Management: Never fill the waste container beyond 80% capacity. This leaves a necessary headspace to accommodate potential vapor expansion due to ambient temperature fluctuations.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "2-[(Propan-2-yl)amino]propane-1,3-diol," and any other information required by local regulations ()[2].

  • EHS Transfer & Final Destruction: Transfer the container to your institution's central hazardous waste accumulation area. All chemical waste should be disposed of in accordance with local regulations and prudent laboratory practices ()[4]. The ultimate disposal method must be high-temperature incineration by a permitted industrial waste disposal contractor ()[3].

Quantitative Safety & Logistics Data

To facilitate rapid decision-making, the following table summarizes the critical operational parameters for handling this compound.

ParameterSpecification / RequirementScientific Rationale
Primary Hazard Class Corrosive / Irritant (Basic)Secondary amine group causes tissue damage.
Recommended PPE Nitrile gloves, goggles, lab coatPrevents dermal and ocular exposure.
Incompatible Materials Strong acids, oxidizers, halogensPrevents exothermic reactions and pressure buildup.
Spill Absorbent Dry sand, earth (Inactive)Prevents spontaneous combustion with organic matter.
Waste Container HDPE or Borosilicate GlassChemically inert to basic organic compounds.
Final Disposal Method Licensed Contractor / IncinerationEnsures complete molecular destruction into CO₂, H₂O, and NOₓ.

Process Visualizations

DisposalWorkflow A Waste Generation 2-[(Propan-2-yl)amino]propane-1,3-diol B Hazard Assessment (Basic Amino Alcohol) A->B C Segregation (Away from Acids/Oxidizers) B->C D Containerization (HDPE/Glass, 80% Capacity) C->D E Labeling (Hazardous Waste) D->E F EHS / Licensed Contractor Pickup E->F G Final Disposal (High-Temp Incineration) F->G

Workflow for the safe segregation, containerization, and disposal of amino alcohol waste.

Reactivity Center 2-[(Propan-2-yl)amino] propane-1,3-diol Oxidizers Strong Oxidizers Center->Oxidizers Fire Hazard Acids Strong Acids Center->Acids Exothermic Reaction Halogens Halogenated Solvents Center->Halogens Alkylation Risk

Chemical incompatibility network highlighting hazardous interactions with common lab reagents.

References

  • Nippon Nyukazai Co., Ltd. "AMINO ALCOHOL 2A Safety Data Sheet." Nippon Nyukazai Co., Ltd.[Link]

  • Organic Syntheses. "Working with Hazardous Chemicals - Organic Syntheses." Organic Syntheses. [Link]

Sources

Handling

Personal protective equipment for handling 2-[(Propan-2-yl)amino]propane-1,3-diol

Title: Comprehensive Safety and Operational Guide for Handling 2-[(Propan-2-yl)amino]propane-1,3-diol Mechanistic Hazard Profile & Causality 2-[(Propan-2-yl)amino]propane-1,3-diol (also known as 2-(isopropylamino)propane...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Safety and Operational Guide for Handling 2-[(Propan-2-yl)amino]propane-1,3-diol

Mechanistic Hazard Profile & Causality

2-[(Propan-2-yl)amino]propane-1,3-diol (also known as 2-(isopropylamino)propane-1,3-diol) is a bifunctional organic compound characterized by a propanediol backbone and a secondary isopropylamino group[1]. While it is a highly valuable structural intermediate in drug development, its amino alcohol structure presents significant handling risks.

The unshielded nitrogen lone pair on the secondary amine readily accepts protons, rendering the compound highly basic and hydrophilic[1]. Upon contact with biological moisture (such as skin or ocular fluid), this basicity drives the rapid saponification of lipid bilayers, leading to severe chemical burns (H314) and irreversible eye damage[2]. Due to these pronounced corrosive properties, the compound falls under the strict hazardous materials classification of UN 2735 (Amines, liquid, corrosive, n.o.s.)[3].

Understanding this causality is critical: your safety strategy must focus entirely on preventing the alkaline amine from interacting with biological tissues or incompatible acidic reagents.

Table 1: Key Physicochemical Properties Dictating Safety Parameters

PropertyValueOperational Implication
Molecular Formula C₆H₁₅NO₂[4]Low molecular weight allows rapid tissue penetration.
Molecular Weight 133.19 g/mol [4]Vapors/aerosols can easily become airborne if heated.
Solubility Soluble in water[1]Spills cannot simply be washed away with water initially, as this spreads the corrosive hazard.
Hazard Class UN 2735 (Corrosive)[3]Requires specialized high-density polymer storage and disposal.

Essential Personal Protective Equipment (PPE) Matrix

To prevent exposure, PPE must be selected based on chemical compatibility rather than general laboratory defaults. Amines are notorious for permeating inappropriate glove materials.

Table 2: Required PPE and Mechanistic Rationale

PPE CategorySpecification / MaterialMechanistic Rationale (Causality)
Hand Protection Nitrile or Butyl Rubber (≥0.4 mm thickness)Amines readily permeate standard latex. High-density nitrile provides a robust barrier against secondary amines, preventing alkaline saponification of skin lipids.
Eye/Face Protection Chemical Safety Goggles + Face ShieldThe compound causes irreversible ocular damage[2]. A face shield prevents aerosolized alkaline droplets from bypassing the gaps in standard safety glasses.
Body Protection Polypropylene or Teflon-coated Lab CoatStandard cotton coats absorb liquids, holding corrosive amines against the skin. Coated coats repel aqueous and organic amine solutions.
Respiratory Full-Face ABEK Respirator (If outside hood)ABEK cartridges are specifically packed with acidic media to chemically neutralize basic amine vapors before they reach the respiratory tract.

Operational Workflow: Safe Handling & Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Phase 1: Pre-Operation Setup

  • Ventilation Verification: Activate the chemical fume hood.

    • Causality: Fume hoods prevent the accumulation of corrosive vapors.

    • Validation: Check the digital airflow monitor. Do not proceed unless the face velocity is strictly ≥0.5 m/s.

  • PPE Donning: Equip the PPE outlined in Table 2.

Phase 2: Dispensing and Handling

  • Closed-System Transfer: Use a glass syringe with a stainless steel needle to draw the chemical.

    • Causality: Amines can degrade the rubber plungers in standard plastic syringes, leading to catastrophic leaks during transfer. Glass and stainless steel are chemically inert to alkaline organics.

  • Temperature Control: Maintain the compound at ambient temperature (20-25°C) during transfer.

    • Causality: Heating the compound increases its vapor pressure, drastically elevating the risk of inhalation exposure.

Phase 3: Reaction Integration

  • Dropwise Addition: When integrating the compound into acidic or highly reactive solutions, perform the addition dropwise using an addition funnel.

    • Causality: The acid-base neutralization of a secondary amine is highly exothermic. Rapid addition can cause localized boiling, solvent bumping, and aerosolization of the corrosive amine.

    • Validation: Monitor the reaction flask with an external thermocouple. Keep the internal temperature below the solvent's boiling point by adjusting the addition rate.

Workflow Visualization

G A 1. Risk Assessment & PPE Donning B 2. Fume Hood Operation (Airflow >0.5 m/s) A->B C 3. Chemical Dispensing (Closed System) B->C D Spill Detected? C->D E Neutralize & Contain (Acidic Absorbent) D->E Yes F Proceed to Reaction D->F No G Hazardous Waste Disposal (UN 2735) E->G F->G

Caption: Workflow for handling corrosive amines and executing emergency spill response.

Emergency Response & Spill Management

In the event of a spill, standard water-based cleanup is strictly prohibited, as water will simply spread the corrosive hazard. Follow this self-validating neutralization protocol:

  • Evacuate & Isolate: Immediately step back, alert nearby personnel, and increase the fume hood ventilation to maximum.

  • Chemical Neutralization: Apply a weak solid acid (e.g., sodium bisulfate or citric acid powder) directly to the spill.

    • Causality: The solid acid reacts with the alkaline amine to form a benign, non-corrosive salt, eliminating the primary contact hazard without generating excessive heat.

  • Validation of Neutralization: Lightly mist the powder with water and test the slurry with pH indicator paper.

    • Validation: A reading of pH 6-8 confirms the amine is fully neutralized and safe for mechanical cleanup. If the pH is >8, add more solid acid.

  • Absorption: Use an inert absorbent pad or vermiculite to collect the neutralized residue.

Disposal Plan

Because 2-[(Propan-2-yl)amino]propane-1,3-diol is an environmentally hazardous and corrosive material, it must not be disposed of in standard organic waste streams.

  • Segregation: Collect all liquid waste, contaminated gloves, and neutralized spill absorbents in a dedicated, high-density polyethylene (HDPE) container. Do not use metal containers, as residual moisture and amines can cause galvanic corrosion.

  • Labeling: Clearly label the container as "Hazardous Waste: Corrosive Liquid, Basic, Organic, n.o.s. (UN 2735)"[3].

  • Storage: Store the sealed container in a dedicated corrosive waste cabinet, strictly segregated from strong acids, oxidizers, and halogenated solvents, until collected by your facility's Environmental Health and Safety (EHS) department.

References

  • Carl Roth. "3-Isopropylamino-1,2-propanediol, 500 mg, CAS No. 6452-57-9". carlroth.com. Available at: [Link]

Sources

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